molecular formula C9H18N2 B3154404 4-(Azetidin-1-ylmethyl)piperidine CAS No. 775288-22-7

4-(Azetidin-1-ylmethyl)piperidine

Cat. No.: B3154404
CAS No.: 775288-22-7
M. Wt: 154.25 g/mol
InChI Key: BOZQIJLZVVMGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-1-ylmethyl)piperidine ( 775288-22-7) is a high-value piperidine and azetidine hybrid building block prized for its utility in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C₉H₁₈N₂ and a molecular weight of 154.25 g/mol, is supplied with a purity of ≥98% . Its structure, featuring a piperidine ring tethered to an azetidine group, serves as a critical scaffold for constructing novel molecular entities. Compounds containing the azetidine-piperidine motif have demonstrated significant research value in drug discovery, particularly in the development of agonists for G-protein coupled receptors (GPCRs) . For instance, analogous structures have been investigated as potent and selective agonists for receptors like GPR119, a target for type 2 diabetes, and the Histamine H3 receptor, which is relevant for central nervous system disorders . The three-dimensional scaffold provided by this compound allows researchers to explore and occupy key hydrophobic regions in target protein binding sites, thereby enhancing potency and improving metabolic stability and oral bioavailability of candidate drugs . This product is intended for research and further manufacturing applications only. It is not for direct human use, personal use, or as a household chemical. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azetidin-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-6-11(7-1)8-9-2-4-10-5-3-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZQIJLZVVMGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural and Pharmacological Profiling of 4-(Azetidin-1-ylmethyl)piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract In the landscape of contemporary medicinal chemistry, the strategic deployment of saturated nitrogen-containing heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compound 4-(Azetidin-1-ylmethyl)piperidine (CAS: 864441-51-0) has emerged as a privileged diamine building block. By coupling the high ring strain and low lipophilicity of an azetidine ring with the conformational predictability of a piperidine ring via a methylene bridge, this scaffold offers unique physicochemical advantages over classic diamines like piperazine. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodologies, and applications in target-oriented drug design.

Structural Rationale and Physicochemical Profiling

The design of biologically active molecules frequently requires the incorporation of basic amine centers to improve aqueous solubility, modulate target affinity via hydrogen bonding, and fine-tune the topological polar surface area (TPSA). While piperazine is the traditional choice for a diamine linker, it often suffers from metabolic liabilities and a rigid, linear 180-degree vector projection that may not perfectly align with complex binding pockets[1].

The 4-(Azetidin-1-ylmethyl)piperidine scaffold resolves these limitations through a hybrid structural approach:

  • Azetidine Moiety: A four-membered ring with significant angle strain. It possesses a high pKa (~11.29 in its unsubstituted form)[2], making it a strong hydrogen-bond acceptor/donor (when protonated) at physiological pH. Its compact nature allows it to occupy tight hydrophobic pockets while maintaining polarity[1].

  • Piperidine Moiety: A six-membered ring that predominantly adopts a chair conformation, providing a stable, predictable vector for substituent projection[2].

  • Methylene Bridge: The

    
    -
    
    
    
    carbon linkage between the two rings provides a critical degree of rotational freedom. This prevents the steric clash and electrostatic repulsion seen in 1,2-diamines, allowing the two basic centers to act independently.
Comparative Physicochemical Data

The following table summarizes the quantitative advantages of utilizing the 4-(Azetidin-1-ylmethyl)piperidine scaffold compared to standard heterocyclic amines.

PropertyAzetidinePiperidinePiperazine4-(Azetidin-1-ylmethyl)piperidine
Ring Architecture 4-membered6-membered6-memberedBicyclic (Methylene-linked)
pKa (Conjugate Acid) ~11.29~11.22~9.8 (N1), ~5.6 (N2)~10.5 (N1), ~9.2 (N2) (Estimated)
TPSA (Ų) 12.0312.0324.0615.27
Basic Centers 1 (Secondary)1 (Secondary)2 (Secondary)2 (1 Secondary, 1 Tertiary)
Conformational State Rigid (High Strain)Flexible (Chair)Flexible (Chair)Hybrid (Rigid + Rotatable Bridge)

Experimental Workflow: Synthesis of the Scaffold

To maintain scientific integrity and ensure reproducibility, the incorporation of the 4-(Azetidin-1-ylmethyl)piperidine moiety must be executed with high chemoselectivity. The most robust method for constructing this core is via the reductive amination of an appropriately protected piperidine-4-carboxaldehyde.

Step-by-Step Methodology: Reductive Amination Protocol
  • Objective: Construct the diamine pharmacophore while preventing over-alkylation or degradation of the strained azetidine ring.

  • Reagents: N-Boc-piperidine-4-carboxaldehyde, Azetidine hydrochloride, Titanium(IV) isopropoxide (

    
    ), Sodium triacetoxyborohydride (
    
    
    
    ), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Protocol:

  • Imine Formation: Dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 eq) and azetidine hydrochloride (1.2 eq) in anhydrous DCM under an inert argon atmosphere. Add

    
     (2.0 eq) dropwise at room temperature.
    
    • Causality: Azetidine is a sterically hindered, volatile, and highly basic secondary amine.

      
       acts as both a Lewis acid to activate the aldehyde and a water scavenger, aggressively driving the equilibrium toward the iminium intermediate[3].
      
  • Selective Reduction: After stirring for 2 hours, cool the reaction mixture to 0°C. Add

    
     (1.5 eq) portion-wise.
    
    • Causality:

      
       is a mild, chemoselective reducing agent. It specifically reduces the transient iminium ion without reducing unreacted aldehyde, thereby preventing the formation of corresponding alcohol byproducts.
      
  • Quench and Extraction: Quench the reaction with saturated aqueous

    
    . Filter through a pad of Celite to remove titanium dioxide salts. Extract the aqueous layer with DCM, dry the combined organic layers over 
    
    
    
    , and concentrate under reduced pressure.
  • Boc-Deprotection: Treat the crude N-Boc protected intermediate with a 1:1 mixture of TFA/DCM for 1 hour at room temperature.

    • Causality: Acidic cleavage of the tert-butyl carbamate yields the free piperidine nitrogen. The resulting 4-(Azetidin-1-ylmethyl)piperidine can then be isolated as a TFA salt or neutralized to the free base for subsequent

      
       or amide coupling reactions.
      

G A N-Boc-piperidine- 4-carboxaldehyde C Iminium Intermediate A->C B Azetidine HCl + Ti(OiPr)4 B->C D N-Boc-4-(Azetidin-1-ylmethyl) piperidine C->D NaBH(OAc)3 E TFA / CH2Cl2 (Deprotection) D->E F 4-(Azetidin-1-ylmethyl) piperidine E->F

Caption: Synthetic workflow for 4-(Azetidin-1-ylmethyl)piperidine via titanium-mediated reductive amination.

Applications in Target-Oriented Drug Design

The integration of 4-(Azetidin-1-ylmethyl)piperidine into drug scaffolds has yielded significant breakthroughs, particularly in oncology and immunology. The scaffold is primarily utilized as a solvent-exposed appendage to optimize PK properties or as a direct binding motif in epigenetic targets.

Case Study 1: Epigenetic Modulators (ENL YEATS Domain Inhibitors)

The ENL YEATS domain is a critical epigenetic reader essential for MLL-rearranged acute leukemias. In the development of selective small-molecule inhibitors, researchers discovered that incorporating an azetidine moiety significantly enhanced binding affinity. Specifically, compounds utilizing an azetidine-linked scaffold exhibited sub-micromolar potency (IC50 ~51 nM) in inhibiting the His-ENL and biotin-H3K9ac interaction[3].

  • Mechanistic Causality: The high electron density and compact

    
     nature of the azetidine nitrogen create a highly favorable electrostatic interaction with the Glu26 residue within the ENL binding pocket, a feat not achievable with larger, less strained rings like pyrrolidine or piperidine[3].
    
Case Study 2: Kinase Inhibitors (JAK1 Modulation)

Janus kinase 1 (JAK1) inhibitors are pivotal in treating autoimmune disorders and inflammatory diseases. The 4-(Azetidin-1-ylmethyl)piperidine motif has been patented as a critical solubilizing and vector-directing group in novel JAK1 inhibitors[4].

  • Mechanistic Causality: By attaching the piperidine nitrogen to the core pyrimidine/pyrazole hinge-binding motif, the azetidine ring is projected outward into the solvent-exposed region. The dicationic nature of the scaffold at physiological pH drastically improves the aqueous solubility of the highly lipophilic kinase core, enhancing oral bioavailability without disrupting the critical hydrogen bonds at the kinase hinge region[4].

G Core 4-(Azetidin-1-ylmethyl)piperidine Pharmacophore Azetidine Azetidine Ring (High pKa ~11.3, Compact H-bond acceptor) Core->Azetidine Piperidine Piperidine Ring (Conformational rigidity, Vector projection) Core->Piperidine Bridge Methylene Bridge (Spaced basic centers, prevents diamine clash) Core->Bridge Target1 Improved Aqueous Solubility & PK Azetidine->Target1 Target2 Enhanced Target Affinity (e.g., Glu26 in ENL YEATS) Azetidine->Target2 Piperidine->Target2 Bridge->Target1

Caption: Logical relationship mapping of the 4-(Azetidin-1-ylmethyl)piperidine pharmacophore features.

Conclusion

The 4-(Azetidin-1-ylmethyl)piperidine scaffold represents a masterclass in rational drug design. By leveraging the unique ring strain of azetidine and the vector stability of piperidine, medicinal chemists can bypass the traditional limitations of piperazine-based diamines. Whether deployed to engage specific amino acid residues in epigenetic readers or to act as a highly soluble, solvent-exposed appendage in kinase inhibitors, this structural motif is an indispensable tool in the modern pharmaceutical development pipeline.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis / ResearchGate. Available at:[Link]

  • Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Piperidin-4-yl azetidine derivatives as jak1 inhibitors (US20110224190A1). Google Patents.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(Azetidin-1-yl)piperidine, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. While the specific CAS number for 4-(Azetidin-1-ylmethyl)piperidine is not prominently cataloged, this document will focus on the closely related and well-documented parent structure, 4-(Azetidin-1-yl)piperidine. The principles of synthesis, characterization, and application discussed herein are directly translatable to its methylene-bridged analog and other similar derivatives. The dihydrochloride salt of 4-(Azetidin-1-yl)piperidine is registered under CAS number 864246-02-6[1].

Introduction: The Strategic Value of the Azetidine-Piperidine Scaffold

In modern medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological and pharmacokinetic profiles is perpetual. The combination of an azetidine ring with a piperidine moiety represents a powerful strategy in scaffold design.

  • The Piperidine Ring: As one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, the piperidine ring offers a versatile, three-dimensional framework.[2][3][4] Its saturated, chair-like conformation allows it to act as a bioisostere for other cyclic systems, while its basic nitrogen atom provides a crucial point for molecular interactions and for modulating aqueous solubility.[2] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[3][4]

  • The Azetidine Moiety: The four-membered azetidine ring has emerged as a vital building block in drug design, moving beyond its historical association with β-lactam antibiotics.[5][6] Its inherent ring strain imparts a rigid, well-defined geometry.[5] The incorporation of an azetidine group can significantly enhance a compound's physicochemical properties, such as improving aqueous solubility, increasing metabolic stability, and reducing lipophilicity—all critical parameters for successful drug development.[5] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine motif to optimize their pharmacokinetic profiles.[5]

The fusion of these two scaffolds in 4-(Azetidin-1-yl)piperidine creates a molecule that synergistically combines these benefits, offering a rigid, sp³-rich structure with multiple points for functionalization and interaction with biological targets.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The data presented below are for the parent compound, 4-(Azetidin-1-yl)piperidine, and have been computationally generated.

PropertyValueSource
Molecular Formula C₈H₁₆N₂PubChem
Molecular Weight 140.23 g/mol PubChem
XLogP3 0.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Exact Mass 140.131348583 DaPubChem
Topological Polar Surface Area 15.3 ŲPubChem
Formal Charge 0PubChem

Note: The data for the dihydrochloride salt (CAS 864246-02-6) will differ, particularly in molecular weight (213.15 g/mol ) and solubility.[1]

Synthesis and Methodologies

The synthesis of 4-(azetidin-1-yl)piperidine derivatives can be approached through several established organic chemistry transformations. A common and reliable method is the direct N-alkylation of a piperidine precursor with an azetidine electrophile or, more commonly, the reaction of an amino-piperidine with a protected azetidine precursor followed by deprotection. A highly practical approach involves the reductive amination between a protected 4-aminopiperidine and a protected azetidinone.

Below is a detailed, self-validating protocol for the synthesis of 4-(Azetidin-1-yl)piperidine, designed for reproducibility and scalability.

Experimental Protocol: Synthesis via Reductive Amination

This two-step protocol describes the synthesis starting from commercially available N-Boc-4-piperidone and azetidine hydrochloride.

Step 1: Synthesis of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

  • Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Azetidine hydrochloride (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Triethylamine (Et₃N) (1.3 eq)

    • Dichloromethane (DCM), anhydrous (as solvent)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq) and anhydrous DCM.

    • Add azetidine hydrochloride (1.2 eq) to the solution.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add triethylamine (1.3 eq) to the mixture to liberate the free base of azetidine. Stir for 20 minutes at 0 °C.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

Step 2: Deprotection to yield 4-(Azetidin-1-yl)piperidine

  • Materials:

    • tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (1.0 eq)

    • Hydrochloric acid (4M solution in 1,4-dioxane) or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

    • Add an excess of 4M HCl in dioxane (e.g., 10 eq) or TFA (e.g., 20% v/v in DCM).

    • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure. If HCl was used, a precipitate (the dihydrochloride salt) may form upon addition of diethyl ether.

    • To obtain the free base, dissolve the residue in water, cool to 0 °C, and carefully basify with a strong base (e.g., NaOH pellets or concentrated solution) until the pH is >12.

    • Extract the aqueous layer with DCM or another suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 4-(Azetidin-1-yl)piperidine, as a free base.

Synthesis Workflow Diagram

SynthesisWorkflow Start1 N-Boc-4-piperidone Reagent1 NaBH(OAc)₃, Et₃N DCM, rt, 12-18h Start1->Reagent1 Start2 Azetidine HCl Start2->Reagent1 Intermediate tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate Reagent1->Intermediate Reductive Amination Reagent2 4M HCl in Dioxane or TFA/DCM Intermediate->Reagent2 Workup1 Aqueous Workup & Purification Intermediate->Workup1 FinalProduct 4-(Azetidin-1-yl)piperidine Reagent2->FinalProduct Boc Deprotection Workup2 Basification & Extraction FinalProduct->Workup2 Workup1->Intermediate Workup2->FinalProduct

Caption: Reductive amination synthesis of 4-(Azetidin-1-yl)piperidine.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to overlapping signals of the piperidine and azetidine protons.

    • Piperidine Ring Protons: Signals for the axial and equatorial protons will appear in the aliphatic region (approx. 1.2-3.0 ppm). The proton at C4 will be a multiplet, shifted downfield due to the adjacent nitrogen.

    • Azetidine Ring Protons: The methylene protons of the azetidine ring will likely appear as triplets around 3.0-3.5 ppm.

    • NH Proton: A broad singlet corresponding to the piperidine NH will be present, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will provide key information on the carbon skeleton.

    • Piperidine Carbons: Expect signals in the range of 25-60 ppm. The C4 carbon, directly attached to the azetidine nitrogen, will be the most downfield of the piperidine ring carbons.

    • Azetidine Carbons: The azetidine carbons should appear in a similar region, typically around 50-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺. For 4-(Azetidin-1-yl)piperidine (C₈H₁₆N₂), the expected exact mass would be approximately m/z 141.14. Fragmentation patterns can provide further structural information.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.

  • Methodology: A reversed-phase (RP-HPLC) method is typically employed. Since the compound lacks a strong UV chromophore, detection can be challenging.[8]

    • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is suitable.[9][10]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is common.[9][11]

    • Detection: For compounds without a chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD)[8], or by pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride.[12]

Applications in Drug Discovery and Medicinal Chemistry

The 4-(azetidin-1-yl)piperidine scaffold is a valuable building block for creating libraries of compounds for high-throughput screening and for structure-activity relationship (SAR) studies. Its utility stems from the ability to independently functionalize both the piperidine and azetidine nitrogens (if the latter is not quaternized by the piperidine).

Potential Therapeutic Targets

Derivatives of this scaffold are promising candidates for targeting a range of biological systems:

  • Central Nervous System (CNS) Agents: Both piperidine and azetidine are prevalent in CNS-active compounds.[3][5] The scaffold can be decorated to target G-protein coupled receptors (GPCRs), ion channels, and transporters involved in neurological and psychiatric disorders.

  • Enzyme Inhibitors: The rigid structure can serve as a template for designing specific enzyme inhibitors, for example, in oncology or infectious diseases. Azetidine derivatives have shown promise as potent bactericidal agents against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis.[13]

  • Kinase Inhibitors: The piperidine ring is a common feature in many kinase inhibitors. The azetidine moiety can be used to fine-tune solubility and cell permeability.

Illustrative Signaling Pathway Involvement

The diagram below illustrates a hypothetical mechanism where a derivative of 4-(Azetidin-1-yl)piperidine acts as an antagonist at a G-protein coupled receptor (GPCR), a common target for piperidine-containing drugs.

SignalingPathway Ligand Azetidinyl-piperidine Derivative (Antagonist) Receptor GPCR Ligand->Receptor Binds & Blocks G_Protein Gαβγ Receptor->G_Protein Activation Blocked Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Blocked SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Blocked CellularResponse Cellular Response (Blocked) SecondMessenger->CellularResponse

Sources

Technical Guide: Azetidine-Piperidine Linked Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, physicochemical, and synthetic utility of azetidine-piperidine linked scaffolds . In the context of modern medicinal chemistry, these bicyclic systems represent a strategic "Escape from Flatland," offering superior sp³ character (


) compared to traditional aromatic hetero-systems.

This guide focuses on two primary scaffold architectures:

  • Directly Linked Assemblies: (e.g., 3-(piperidin-4-yl)azetidine).

  • Spirocyclic Systems: (e.g., spiro[azetidine-3,4'-piperidine]).

Key Value Proposition:

  • Metabolic Stability: Mitigation of oxidative liabilities common in isolated piperidines.

  • Vector Control: Precise orientation of exit vectors distinct from piperazine or biphenyl bioisosteres.

  • Lipophilicity Modulation: Azetidines typically lower LogD compared to their six-membered homologs, improving solubility without sacrificing permeability.

Structural Rationale & Medicinal Chemistry[1][2][3][4][5][6][7][8][9]

The "Strain-Release" Advantage

The azetidine ring possesses a ring strain energy (RSE) of approximately 25.4 kcal/mol , significantly higher than piperidine (~0 kcal/mol). This strain is not merely a synthetic challenge but a pharmacological feature.[1] It alters the hybridization of the nitrogen lone pair, affecting basicity and hydrogen bond acceptor (HBA) capability.

Physicochemical Comparison

The following table contrasts the core properties of the azetidine-piperidine linkage against standard bis-piperidine or piperazine analogs.

PropertyAzetidine-Piperidine ScaffoldBis-Piperidine / PiperazineImpact on Drug Design
pKa (Conjugate Acid) ~11.29 (Azetidine) / ~11.22 (Piperidine)~9.8 (Piperazine)High basicity requires careful handling of hERG liability; can improve solubility in low pH.
Metabolic Liability Low (Azetidine ring)High (Piperidine

-oxidation)
The strained azetidine ring disfavors the formation of endocyclic iminium ions, reducing oxidative clearance.
Geometry Puckered (Azetidine)Chair (Piperidine)Creates unique 3D vectors; Azetidine puckering angle (~30°) allows subtle induced-fit binding.
LogP LowerHigherAzetidine inclusion generally reduces lipophilicity, aiding in lowering clearance and improving free fraction.
Metabolic Stability Mechanism

A critical advantage of the azetidine moiety is its resistance to P450-mediated oxidative dealkylation. In piperidines, oxidation at the


-carbon leads to a stable iminium ion intermediate. In azetidines, forming a double bond within the four-membered ring introduces prohibitive strain (anti-Bredt-like constraint), effectively blocking this metabolic soft spot.

Synthetic Strategies

Building these scaffolds requires navigating the nucleophilicity of two distinct amine centers and the electrophilicity of the linking carbons.[2]

Strategy A: Reductive Amination (Direct Linkage)

The most robust method for constructing the 1-(azetidin-3-yl)piperidine or 3-(piperidin-4-yl)azetidine core is reductive amination. This approach allows for the convergent assembly of complex fragments.

Workflow Logic:

  • Ketone Partner: N-protected piperidin-4-one or azetidin-3-one.

  • Amine Partner: Functionalized azetidine or piperidine.[2][3]

  • Reductant: Sodium triacetoxyborohydride (STAB) is preferred over NaBH

    
     to prevent direct reduction of the ketone prior to imine formation.
    

ReductiveAmination Ketone N-Boc-Piperidin-4-one Imine Imine Intermediate Ketone->Imine Dehydration Amine Azetidin-3-amine HCl Amine->Imine Product 1-(Piperidin-4-yl)azetidine Scaffold Imine->Product H- transfer Reagent NaBH(OAc)3 / DCE AcOH (Cat.) Reagent->Imine Reduction

Caption: Convergent synthesis of linked scaffolds via reductive amination using STAB.

Strategy B: Spirocyclization (Spiro[azetidine-piperidine])

Spiro scaffolds (e.g., 2,6-diazaspiro[3.5]nonane ) are harder to access but offer high rigidity. A common route involves the double alkylation of a piperidine precursor with an azetidine-forming electrophile, or vice versa.

Experimental Protocols

Protocol 1: Reductive Coupling of Azetidin-3-one and Piperidine

Target: Synthesis of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB) . STAB is mild and selective; it reduces the iminium ion faster than the ketone, minimizing the formation of the alcohol byproduct (azetidin-3-ol). Acetic acid is added to catalyze imine formation.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

  • Piperidine derivative (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.1 M concentration)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under N

    
    , dissolve the tert-butyl 3-oxoazetidine-1-carboxylate and the piperidine derivative in anhydrous DCE.
    
  • Acid Catalysis: Add AcOH (1.0 equiv). Stir at room temperature for 30–60 minutes to ensure imine/hemiaminal equilibrium.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes. ( Note: Gas evolution may occur.)

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone (m/z [M+H]+).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO

    
     until pH ~8. Stir for 15 minutes.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude amine is often pure enough for the next step. If not, purify via flash chromatography (DCM/MeOH/NH

    
    ).
    
Protocol 2: Deprotection of N-Boc Azetidine

Target: Freeing the secondary amine for library generation.

Rationale: Azetidines are acid-sensitive.[1] While stable to TFA, prolonged exposure or high heat can cause ring-opening (polymerization).

Procedure:

  • Dissolve N-Boc intermediate in DCM (0.1 M).

  • Add TFA (10–20 equiv) dropwise at 0°C.

  • Stir at 0°C to RT for 1–2 hours. Do not heat.

  • Concentrate immediately upon completion. Co-evaporate with toluene to remove excess TFA.

Case Studies & Applications

Cobimetinib (Cotellic)

Class: MEK Inhibitor (Oncology) Scaffold Relevance: Cobimetinib features a piperidine ring directly linked to an azetidine. Specifically, it contains a (2S)-piperidin-2-yl moiety attached to the 3-position of an azetidine ring.

  • Role of Azetidine: The azetidine acts as a rigid spacer that positions the hydroxyl group for hydrogen bonding while maintaining a specific dihedral angle relative to the piperidine, optimizing fit within the MEK allosteric pocket.

Spirocyclic Ghrelin Inverse Agonists (Pfizer)

Compound: PF-5190457 Scaffold: Spiro[azetidine-3,4'-piperidine] Role: The spiro-linkage locks the conformation, reducing the entropic penalty of binding. The high F


 content contributes to its favorable oral bioavailability and blood-brain barrier (BBB) penetration.

ScaffoldComparison cluster_0 Linked Architecture (Cobimetinib-like) cluster_1 Spiro Architecture (PF-5190457) NodeA Piperidine Ring (Lipophilic Bulk) NodeB Direct Bond / Linker NodeA->NodeB NodeC Azetidine Ring (Rigid Spacer) NodeB->NodeC NodeD Piperidine Ring NodeE Spiro Carbon (C3/C4') NodeD->NodeE NodeF Azetidine Ring NodeF->NodeE

Caption: Architectural comparison of Linked vs. Spiro azetidine-piperidine scaffolds.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: PubMed / ResearchGate URL:[Link]

  • Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Source: Longdom URL:[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine. Source: The Journal of Organic Chemistry URL:[4][Link][4]

Sources

The Definitive Guide to 4-(Azetidin-1-ylmethyl)piperidine: Physicochemical Profiling and Experimental Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the spatial arrangement and basicity of diamine building blocks are critical for optimizing pharmacokinetic (PK) properties and target binding affinity. 4-(Azetidin-1-ylmethyl)piperidine is a highly versatile, bifunctional aliphatic scaffold frequently utilized in the design of targeted protein degraders (PROTACs) and selective kinase inhibitors.

This guide provides an in-depth analysis of the physicochemical differences between its free base and dihydrochloride forms, offering mechanistic insights into salt selection, handling stability, and regioselective functionalization.

Structural and Physicochemical Profiling

4-(Azetidin-1-ylmethyl)piperidine features two distinct basic centers: a secondary amine within the piperidine ring and a tertiary amine within the strained, four-membered azetidine ring. The choice between utilizing the free base or the dihydrochloride salt fundamentally dictates the compound's shelf-life, solubility, and reactivity profile.

Table 1: Comparative Physicochemical Properties
PropertyFree BaseDihydrochloride Salt
CAS Number N/A (Typically generated in situ)864441-51-0
Molecular Formula C9H18N2C9H18N2 · 2HCl
Molecular Weight 154.25 g/mol 227.17 g/mol
Physical State Viscous oil / Low-melting waxy solidCrystalline solid
Aqueous Solubility Moderate (Highly pH-dependent)Excellent (>50 mg/mL)
LogP (Predicted) ~0.8 to 1.2 (Lipophilic)< -2.0 (Highly Hydrophilic)
Chemical Stability Poor (Prone to oxidation & CO2 absorption)Excellent (Stable at room temperature)

Mechanistic Insights: The Causality of Salt Selection

As a Senior Application Scientist, I frequently observe synthesis failures stemming from the improper handling of aliphatic diamines. The free base of 4-(Azetidin-1-ylmethyl)piperidine is a highly reactive diprotic system.

The Causality of Degradation: The piperidine nitrogen has a pKa of ~11.2, while the tertiary azetidine nitrogen has a pKa of ~10.4. In its unprotonated free base form, the molecule acts as a potent atmospheric CO2 scavenger, rapidly forming insoluble carbamates. Furthermore, the azetidine ring possesses significant angle strain (~26 kcal/mol). When the lone pair on the azetidine nitrogen is exposed (unprotonated), it becomes susceptible to oxidative degradation and polymerization.

The Dihydrochloride Solution: Supplying and storing the compound as a dihydrochloride salt (CAS 864441-51-0) is a deliberate design choice. Protonating both nitrogen atoms effectively "locks" their lone pairs, eliminating nucleophilicity and preventing atmospheric degradation. This ensures a highly water-soluble, shelf-stable crystalline solid that can be precisely weighed and utilized in biological assays or controlled chemical synthesis.

Speciation A Diprotonated State (Dihydrochloride) pH < 8.0 B Monoprotonated State (Piperidine NH2+) pH 8.5 - 10.0 A->B -H+ (pKa1 ~10.4) Azetidine Deprotonates C Free Base (Unprotonated) pH > 11.0 B->C -H+ (pKa2 ~11.2) Piperidine Deprotonates

Figure 1: pH-dependent protonation states of 4-(Azetidin-1-ylmethyl)piperidine.

Applications in Advanced Therapeutics

The unique spatial geometry of the azetidin-1-ylmethyl group makes this scaffold highly valuable in modern drug discovery:

  • Kinase Inhibitors: The scaffold has been successfully incorporated into piperidin-4-yl azetidine derivatives to modulate Janus kinase 1 (JAK1) activity, offering therapeutic avenues for autoimmune disorders and oncology[1].

  • Anti-Parasitic Agents: Recent repositioning of diaminothiazole series has utilized similar highly soluble aliphatic amine motifs to target the cyclin-dependent kinase CRK12, demonstrating in vivo efficacy in treating African animal trypanosomiasis[2],[3].

  • PROTAC Linkerology: The rigid piperidine and compact azetidine rings provide an ideal vector for exiting E3 ligase ligands (like VHL or Cereblon) while minimizing the entropic penalty typically associated with highly flexible PEG linkers.

Experimental Workflows: Regioselective Functionalization

To utilize the dihydrochloride salt in cross-coupling or amidation reactions, it must be converted to the free base in situ. The following protocol outlines a self-validating system for the regioselective N-acylation of the piperidine nitrogen, avoiding the degradation of the azetidine ring.

Workflow Start Dihydrochloride Salt (Stable Precursor) Step1 In Situ Free-Basing (2.5 eq DIPEA, DCM, 0°C) Start->Step1 Step2 Electrophilic Coupling (e.g., HATU-activated acid) Step1->Step2 Active Free Base Decision Regioselectivity Control Step2->Decision Outcome1 Piperidine N-Acylation (Desired Major Product) Decision->Outcome1 Sterically Favored Outcome2 Azetidine Ring Opening (Avoided by T < 25°C) Decision->Outcome2 Harsh Conditions

Figure 2: Regioselective functionalization workflow for 4-(Azetidin-1-ylmethyl)piperidine.

Protocol: In Situ Free-Basing and N-Acylation

Objective: Selectively couple the secondary piperidine nitrogen to an activated carboxylic acid without compromising the azetidine ring.

Mechanistic Rationale: The secondary amine is sterically more accessible and kinetically more reactive than the tertiary azetidine amine. By strictly controlling the temperature (0°C) and utilizing a non-nucleophilic base, we prevent the azetidine ring from undergoing von Braun-type nucleophilic ring-opening.

Step-by-Step Methodology:

  • Solubilization & Suspension: Suspend 1.0 equivalent of 4-(Azetidin-1-ylmethyl)piperidine dihydrochloride in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. (Note: The salt will remain largely insoluble at this stage).

  • Controlled Free-Basing: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature. Stir for 15 minutes.

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl, liberating the highly reactive free base and bringing the compound into a homogenous solution without competing for the electrophile.

  • Electrophile Activation: In a separate vial, activate 1.0 equivalent of the target carboxylic acid using 1.1 equivalents of HATU and 1.0 equivalent of DIPEA in DMF.

  • Regioselective Coupling: Cool the diamine solution to 0°C using an ice bath. Add the activated ester solution dropwise over 10 minutes.

    • Causality: Maintaining 0°C suppresses side reactions and ensures the electrophile exclusively attacks the less hindered secondary piperidine nitrogen.

  • System Validation: After 2 hours, quench the reaction with saturated aqueous NaHCO3. Extract with DCM and analyze the organic layer via LC-MS. The mass spectrum will exhibit the desired [M+H]+ corresponding to the piperidine-acylated product, validating the regioselectivity of the workflow.

References

  • Piperidin-4-yl azetidine derivatives as jak1 inhibitors.Google Patents (WO2011112662A1).
  • Repositioning of a Diaminothiazole Series Confirmed to Target the Cyclin-Dependent Kinase CRK12 for Use in the Treatment of African Animal Trypanosomiasis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • 4-[(1-Azetidinyl)methyl]piperidine dihydrochloride (CAS 864441-51-0). Amatek Scientific. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(Azetidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(Azetidin-1-ylmethyl)piperidine, a heterocyclic amine of significant interest to researchers and professionals in drug development. This document will cover its core molecular attributes, synthesis, and potential applications, grounded in established scientific principles.

Core Molecular Characteristics

4-(Azetidin-1-ylmethyl)piperidine is a saturated bicyclic amine. Its structure is characterized by a piperidine ring substituted at the 4-position with an azetidin-1-ylmethyl group. This unique combination of two saturated nitrogen-containing heterocycles imparts specific physicochemical properties that are of interest in medicinal chemistry.

Molecular Formula and Weight

The chemical structure of 4-(Azetidin-1-ylmethyl)piperidine leads to the following molecular formula and weight:

PropertyValue
Molecular FormulaC₉H₁₈N₂
Molecular Weight154.25 g/mol

Note: These values are calculated based on the chemical structure.

Synthesis and Characterization

The synthesis of 4-(Azetidin-1-ylmethyl)piperidine can be approached through several established synthetic routes in organic chemistry. A common and logical pathway involves the reductive amination of a piperidine-4-carboxaldehyde derivative with azetidine.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from a commercially available piperidine derivative.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination Start 4-(Hydroxymethyl)piperidine Derivative Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Oxidizing Agent Intermediate Piperidine-4-carboxaldehyde Derivative Oxidation->Intermediate Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Intermediate->Reductive_Amination Aldehyde Azetidine Azetidine Azetidine->Reductive_Amination Amine Product 4-(Azetidin-1-ylmethyl)piperidine Reductive_Amination->Product Reducing Agent

Caption: General synthetic workflow for 4-(Azetidin-1-ylmethyl)piperidine.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, self-validating protocol for the synthesis of 4-(Azetidin-1-ylmethyl)piperidine.

Step 1: Oxidation of N-Boc-4-(hydroxymethyl)piperidine

  • To a stirred solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude N-Boc-piperidine-4-carboxaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination with Azetidine

  • Dissolve the crude N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous dichloroethane (DCE).

  • Add azetidine (1.2 eq) to the solution, followed by sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-Boc-4-(azetidin-1-ylmethyl)piperidine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can be neutralized with a base (e.g., NaOH) and extracted to yield the free base, 4-(Azetidin-1-ylmethyl)piperidine.

Characterization

The structure and purity of the synthesized 4-(Azetidin-1-ylmethyl)piperidine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms and the overall structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Chemical Properties and Reactivity

4-(Azetidin-1-ylmethyl)piperidine exhibits the typical chemical properties of a secondary amine (the piperidine nitrogen) and a tertiary amine (the azetidine nitrogen).

  • Basicity: Both nitrogen atoms are basic and can be protonated to form salts. The piperidine nitrogen is generally more basic than the azetidine nitrogen.

  • Nucleophilicity: The piperidine nitrogen is a good nucleophile and can participate in various reactions such as alkylation, acylation, and condensation reactions. The tertiary azetidine nitrogen is less nucleophilic.

  • Ring Strain of Azetidine: The four-membered azetidine ring possesses significant ring strain, which can influence its reactivity under certain conditions, potentially leading to ring-opening reactions.

Applications in Drug Discovery and Development

The piperidine moiety is a prevalent scaffold in many FDA-approved drugs due to its favorable pharmacokinetic properties.[1] The incorporation of an azetidine ring can further modulate these properties. Azetidines are known to improve metabolic stability, solubility, and receptor binding affinity.[2]

Potential as a Novel Scaffold

The combination of the piperidine and azetidine rings in 4-(Azetidin-1-ylmethyl)piperidine presents a novel scaffold for the design of new therapeutic agents. Its structural features may be exploited in the development of drugs targeting a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The logical progression of utilizing this scaffold in a drug discovery program is outlined below.

Drug_Discovery_Progression Scaffold 4-(Azetidin-1-ylmethyl)piperidine Library_Synthesis Library Synthesis (Derivatization) Scaffold->Library_Synthesis Core Structure Screening High-Throughput Screening (HTS) Library_Synthesis->Screening Compound Library Hit_Identification Hit Identification Screening->Hit_Identification Active Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Structure-Activity Relationship Preclinical Preclinical Development Lead_Optimization->Preclinical Candidate Drug Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: Logical progression for the use of 4-(Azetidin-1-ylmethyl)piperidine in drug discovery.

Conclusion

4-(Azetidin-1-ylmethyl)piperidine is a molecule with significant potential in the field of medicinal chemistry. Its unique structural features, combining the well-established piperidine scaffold with the increasingly important azetidine motif, make it an attractive building block for the synthesis of novel bioactive compounds. The synthetic pathways are accessible through standard organic chemistry techniques, and its chemical properties allow for diverse derivatization, paving the way for its exploration in various drug discovery programs.

References

  • PubChem. 4-(Azetidin-1-yl)piperidine dihydrochloride. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1343077-73-5, 1-(Azetidin-3-yl)-4-methylpiperidine" PubChem, [Link].

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Future Medicinal Chemistry. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. Piperidine-based drug discovery. [Link]

Sources

Escaping Flatland: A Technical Guide to Novel sp3-Rich Heterocyclic Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Dimensionality Imperative in Modern Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic, sp2-hybridized molecules. This "flatland" of chemical space, while historically productive, is increasingly viewed as a limitation in the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The over-reliance on planar structures has contributed to challenges such as off-target effects and poor absorption, distribution, metabolism, and excretion (ADME) properties.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the burgeoning field of sp3-rich heterocyclic building blocks. These three-dimensional (3D) scaffolds are at the forefront of the "escape from flatland" movement, a paradigm shift in medicinal chemistry that champions the exploration of molecular complexity to unlock new therapeutic possibilities.[1][2] By increasing the fraction of sp3-hybridized carbons (Fsp3), and thus the three-dimensionality of drug candidates, we can achieve more specific interactions with biological targets and enhance crucial drug-like properties.[2][3]

Herein, we will delve into the rationale behind the pursuit of molecular three-dimensionality, explore the design principles of novel sp3-rich heterocyclic building blocks, and provide a detailed overview of cutting-edge synthetic strategies. This guide is designed not as a rigid template, but as an in-depth exploration of the "why" and "how" behind the synthesis and application of these critical components in modern drug discovery.

The Rationale for Three-Dimensionality: Beyond Flatland

The fundamental premise behind the move towards sp3-rich scaffolds is that enhanced three-dimensionality correlates with a higher probability of clinical success.[2] This is not merely a theoretical concept but is supported by a growing body of evidence.

Improved Physicochemical and ADME Properties

Increased saturation in a molecule, as measured by Fsp3, has been shown to positively impact key physicochemical properties that govern a drug's ADME profile.[4]

  • Solubility: Higher Fsp3 content is often associated with improved aqueous solubility.[2][5] This is attributed to the disruption of crystal lattice packing in the solid state, a common challenge with flat, aromatic molecules that can stack efficiently.[5]

  • Metabolic Stability: The introduction of sp3 centers can block sites of metabolism by cytochrome P450 enzymes, which often target flat, electron-rich aromatic rings. This can lead to increased metabolic stability and a longer half-life in the body.

  • Reduced Promiscuity: Molecules with greater 3D character tend to exhibit higher target selectivity.[6] Their well-defined shapes allow for more precise and specific interactions with the complex topology of protein binding sites, reducing the likelihood of off-target binding that can lead to adverse effects.

The following table provides a comparative analysis of key physicochemical properties for a library of sp3-rich fragments versus a traditional, more sp2-rich commercial library, illustrating the tangible benefits of increased three-dimensionality.

Propertysp3-Rich Fragment LibraryMaybridge Commercial Library
Average Fsp3HighLow
Average Fraction Aromatic (FAr)LowHigh
Molecular Weight (Da)Compliant with "Rule of Three"Variable
cLogPCompliant with "Rule of Three"Variable
Polar Surface Area (Ų)ControlledVariable

Table 1: Comparative Physicochemical Properties of sp3-Rich vs. sp2-Rich Fragment Libraries. Data synthesized from concepts presented in the literature.[4][7]

Exploring Novel Chemical Space

The vast majority of currently explored chemical space for drug discovery is dominated by a limited number of scaffolds. The synthesis of novel sp3-rich heterocyclic building blocks opens up new avenues for exploration, providing access to previously untapped areas of chemical space.[8] This is critical for tackling challenging biological targets, such as protein-protein interactions, that have been historically difficult to address with traditional small molecules.[9]

Design and Synthetic Strategies for sp3-Rich Heterocycles

The creation of complex, three-dimensional heterocyclic building blocks requires innovative and robust synthetic methodologies. This section will explore some of the key strategies employed by medicinal chemists.

Key Classes of sp3-Rich Heterocyclic Building Blocks

Several classes of sp3-rich heterocycles have emerged as particularly valuable in drug discovery:

  • Azaspirocycles: These compounds feature two rings sharing a single nitrogen-containing spirocenter.[10] Their rigid, 3D geometry allows for the precise projection of substituents into the binding pockets of biological targets.[10]

  • Spirocyclic Oxetanes: The oxetane moiety is a valuable bioisostere for gem-dimethyl and carbonyl groups, often improving aqueous solubility and metabolic stability.[2] Incorporating it into a spirocyclic framework further enhances the three-dimensionality of the molecule.

  • Bicyclo[1.1.1]pentanes (BCPs): BCPs are rigid, non-aromatic bioisosteres of para-substituted benzene rings. They have gained significant traction in medicinal chemistry due to their linear, rod-like geometry and favorable metabolic stability.

Modern Synthetic Methodologies

The synthesis of these complex scaffolds often requires a departure from traditional synthetic methods. Recent years have seen the emergence of powerful new techniques:

  • Diversity-Oriented Synthesis (DOS): This approach aims to generate a wide array of structurally diverse and complex molecules from a common starting material, making it well-suited for creating libraries of sp3-rich fragments.[8]

  • Photoredox Catalysis and Electrochemistry: These cutting-edge methodologies provide access to novel reactive intermediates, enabling the construction of complex 3D motifs that are difficult to achieve with traditional thermal chemistry.[1]

  • C(sp3)–H Functionalization: The direct functionalization of C-H bonds on sp3-hybridized carbons is a powerful strategy for elaborating sp3-rich fragments, allowing for the "growth" of functionalized rings and chains from unconventional vectors.[10][11][12]

The following diagram illustrates a generalized workflow for the synthesis and screening of sp3-rich fragment libraries in a drug discovery program.

FBDD_Workflow cluster_synthesis Synthesis of sp3-Rich Fragments cluster_library Fragment Library Assembly cluster_screening Biophysical Screening cluster_optimization Hit-to-Lead Optimization DOS Diversity-Oriented Synthesis QC Quality Control & Property Filtering DOS->QC Photoredox Photoredox Catalysis Photoredox->QC CHC C-H Functionalization CHC->QC NMR 19F-NMR Screening QC->NMR SPR Surface Plasmon Resonance NMR->SPR XRay X-ray Crystallography SPR->XRay Elaboration Fragment Elaboration XRay->Elaboration Merging Fragment Merging XRay->Merging SAR Structure-Activity Relationship Studies Elaboration->SAR Merging->SAR SAR->Elaboration SAR->Merging

Caption: A generalized workflow for sp3-rich fragment-based drug discovery (FBDD).

Experimental Protocols: Synthesis of Key Building Blocks

To provide practical, actionable insights, this section details step-by-step experimental protocols for the synthesis of representative sp3-rich heterocyclic building blocks.

Protocol 1: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole

This protocol describes the synthesis of a novel tetracyclic system via oxidative cyclization.[2]

Step 1: Synthesis of the Acetanilide Precursor

  • To a solution of the appropriate aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add acetyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Evaporate the solvent, add ethyl acetate, and wash with water.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the acetanilide precursor.

Step 2: Oxidative Cyclization

  • Dissolve the acetanilide precursor (1.0 eq) in formic acid.

  • Add Oxone® (3.0 eq) to the solution.

  • Stir the mixture at 40 °C for 6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add water and neutralize with solid sodium carbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired spirocyclic oxetane-fused benzimidazole.[12]

Protocol 2: Multicomponent Synthesis of a Complex Bicyclo[1.1.1]pentane (BCP)

This protocol outlines a one-step synthesis of a structurally diverse 1,3-disubstituted BCP via a cascade atom transfer radical addition.[13]

Reaction Setup:

  • In a Schlenk tube equipped with a magnetic stir bar, charge the alkene (1.5 eq), alkyl iodide (1.5 eq), and the photocatalyst (e.g., 4CzIPN, 2.5 mol%).

  • Add a solution of [1.1.1]propellane (1.0 eq) in a suitable solvent (e.g., Et2O/cyclohexane).

  • Dilute the mixture with dichloromethane to achieve the desired reaction concentration (e.g., ~0.1 M).

Reaction Execution:

  • Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 10-15 minutes.

  • Irradiate the mixture with a blue LED light source (e.g., 467 nm) for 12 hours at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

Workup and Purification:

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-disubstituted BCP.

The following table summarizes the yields for the synthesis of various azaspirocycles using different synthetic methods, highlighting the efficiency of modern chemical transformations.

Synthetic MethodSubstrate 1 Yield (%)Substrate 2 Yield (%)Diastereomeric Ratio (d.r.)
[3+2] Cycloaddition8375N/A
NBS-promoted Semipinacol Rearrangement9085>95:5
Aza-Prins Cyclization7888>90:10
Ring-Closing Metathesis8592N/A

Table 2: Comparative Yields and Selectivity for Azaspirocycle Synthesis. Data is representative of values found in the literature.[1]

Application in Drug Discovery: A Case Study

The practical application of sp3-rich heterocyclic building blocks is best illustrated through their successful incorporation into drug discovery programs. A notable example is the development of selective inhibitors for challenging targets like the BET bromodomains.

While traditional fragment libraries, rich in 2D structures, have shown high hit rates against these targets, the hits often lack selectivity.[9] In contrast, screening of 3D-enriched fragment libraries, while sometimes yielding a lower initial hit rate, has produced novel hits with significant selectivity against similar BET bromodomains.[9] This underscores the potential of 3D fragments to provide more promising starting points for lead optimization, ultimately leading to more selective and effective drug candidates.

The following diagram depicts a simplified G-protein coupled receptor (GPCR) signaling pathway, a common target for a wide range of therapeutics. An sp3-rich antagonist, with its well-defined 3D structure, can bind with high affinity and selectivity to the receptor's binding pocket, effectively blocking the downstream signaling cascade.

GPCR_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Converts Ligand Ligand (Agonist) Ligand->GPCR Antagonist sp3-Rich Antagonist Antagonist->GPCR Blocks Binding ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: A simplified GPCR signaling pathway modulated by an sp3-rich antagonist.

Future Outlook and Challenges

The field of sp3-rich heterocyclic building blocks is poised for significant growth. However, challenges remain. The synthetic complexity of these molecules can be a barrier to their widespread adoption.[1] Continued innovation in synthetic methodology, including the development of more efficient and scalable routes, will be crucial.

Furthermore, a deeper understanding of the relationship between molecular three-dimensionality and biological activity is needed. The development of predictive in silico models for ADMET properties of 3D molecules will be instrumental in guiding the design of the next generation of therapeutics.[14][15]

References

  • SpiroChem AG. Escaping from flatland: Novel strategies for accessing 3D chemical space. American Chemical Society.
  • Benchchem. The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals.
  • Karageorgis, G., et al. Emergent synthetic methods for the modular advancement of sp3-rich fragments. PMC.
  • Elliott, L.D., et al. Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. PMC.
  • Wang, J., et al. A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry - Chinese Chemical Society. Published October 15, 2025.
  • Research Communities. Escape from Flatland: 2D to 3D Molecules via Dearomatization. Published August 15, 2022.
  • Semantic Scholar. Emergent synthetic methods for the modular advancement of sp3-rich fragments. Published March 2, 2021.
  • Royal Society of Chemistry. Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science.
  • Kidd, S.L., et al. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. PMC - NIH. Published May 16, 2023.
  • ResearchGate. Saturated Heterocycles with Applications in Medicinal Chemistry.
  • RSC Publishing. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Published August 11, 2025.
  • Spring, D. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. David Spring's group. Published September 6, 2016.
  • Meyers, J., et al. On The Origins of Three-Dimensionality in Drug-Like Molecules. PMC.
  • PMC. Recent Advances: Heterocycles in Drugs and Drug Discovery. Published August 31, 2024.
  • Royal Society of Chemistry. Synthesis of sp 3 -rich heterocyclic frameworks by a divergent synthesis strategy. Organic & Biomolecular Chemistry. Published May 16, 2023.
  • International Journal of Scientific Research & Technology. The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Published February 8, 2025.
  • PMC. Evaluation of 3-Dimensionality in Approved and Experimental Drug Space.
  • ResearchGate. Heterocycles in drug discovery: Properties and preparation.
  • Jetir.Org. REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Published January 2025.
  • Schiwal, J.E., et al. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC.
  • IAPC Journals. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Published June 7, 2025.
  • University of Cambridge. Organic & Biomolecular Chemistry. Published May 15, 2023.
  • UCL Discovery. Two- and Three-dimensional Rings in Drugs.
  • New Journal of Chemistry (RSC Publishing). 2D and 3D-QSAR, molecular docking and ADMET properties in silico studies of azaaurones as antimalarial agents.

Sources

The Azetidinyl-methyl-piperidine Pharmacophore: A Technical Guide to Synthesis, Analysis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit affinity for multiple biological targets—is a cornerstone of efficient therapeutic development. The azetidinyl-methyl-piperidine motif has emerged as one such scaffold, demonstrating significant potential across a range of therapeutic areas, most notably in the modulation of nicotinic acetylcholine receptors (nAChRs). This guide provides an in-depth technical analysis of this pharmacophore, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for its construction, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and detail the experimental and computational workflows essential for its characterization and optimization.

The quintessential example of this pharmacophore's success is varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, widely prescribed as a smoking cessation aid.[1][2] The unique arrangement of the strained four-membered azetidine ring linked via a methyl group to the six-membered piperidine ring provides a conformationally constrained yet versatile platform for fine-tuning receptor interactions. This guide will use varenicline as a central case study while also exploring the broader applicability of the azetidinyl-methyl-piperidine core to other biological targets.

Core Synthesis Strategies: Constructing the Azetidinyl-methyl-piperidine Scaffold

The synthesis of the azetidinyl-methyl-piperidine core and its derivatives is a multi-step process that requires careful control of protecting group chemistry and stereochemistry. A common and effective strategy involves the reductive amination of an azetidine-3-carbaldehyde derivative with piperidine.

Experimental Protocol: Synthesis of N-Boc-3-((piperidin-1-yl)methyl)azetidine

This protocol outlines a general procedure for the synthesis of the core scaffold, which can then be further modified.

Materials:

  • N-Boc-3-azetidinone

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous dichloromethane (DCM)

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

  • To a solution of methyl 2-(dimethoxyphosphoryl)acetate in anhydrous THF, add sodium hydride (60% dispersion in mineral oil) at 0 °C to generate the phosphonate carbanion.[3]

  • Add N-Boc-3-azetidinone to the reaction mixture.[3]

  • Allow the reaction to proceed to completion, then quench with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Purify the crude product by column chromatography to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.[3]

Step 2: Reduction to N-Boc-azetidine-3-carbaldehyde

  • Dissolve the product from Step 1 in anhydrous DCM and cool to -78 °C.

  • Add DIBAL-H dropwise and stir for the appropriate time to achieve reduction of the ester to the aldehyde.

  • Quench the reaction carefully with methanol and then water.

  • Extract the product and purify by column chromatography.

Step 3: Reductive Amination with Piperidine [4][5]

  • In a round-bottom flask under an inert atmosphere, dissolve N-Boc-azetidine-3-carbaldehyde (1.0 equiv.) and piperidine (1.0-1.2 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE).[5]

  • Add a catalytic amount of glacial acetic acid.[5]

  • Add sodium triacetoxyborohydride (1.1-1.5 equiv.) portion-wise to the stirred solution.[5]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.[5]

  • Upon completion, quench with saturated aqueous NaHCO₃ and extract with DCM.[5]

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield N-Boc-3-((piperidin-1-yl)methyl)azetidine.[5]

Step 4: Deprotection (Optional)

  • The N-Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the free amine, which can then be used for further derivatization.

G cluster_0 Synthesis of Core Scaffold N-Boc-3-azetidinone N-Boc-3-azetidinone Intermediate_1 α,β-unsaturated ester N-Boc-3-azetidinone->Intermediate_1 Horner-Wadsworth-Emmons Intermediate_2 N-Boc-azetidine-3-carbaldehyde Intermediate_1->Intermediate_2 DIBAL-H reduction Product N-Boc-3-((piperidin-1-yl)methyl)azetidine Intermediate_2->Product Reductive Amination with Piperidine (STAB)

Synthetic workflow for the azetidinyl-methyl-piperidine core.

Structure-Activity Relationship (SAR) Analysis

The biological activity of compounds containing the azetidinyl-methyl-piperidine pharmacophore is highly dependent on the nature and substitution of each of its components.

The Azetidine Ring

The four-membered azetidine ring provides a rigid anchor for the molecule, which can be advantageous for locking in a conformation favorable for receptor binding.[1] Its strained nature can also influence metabolic stability. Modifications to the azetidine nitrogen, often with a protecting group during synthesis, can be a key point for derivatization to modulate properties like solubility and cell permeability.

The Piperidine Ring

The piperidine ring is a common motif in many centrally active drugs. Its substitution pattern is critical for receptor affinity and selectivity. For example, in the context of opioid receptor ligands, substitutions on the piperidine ring can dramatically alter the agonist/antagonist profile and selectivity for μ, δ, and κ receptors.[6]

The Methyl Linker

The single carbon linker between the two rings provides a degree of rotational freedom, but the overall conformational space is still more restricted than in more flexible linkers. The length and nature of this linker are critical for positioning the two heterocyclic rings in the optimal orientation for binding to the target protein.

SAR at Nicotinic Acetylcholine Receptors

For nAChRs, the azetidine nitrogen can act as a key hydrogen bond acceptor, while the piperidine nitrogen, in its protonated state, can form a crucial cation-π interaction with aromatic residues in the receptor's binding pocket. The distance between these two nitrogen atoms is a critical determinant of affinity and subtype selectivity.

Modification Effect on nAChR Activity Rationale
Substitution on Azetidine Ring Can modulate potency and selectivity.Alters the electronic and steric profile of the hydrogen-bonding region.
Substitution on Piperidine Ring Influences subtype selectivity.Can introduce additional interactions with specific subpockets of the receptor.
Bioisosteric replacement of Azetidine Often leads to reduced potency.The strained 4-membered ring appears to be optimal for the desired conformation.
Bioisosteric replacement of Piperidine Can be tolerated with certain scaffolds.Other cyclic amines can sometimes mimic the necessary interactions.
Exploration of Non-Nicotinic Targets

While the azetidinyl-methyl-piperidine pharmacophore is best known for its activity at nAChRs, its components are found in ligands for a variety of other receptors.

  • Opioid Receptors: Piperidine derivatives are classic opioid pharmacophores. The azetidinyl-methyl portion could be explored as a novel substituent to modulate affinity and functional activity at μ, δ, and κ opioid receptors.[6][7]

  • Muscarinic Receptors: Both azetidine and piperidine moieties are found in muscarinic receptor antagonists. The combined pharmacophore could lead to novel ligands with unique selectivity profiles for the M1-M5 receptor subtypes.[8][9][10]

  • Dopamine Transporter (DAT): Piperidine-based structures are known to inhibit the dopamine transporter. The azetidinyl-methyl group could be a novel modification to explore the SAR of DAT inhibitors.[11]

  • Vesicular Monoamine Transporter 2 (VMAT2): Azetidine analogs of lobelane, which contains a piperidine ring, have shown potent inhibition of VMAT2, suggesting a potential role for the azetidinyl-piperidine scaffold in this area.[12][13]

Experimental and Computational Workflows

A thorough analysis of the azetidinyl-methyl-piperidine pharmacophore requires a combination of in vitro, in vivo, and in silico techniques.

In Vitro Assays

Radioligand binding assays are essential for determining the affinity of a compound for its target receptor.

Experimental Protocol: Nicotinic Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., SH-EP1 cells stably expressing human α4β2 nAChRs).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]-epibatidine or [³H]-cytisine), and varying concentrations of the test compound in a suitable binding buffer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or partial agonist.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the nAChR subunits of interest.

  • Electrophysiology: After allowing for receptor expression, place an oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).

  • Compound Application: Perfuse the oocyte with a solution containing a known agonist (e.g., acetylcholine) to elicit a baseline current. Then, apply varying concentrations of the test compound to determine its effect on the current.

  • Data Analysis: Measure the current amplitude in response to the test compound. For agonists, determine the EC₅₀ and maximal efficacy (Emax) relative to a full agonist. For antagonists, determine the IC₅₀.

G cluster_1 In Vitro Analysis Workflow Start Synthesized Compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Two-Electrode Voltage Clamp Start->Functional_Assay Binding_Result Affinity (Ki) Binding_Assay->Binding_Result Functional_Result Efficacy (EC50, Emax) Functional_Assay->Functional_Result

Workflow for in vitro characterization of novel compounds.
In Vivo Models

In vivo models are crucial for evaluating the therapeutic potential of compounds targeting nicotine addiction.

Experimental Protocol: Nicotine Self-Administration in Rats

  • Surgery: Surgically implant a catheter into the jugular vein of a rat.

  • Training: Place the rat in an operant chamber with two levers. Train the rat to press one lever to receive an intravenous infusion of nicotine.[1]

  • Self-Administration: Once the rat has learned the task, allow it to self-administer nicotine for a set period each day.[1]

  • Data Collection: Record the number of lever presses and nicotine infusions to assess the reinforcing properties of nicotine.

  • Testing: Administer the test compound before the self-administration session to determine its effect on nicotine-seeking behavior.

Experimental Protocol: Conditioned Place Preference (CPP) in Mice

  • Apparatus: Use a two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Pre-conditioning: On day one, allow the mouse to freely explore both chambers to determine any initial preference.[2]

  • Conditioning: Over several days, confine the mouse to one chamber after administering nicotine and to the other chamber after administering saline.[2][14]

  • Post-conditioning (Test): Allow the mouse to freely explore both chambers again and measure the time spent in each. An increase in time spent in the nicotine-paired chamber indicates a rewarding effect.[2][14]

  • Testing: Administer the test compound before the nicotine conditioning sessions to assess its ability to block the rewarding effects of nicotine.

Computational Analysis

In silico methods are invaluable for understanding the molecular basis of ligand-receptor interactions and for guiding the design of new analogs.

Computational Workflow: Molecular Docking and SAR Analysis

  • Target Preparation: Obtain a crystal structure or build a homology model of the target receptor (e.g., the α4β2 nAChR).

  • Ligand Preparation: Generate 3D structures of the azetidinyl-methyl-piperidine analogs to be studied.

  • Molecular Docking: Dock the ligands into the binding site of the receptor using software such as AutoDock or Glide.

  • Pose Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, cation-π interactions, hydrophobic contacts).

  • QSAR Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of the ligands with their biological activity. This can help to predict the activity of new, unsynthesized analogs.

G cluster_2 Computational Analysis Workflow Receptor_Structure Receptor Structure (Crystal or Homology Model) Docking Molecular Docking Receptor_Structure->Docking Ligand_Library Ligand Library Ligand_Library->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis QSAR QSAR Modeling Pose_Analysis->QSAR New_Analogs Design of New Analogs QSAR->New_Analogs

A typical workflow for computational drug design.

Conclusion: A Versatile Scaffold with Enduring Potential

The azetidinyl-methyl-piperidine pharmacophore represents a significant achievement in modern medicinal chemistry, exemplified by the clinical success of varenicline. Its unique structural features provide a compelling platform for the design of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of this pharmacophore, from its synthesis to its biological and computational analysis. By understanding the principles outlined herein, researchers can effectively leverage the potential of this privileged scaffold to develop the next generation of targeted therapies for a range of challenging diseases.

References

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Approach to the Synthesis of 4-(Azetidin-1-ylmethyl)piperidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(azetidin-1-ylmethyl)piperidine, a valuable saturated heterocyclic building block in modern drug discovery. The protocol leverages a direct, one-pot reductive amination strategy, reacting piperidine-4-carbaldehyde with azetidine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). We delve into the mechanistic rationale, offer a field-proven, step-by-step experimental procedure, and provide guidance on purification, characterization, and troubleshooting. This application note is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for producing this key synthetic intermediate.

Introduction: The Strategic Importance of the Azetidinyl-Piperidine Motif

Saturated heterocycles are foundational scaffolds in medicinal chemistry, offering three-dimensional diversity that is critical for optimizing pharmacological properties. The 4-(azetidin-1-ylmethyl)piperidine moiety, in particular, combines the conformational rigidity of the piperidine ring with the strained, yet synthetically versatile, azetidine ring. This combination has proven effective in the design of novel therapeutics by enabling precise vectoral orientation of substituents and modulation of physicochemical properties like solubility and basicity.

Reductive amination stands as one of the most robust and versatile methods for constructing C-N bonds in organic synthesis.[1][2] Its prevalence in the pharmaceutical industry is a testament to its reliability, functional group tolerance, and operational simplicity.[3] This guide focuses on the use of sodium triacetoxyborohydride, a mild and selective reducing agent that circumvents many of the challenges associated with other hydride reagents or catalytic hydrogenation.[4][5]

Mechanistic Rationale: The Role of Sodium Triacetoxyborohydride

The synthesis proceeds via a one-pot sequence involving two key transformations: iminium ion formation and subsequent reduction.[6][7]

  • Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the secondary amine, azetidine, on the carbonyl carbon of piperidine-4-carbaldehyde. This is followed by dehydration to form a transient iminium ion intermediate. This step is often the rate-limiting part of the sequence.[6][8]

  • Hydride Reduction : Sodium triacetoxyborohydride, NaBH(OAc)₃, then selectively reduces the electrophilic iminium ion. The key to the success of this reagent lies in its steric bulk and attenuated reactivity compared to reagents like sodium borohydride.[6][9] NaBH(OAc)₃ is insufficiently reactive to reduce the starting aldehyde but highly effective at reducing the protonated imine (iminium ion), thus minimizing the formation of the corresponding alcohol byproduct.[7][10] The reaction is typically performed in aprotic solvents, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), as NaBH(OAc)₃ is water-sensitive.[7][11]

// Reactants Aldehyde [label="Piperidine-4-carbaldehyde"]; Azetidine [label="Azetidine"]; STAB [label="NaBH(OAc)₃", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates Iminium [label="Iminium Ion Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Product [label="4-(Azetidin-1-ylmethyl)piperidine", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Arrows and Labels {Aldehyde, Azetidine} -> Iminium [label="+ H⁺\n- H₂O", fontcolor="#5F6368"]; Iminium -> Product [label="Reduction", fontcolor="#5F6368"]; STAB -> Iminium [dir=none];

// Invisible nodes for alignment subgraph { rank=same; Aldehyde; Azetidine; } } .enddot Caption: Reaction mechanism of reductive amination.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier
Piperidine-4-carbaldehydeC₆H₁₁NO113.16≥95%Sigma-Aldrich
AzetidineC₃H₇N57.10≥98%Sigma-Aldrich
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9497%Sigma-Aldrich
1,2-Dichloroethane (DCE), AnhydrousC₂H₄Cl₂98.96≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93HPLC GradeFisher Scientific
Methanol (MeOH)CH₃OH32.04HPLC GradeFisher Scientific
Triethylamine (TEA)C₆H₁₅N101.19≥99%Sigma-Aldrich
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solutionIn-house prep
Anhydrous Sodium SulfateNa₂SO₄142.04GranularFisher Scientific
Silica GelSiO₂60.08230-400 meshSorbent Tech.
Critical Safety Precautions
  • Azetidine: This reagent is highly flammable, corrosive, and volatile.[12][13] It must be handled in a chemical fume hood under an inert atmosphere (Nitrogen or Argon).[14] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.

  • Sodium Triacetoxyborohydride: This reagent is water-sensitive and can release flammable gases upon contact with water.[11] Avoid inhalation of dust and handle under an inert atmosphere.[15]

  • Chlorinated Solvents (DCE, DCM): These are hazardous and suspected carcinogens. All operations involving these solvents must be conducted within a certified chemical fume hood.

Step-by-Step Synthesis Procedure

// Nodes A [label="1. Reaction Setup\n- Assemble oven-dried glassware under N₂ atmosphere."]; B [label="2. Reagent Addition\n- Charge flask with Piperidine-4-carbaldehyde and anhydrous DCE.\n- Add Azetidine dropwise at room temp."]; C [label="3. Reduction\n- Add NaBH(OAc)₃ portion-wise over 15-20 min.\n- Stir at room temp for 4-16 hours."]; D [label="4. Reaction Monitoring\n- Track progress via TLC or LC-MS until starting material is consumed."]; E [label="5. Aqueous Work-up\n- Quench reaction with sat. NaHCO₃ (aq).\n- Extract product with DCM (3x)."]; F [label="6. Isolation\n- Combine organic layers, dry with Na₂SO₄, filter.\n- Concentrate under reduced pressure."]; G [label="7. Purification\n- Purify crude oil via flash column chromatography."]; H [label="8. Characterization\n- Confirm structure and purity by NMR and MS.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } .enddot Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carbaldehyde (1.0 eq, 5.00 g, 44.2 mmol).

  • Solvent and Amine Addition: Under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane (DCE, 90 mL). Stir the solution until the aldehyde is fully dissolved. To this solution, add azetidine (1.2 eq, 3.03 g, 53.0 mmol) dropwise via syringe over 5 minutes. Stir the resulting mixture at room temperature for 30 minutes.

  • Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq, 14.0 g, 66.3 mmol) to the stirring solution. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 90:9:1 DCM/MeOH/TEA) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).

  • Aqueous Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Purification Protocol

The crude oil is purified by flash column chromatography on silica gel.

  • Column Packing: Dry pack a column with silica gel and flush with the initial mobile phase.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient mobile phase. A typical gradient starts with 100% Dichloromethane and gradually increases to 90:10:1 Dichloromethane/Methanol/Triethylamine. The triethylamine is crucial to prevent peak tailing of the basic amine product on the acidic silica gel.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to afford 4-(azetidin-1-ylmethyl)piperidine as a colorless to pale yellow oil.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.[16][17]

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight (Expected [M+H]⁺: 155.26).

  • Purity Analysis (HPLC or GC): To determine the final purity of the compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive NaBH(OAc)₃ (degraded by moisture).[11] 2. Wet solvent or reagents. 3. Insufficient reaction time.1. Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier. 2. Ensure all solvents and reagents are anhydrous. 3. Allow the reaction to run longer (up to 24h), monitoring by TLC/LC-MS.
Aldehyde Reduced to Alcohol 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Presence of excessive water leading to NaBH(OAc)₃ decomposition and formation of stronger reducing species.1. Confirm the identity of the reducing agent is NaBH(OAc)₃.[18] 2. Strictly adhere to anhydrous conditions.
Incomplete Reaction 1. Stoichiometry of reagents is incorrect. 2. Insufficient amount of reducing agent.1. Re-verify the mass and molar equivalents of all reactants. 2. Add an additional portion (0.2-0.3 eq) of NaBH(OAc)₃ and monitor for further conversion.
Product Streaking on TLC/Column The product is a basic amine, which interacts strongly with acidic silica gel.Add a small amount of a volatile base, such as triethylamine (0.5-1.0%), to the eluent system for both TLC and column chromatography.

Conclusion

The reductive amination of piperidine-4-carbaldehyde with azetidine using sodium triacetoxyborohydride is a highly efficient, selective, and reliable method for the synthesis of 4-(azetidin-1-ylmethyl)piperidine. The protocol described herein is straightforward, scalable, and utilizes commercially available reagents. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable building block in high yield and purity for application in drug discovery and development programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (n.d.). Chemistry 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Vertex AI Search. (n.d.).
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ACS Publications. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. [Link]

  • Eurofins. (2010). SAFETY DATA SHEET - Sodium borohydride. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • PMC. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

Sources

Application Note: Protocols for N-Alkylation of Azetidine with Piperidine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The coupling of azetidine—a strained, four-membered saturated amine—with piperidine-derived aldehydes is a high-value transformation in medicinal chemistry, often used to modulate basicity and metabolic stability (scaffold hopping) in GPCR and kinase inhibitor programs.[1] This guide details the optimized protocol for the Reductive Amination of azetidine with N-protected piperidine-4-carboxaldehyde. We prioritize the use of Sodium Triacetoxyborohydride (STAB) due to its mildness, selectivity, and compatibility with the ring strain of azetidine.

Introduction & Strategic Considerations

The Azetidine-Piperidine Scaffold

The fusion of an azetidine ring onto a piperidine scaffold creates a bis-heterocyclic system with unique physicochemical properties. Azetidine (


) is more basic than pyrrolidine and significantly more strained (

26 kcal/mol). This strain imparts rigidity but also susceptibility to acid-catalyzed ring opening.
Mechanistic Strategy

The reaction proceeds via a Reductive Amination pathway.[2][3] Unlike primary amines, azetidine is a secondary amine; it reacts with the aldehyde to form an iminium ion (not a stable imine), which is rapidly reduced to the tertiary amine.

Key Challenges:

  • Ring Strain: Strong Lewis acids or high temperatures can trigger azetidine ring opening (polymerization).

  • Volatility: Free base azetidine (bp 61–62 °C) is volatile and toxic. Handling the hydrochloride salt is preferred.

  • Sterics: The gem-dimethyl effect or bulky protecting groups on the piperidine can slow iminium formation.

Experimental Protocol

Reagents & Materials[5][6]
  • Amine: Azetidine Hydrochloride (

    
    ) [CAS: 36520-39-5]
    
  • Aldehyde: N-Boc-4-formylpiperidine (or similar N-protected variant)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB,

    
    )[4]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[5]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Additive: Glacial Acetic Acid (AcOH)

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Adjust proportionally)

Step 1: Free-Basing and Iminium Formation

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Azetidine HCl (1.2 mmol, 1.2 equiv) and anhydrous DCE (5.0 mL).

  • Add DIPEA (1.2 mmol, 1.2 equiv) to neutralize the salt. Stir for 10 minutes at Room Temperature (RT) under nitrogen atmosphere.

    • Note: If using free base azetidine, omit DIPEA.

  • Add ** N-Boc-4-formylpiperidine** (1.0 mmol, 1.0 equiv) in one portion.

  • Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Why? AcOH catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Stir the mixture for 30–60 minutes at RT.

Step 2: Reduction 6. Cool the reaction mixture to 0 °C (optional, but recommended to suppress side reactions). 7. Add STAB (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes.

  • Caution: Gas evolution (
    
    
    ) may occur.
  • Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.
  • Monitoring: Check reaction progress via LC-MS or TLC (stain with Ninhydrin or KMnO4). Look for the disappearance of the aldehyde.

Step 3: Workup & Isolation 9. Quench: Add saturated aqueous


 (10 mL) and stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.
10. Extraction:  Extract the aqueous layer with DCM (

mL). 11. Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate under reduced pressure.
  • Critical: Do not apply high heat (>40 °C) during concentration to avoid degradation of the azetidine moiety.

Step 4: Purification 12. Purify via flash column chromatography on silica gel.

  • Eluent: 0–10% MeOH in DCM (with 1%
    
    
    additive to prevent streaking of the basic amine).

Visualization of Signaling & Workflow

Reaction Mechanism Pathway

The following diagram illustrates the transformation from the hemiaminal intermediate to the final tertiary amine product.

G cluster_0 Reactants Aldehyde Piperidine Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + AcOH Azetidine Azetidine (Sec. Amine) Azetidine->Hemiaminal Iminium Iminium Ion (Reactive) Hemiaminal->Iminium - H2O Product N-Alkylated Azetidine Iminium->Product + STAB (H-)

Caption: Mechanistic pathway of reductive amination showing the critical iminium ion intermediate.

Experimental Workflow

This flowchart guides the researcher through the physical steps of the protocol.

Workflow Start Start: Weigh Reagents Solubilize Dissolve Azetidine HCl in DCE + DIPEA Start->Solubilize AddAldehyde Add Piperidine Aldehyde + AcOH Catalyst Solubilize->AddAldehyde ImineForm Stir 30-60 min (Iminium Formation) AddAldehyde->ImineForm AddReductant Add STAB (1.5 eq) at 0°C -> RT ImineForm->AddReductant Monitor Monitor LC-MS (4-16 Hours) AddReductant->Monitor Quench Quench sat. NaHCO3 Monitor->Quench Purify Flash Chromatography (DCM/MeOH/NH4OH) Quench->Purify

Caption: Step-by-step experimental workflow for the synthesis of N-piperidinyl-azetidines.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Incomplete iminium formation.Increase AcOH (up to 2 eq) or add molecular sieves (4Å) to sequester water.
Ring Opening Acid concentration too high.Avoid strong acids (TFA, HCl) during workup. Ensure quench is fully basic (pH > 8).
Sticky Residue Boron salts complexing with amine.[6]Perform a "Fieser" workup or wash organic layer with 1M NaOH (if product is stable) to break boron complexes.
Over-Alkylation Not applicable for azetidine.Azetidine is secondary; it cannot over-alkylate to a quaternary ammonium under these mild conditions.

Safety & Handling

  • Azetidine Toxicity: Azetidine is a suspected mutagen and skin irritant. Always handle in a fume hood.

  • STAB: Reacts with moisture to release hydrogen gas. Keep container tightly sealed and dry.

  • DCE: A suspected carcinogen. DCM is a safer alternative if solubility permits.

References

  • Abdel-Magid, A. F., et al. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Lowe, J. T., et al. (2012). "Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[1][8][5][9][10] "An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine." BenchChem Application Notes. Link

  • Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles. Link

Sources

Application Notes & Protocols: Strategic Use of the 4-(Azetidin-1-ylmethyl)piperidine Scaffold in G-Protein Coupled Receptor (GPCR) Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity and Improved Properties in GPCR Drug Discovery

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, making them one of the most successful target classes for modern medicine.[1] The design of novel ligands with high affinity, selectivity, and favorable pharmacokinetic profiles is a cornerstone of GPCR drug discovery.[2] A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple receptor targets. The piperidine ring is one such scaffold, found in the core structure of numerous approved drugs, particularly those targeting the central nervous system (CNS).[3][4][5]

This guide focuses on the strategic application of a specific and increasingly valuable building block: 4-(azetidin-1-ylmethyl)piperidine . This scaffold combines the well-established piperidine core with the less conventional, strained azetidine ring. Azetidines, as four-membered nitrogen-containing heterocycles, are prized for their unique physicochemical and pharmacokinetic properties.[6] Their high ring strain, sp3-rich character, and conformational rigidity can confer enhanced aqueous solubility, improved metabolic stability, and reduced off-target activity when incorporated into a larger molecule.[6][7] By linking these two motifs, the 4-(azetidin-1-ylmethyl)piperidine scaffold offers a unique three-dimensional architecture, providing medicinal chemists with novel vectors to explore GPCR binding pockets and optimize ligand properties.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It details the rationale for using this scaffold, provides a general synthetic strategy, and offers detailed, validated protocols for the pharmacological characterization of resulting GPCR ligands.

Part 1: Design Principles and Synthesis

Rationale for Scaffold Incorporation in GPCR Ligand Design

The decision to incorporate the 4-(azetidin-1-ylmethyl)piperidine moiety is driven by several key medicinal chemistry principles aimed at enhancing ligand performance.

  • Exploiting 3D Chemical Space: While traditional fragment libraries are often populated with flat, 2D molecules, there is a growing emphasis on exploring three-dimensional chemical space to achieve higher selectivity and novelty.[8][9] The piperidine ring exists in a stable chair conformation, and the attached azetidinylmethyl group provides a rigid exit vector, allowing for precise projection of substituents into specific sub-pockets of a GPCR binding site. This is exemplified in structure-activity relationship (SAR) studies of melanocortin 4 receptor (MC4R) agonists, where modifications to the piperidine core significantly impacted affinity and potency.[10]

  • Improving Physicochemical Properties: The azetidine moiety often serves as a "bioisosteric replacement" for more common groups like gem-dimethyl or tert-butyl groups, or as a constrained analog of larger amines. Its incorporation can lead to a lower lipophilicity (logP) and an increased polar surface area (PSA), which are often correlated with improved aqueous solubility and better overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

  • Enhancing Metabolic Stability: The azetidine ring can block sites of metabolism on a molecule. For example, replacing a metabolically labile N-isopropyl or N-cyclopropyl group with an N-azetidinyl group can improve metabolic stability by preventing N-dealkylation, a common metabolic pathway.[6][7]

  • Modulating Basicity (pKa): The nitrogen atom of the azetidine ring has a different basicity compared to larger cyclic amines or acyclic amines. This modulation of pKa can be critical for optimizing interactions with key residues in the GPCR binding pocket (such as a conserved aspartate in transmembrane domain 3) and for controlling the ionization state of the drug at physiological pH, which impacts cell permeability and target engagement.[11]

General Synthetic Strategy

The 4-(azetidin-1-ylmethyl)piperidine scaffold can be synthesized or incorporated into a target molecule through several reliable synthetic routes. One of the most common and efficient methods is reductive amination. This involves the reaction of an appropriately N-protected piperidine-4-carbaldehyde with azetidine in the presence of a reducing agent.

The workflow below illustrates a typical synthetic sequence. The choice of protecting group (PG) for the piperidine nitrogen is critical and depends on the subsequent chemical steps. The Boc (tert-butyloxycarbonyl) group is common due to its stability and ease of removal under acidic conditions.

cluster_synthesis General Synthetic Workflow start N-Protected Piperidin-4-one step1 Wittig Reaction or similar (e.g., Horner-Wadsworth-Emmons) start->step1 intermediate1 N-Protected 4-Methylenepiperidine step1->intermediate1 step2 Oxidative Cleavage (e.g., Ozonolysis) intermediate1->step2 intermediate2 N-Protected Piperidine-4-carbaldehyde step2->intermediate2 step3 Reductive Amination with Azetidine (e.g., NaBH(OAc)₃) intermediate2->step3 product N-Protected 4-(Azetidin-1-ylmethyl)piperidine step3->product step4 Deprotection (e.g., TFA or HCl) product->step4 final_product 4-(Azetidin-1-ylmethyl)piperidine (Core Scaffold) step4->final_product step5 Functionalization (e.g., Alkylation, Acylation, Suzuki Coupling) final_product->step5 final_ligand Final GPCR Ligand step5->final_ligand

Caption: General synthetic workflow for the preparation of the core scaffold and its incorporation into a final GPCR ligand.

Part 2: Ligand Characterization Protocols

Once a novel ligand incorporating the scaffold has been synthesized, its pharmacological profile must be determined. This involves assessing its binding affinity for the target receptor and its functional effect on receptor signaling.

Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[12][13] It measures the ability of the unlabeled test compound to compete with a high-affinity radioligand for binding to the receptor.

2.1.1. Principle Membranes prepared from cells expressing the target GPCR are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured at equilibrium. A potent test compound will displace the radioligand at lower concentrations.

2.1.2. Materials

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Receptor Membranes: Aliquots of cell membranes expressing the target GPCR, stored at -80°C.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.

  • Unlabeled Competitor (Test Compound): Serial dilutions of the synthesized ligand.

  • Non-Specific Binding (NSB) Agent: A high concentration of a known, non-radioactive ligand for the target receptor.

  • 96-well Plate: Standard or deep-well.

  • Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: 96-well cell harvester.

  • Scintillation Fluid & Scintillation Counter.

2.1.3. Step-by-Step Methodology

  • Preparation: Thaw receptor membrane aliquots on ice. Dilute the membranes in assay buffer to a final protein concentration (typically 5-50 µ g/well ) that yields a robust signal-to-noise ratio. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Plate Setup (Final Volume: 250 µL):

    • Total Binding (TB) Wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kₑ), and 150 µL of diluted membranes.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the NSB agent (at a concentration >100x its Kᵢ), 50 µL of radioligand, and 150 µL of diluted membranes.

    • Competition Wells: Add 50 µL of the test compound at each concentration, 50 µL of radioligand, and 150 µL of diluted membranes.

  • Incubation: Seal the plate and incubate for 60-120 minutes at a suitable temperature (e.g., 25°C or 37°C) with gentle agitation to allow the binding to reach equilibrium.[14]

  • Termination & Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the trapped radioactivity using a scintillation counter.[14][15]

2.1.4. Data Analysis

  • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :[16]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

cluster_binding Radioligand Binding Assay Workflow start Prepare Reagents (Membranes, Buffers, Ligands) step1 Set up 96-well Plate (Total, NSB, Competition) start->step1 step2 Incubate to Reach Equilibrium step1->step2 step3 Rapid Vacuum Filtration (Separates Bound/Free) step2->step3 step4 Wash Filters step3->step4 step5 Measure Radioactivity (Scintillation Counting) step4->step5 step6 Data Analysis (Calculate IC₅₀, then Kᵢ) step5->step6 end Determine Ligand Binding Affinity (Kᵢ) step6->end

Caption: Experimental workflow for determining ligand binding affinity using a radioligand competition assay.

Protocols: Functional Assays

Functional assays are essential to determine whether a ligand activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of the GPCR.[17] The choice of assay depends on the primary G-protein subtype (Gαs, Gαi, or Gαq) that the receptor couples to.[18]

cluster_pathways GPCR Signaling Pathways & Assay Readouts ligand Ligand gpcr GPCR ligand->gpcr gs Gαs gpcr->gs Activates gi Gαi gpcr->gi Activates gq Gαq gpcr->gq Activates ac_s Adenylyl Cyclase gs->ac_s Stimulates camp_up cAMP ↑ ac_s->camp_up Produces ac_i Adenylyl Cyclase gi->ac_i Inhibits camp_down cAMP ↓ ac_i->camp_down Reduces plc Phospholipase C (PLC) gq->plc Activates ip3 IP₃ plc->ip3 Generates er Endoplasmic Reticulum ip3->er Binds to IP₃ Receptor ca_up Ca²⁺ ↑ er->ca_up Releases

Caption: Simplified GPCR signaling cascades for Gαs, Gαi, and Gαq proteins, leading to measurable second messenger readouts.

2.2.1. cAMP Assay Protocol (for Gαs- and Gαi-coupled receptors)

Principle: Measures the modulation of intracellular cyclic AMP (cAMP). Gαs-coupled receptors increase adenylyl cyclase activity, raising cAMP levels.[19] Gαi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels.[20] Modern assays often use homogenous, non-radioactive formats like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[19][21]

Methodology (Agonist Mode):

  • Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well plate and incubate overnight.

  • Compound Addition: Remove culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add serial dilutions of the test compound.

    • For Gαi assays: Also add a sub-maximal concentration of forskolin to stimulate adenylyl cyclase, allowing for the measurement of inhibition.[20]

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Cell Lysis & Detection: Add lysis buffer containing the detection reagents (e.g., HTRF antibody conjugates).

  • Final Incubation & Reading: Incubate for 60 minutes at room temperature, then read the plate on a compatible plate reader.

  • Data Analysis: Convert raw data to cAMP concentrations using a standard curve. Plot cAMP concentration against the log concentration of the test compound and fit with a sigmoidal dose-response curve to determine EC₅₀ (potency) and Eₘₐₓ (efficacy). For antagonists, this assay is run in the presence of a fixed concentration of a known agonist.

2.2.2. Calcium Flux Assay Protocol (for Gαq-coupled receptors)

Principle: Gαq activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores.[22][23] This transient increase in intracellular Ca²⁺ is measured using a calcium-sensitive fluorescent dye.[24]

Methodology (Agonist Mode):

  • Cell Culture: Plate cells expressing the target GPCR in a clear-bottom, black-walled 96- or 384-well plate and incubate overnight.

  • Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM) and probenecid (to prevent dye leakage).[18]

  • Incubation: Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

  • Measurement: Place the assay plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

  • Compound Addition & Reading: The instrument will add serial dilutions of the test compound to the wells while simultaneously measuring fluorescence in real-time (typically for 2-3 minutes).[24]

  • Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the log concentration of the test compound and fit with a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

Part 3: Data Interpretation & Case Study

To illustrate the application of these protocols, consider a hypothetical case study for a series of ligands designed for a Gq-coupled receptor. The goal is to improve the potency of a lead compound by modifying a substituent (R-group) while retaining the 4-(azetidin-1-ylmethyl)piperidine core.

Table 1: Summary of Pharmacological Data for Hypothetical Ligands

Compound IDR-GroupBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)
Lead-01 -H25.4112.5
AZP-02 -CH₃15.165.8
AZP-03 -F5.212.3
AZP-04 -OCH₃45.7250.1

Interpretation:

  • Binding vs. Function: All compounds bind to the receptor, as shown by their Kᵢ values from the radioligand binding assay. They also all act as agonists, stimulating a response in the calcium flux assay.

  • SAR Analysis:

    • Comparing Lead-01 and AZP-02 , the addition of a small methyl group improved both binding affinity and functional potency, suggesting a favorable hydrophobic interaction in the binding pocket.

    • Compound AZP-03 , with an electron-withdrawing fluorine atom, shows the highest affinity and potency. This suggests a potential hydrogen bond or favorable electrostatic interaction is formed.

    • The methoxy group in AZP-04 is detrimental to both binding and function, likely due to steric hindrance or an unfavorable electronic effect.

Final Remarks

The 4-(azetidin-1-ylmethyl)piperidine scaffold is a powerful tool in modern GPCR ligand design. It provides a unique combination of a privileged piperidine core with the advantageous physicochemical properties of the strained azetidine ring. This combination allows for the creation of novel, three-dimensional ligands with potentially improved solubility, metabolic stability, and potency. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive pharmacological characterization of such compounds, enabling researchers to make data-driven decisions in the complex but rewarding field of GPCR drug discovery.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR cAMP Product Solutions. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • Thangam, E. B., et al. (2018). cAMP Assays in GPCR Drug Discovery. PubMed Central. Retrieved from [Link]

  • de Graaf, C., et al. (2011). Drug design of GPCR ligands using physicogenetics and chemogenomics--principles and case studies. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]

  • Jin, H., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • Assay and Drug Development Technologies. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. PubMed Central. Retrieved from [Link]

  • Tanga, A., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. Retrieved from [Link]

  • Klabunde, T., & Hessler, G. (2002). Drug Design Strategies for Targeting G-Protein-Coupled Receptors. ResearchGate. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Retrieved from [Link]

  • Rub, A., et al. (Eds.). (2021). Piperidine-Based Drug Discovery. ResearchGate. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. Retrieved from [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Retrieved from [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine. (2005). Google Patents.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • He, Y., et al. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. PubMed Central. Retrieved from [Link]

  • Van Brabandt, W., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. ResearchGate. Retrieved from [Link]

  • Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

  • Sebhat, I. K., et al. (2007). Melanocortin subtype 4 receptor agonists: structure-activity relationships about the 4-alkyl piperidine core. PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-(Azetidin-1-ylmethyl)piperidine as a Rigid Linker for Advanced PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules are critically dependent on the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand.[3] This guide details the application of 4-(azetidin-1-ylmethyl)piperidine, a novel, rigid linker scaffold, in the design and synthesis of next-generation PROTACs. We provide a comprehensive overview of the rationale for its use, detailed synthetic protocols, and methods for the biological evaluation of the resulting degraders.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success.[3]

Linkers can be broadly categorized as flexible (e.g., PEG or alkyl chains) or rigid (e.g., incorporating cyclic structures).[3][4] While flexible linkers are synthetically accessible, they can lead to poor physicochemical properties and may not optimally orient the two proteins for efficient ubiquitination.[4] Rigid linkers, in contrast, can pre-organize the PROTAC into a more defined conformation, potentially leading to a more energetically favorable and stable ternary complex.[5] The incorporation of saturated heterocyclic scaffolds like piperidine and piperazine into linkers has been shown to improve rigidity, solubility, and metabolic stability.[3][6]

The 4-(azetidin-1-ylmethyl)piperidine scaffold combines the conformational restriction of the piperidine ring with the unique properties of the azetidine moiety. Azetidines are four-membered nitrogen-containing heterocycles that have gained popularity in drug discovery due to their ability to improve metabolic stability, aqueous solubility, and target-binding affinity.[7] The combination of these two rings creates a rigid linker with defined exit vectors, offering precise control over the spatial orientation of the warhead and E3 ligase ligand.

Rationale for Employing 4-(Azetidin-1-ylmethyl)piperidine as a PROTAC Linker

The selection of the 4-(azetidin-1-ylmethyl)piperidine scaffold is underpinned by several key advantages that address common challenges in PROTAC development:

  • Conformational Rigidity: The piperidine ring exists in a stable chair conformation, and the azetidine ring is a strained four-membered heterocycle. This combination imparts significant rigidity to the linker, which can reduce the entropic penalty upon ternary complex formation and potentially lead to higher degradation efficiency.[5][8]

  • Improved Physicochemical Properties: The incorporation of nitrogen-containing heterocycles like piperidine and azetidine can enhance the solubility and overall physicochemical properties of PROTACs, which are often large and lipophilic molecules.[6][9] This can lead to improved cell permeability and bioavailability.[10][11]

  • Metabolic Stability: Both piperidine and azetidine rings are generally more resistant to metabolic degradation compared to linear alkyl or PEG linkers.[6][7] This can lead to a longer half-life and improved in vivo efficacy.

  • Tunable Exit Vectors: The 4-(azetidin-1-ylmethyl)piperidine core provides two distinct nitrogen atoms for conjugation, allowing for the synthesis of PROTACs with different spatial arrangements of the warhead and E3 ligase ligand. This enables the exploration of optimal ternary complex geometry.

Synthesis of the 4-(Azetidin-1-ylmethyl)piperidine Linker and its Derivatives

The synthesis of the core 4-(azetidin-1-ylmethyl)piperidine linker can be achieved through a straightforward reductive amination reaction. To facilitate its incorporation into a PROTAC, the linker must be functionalized with appropriate reactive handles. Below are detailed protocols for the synthesis of the core linker and its derivatives.

Synthesis of N-Boc-4-(azetidin-1-ylmethyl)piperidine

A common and efficient method for the synthesis of the core linker involves the reductive amination of N-Boc-4-formylpiperidine with azetidine.

reagent1 N-Boc-4-formylpiperidine reaction Reductive Amination (e.g., NaBH(OAc)3, DCE) reagent1->reaction reagent2 Azetidine reagent2->reaction product N-Boc-4-(azetidin-1-ylmethyl)piperidine reaction->product

Caption: Synthesis of the core linker via reductive amination.

Protocol:

  • To a solution of N-Boc-4-formylpiperidine (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add azetidine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(azetidin-1-ylmethyl)piperidine.

Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Functionalization of the Linker for PROTAC Conjugation

To be incorporated into a PROTAC, the linker needs a reactive handle for conjugation to either the warhead or the E3 ligase ligand. This can be achieved by functionalizing either the azetidine or the piperidine nitrogen.

Option A: Functionalization of the Azetidine Nitrogen (Example with a terminal amine)

This approach provides a primary amine for subsequent amide coupling.

start N-Boc-4-(azetidin-1-ylmethyl)piperidine step1 Boc Deprotection & Amide Coupling start->step1 step1_reagent 1. TFA 2. Boc-glycine, HATU, DIPEA step1_reagent->step1 intermediate Boc-protected intermediate step2 Boc Deprotection intermediate->step2 step2_reagent TFA step2_reagent->step2 product Linker with terminal amine step1->intermediate step2->product

Caption: Functionalization of the linker with a terminal amine.

Protocol:

  • Deprotect the piperidine nitrogen of N-Boc-4-(azetidin-1-ylmethyl)piperidine by treating with trifluoroacetic acid (TFA) in DCM.

  • Couple the resulting secondary amine with a Boc-protected amino acid (e.g., Boc-glycine) using a standard peptide coupling reagent such as HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Purify the resulting Boc-protected intermediate by column chromatography.

  • Remove the final Boc protecting group with TFA in DCM to yield the functionalized linker with a terminal primary amine, ready for conjugation.

Option B: Functionalization of the Piperidine Nitrogen (Example with a terminal carboxylic acid)

This approach provides a carboxylic acid for subsequent amide coupling.

Protocol:

  • Synthesize a derivative of the linker where the piperidine nitrogen is functionalized with a protected carboxylic acid (e.g., using a tert-butyl bromoacetate).

  • The azetidine nitrogen can be protected with a suitable protecting group (e.g., Cbz) prior to this step.

  • Deprotection of the ester (e.g., with TFA for a tert-butyl ester) will yield the linker with a terminal carboxylic acid.

Incorporation of the Functionalized Linker into a PROTAC

The functionalized 4-(azetidin-1-ylmethyl)piperidine linker can be conjugated to the warhead and E3 ligase ligand using standard bioconjugation techniques. The most common method is amide bond formation.

warhead Warhead-COOH reaction Amide Coupling (HATU, DIPEA, DMF) warhead->reaction linker H2N-Linker-E3 Ligand linker->reaction product Final PROTAC reaction->product

Caption: Final PROTAC assembly via amide coupling.

General Protocol for Amide Coupling:

  • Dissolve the component with the carboxylic acid moiety (either the warhead or the E3 ligase ligand-linker conjugate) (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the component with the amine moiety (either the functionalized linker or the warhead/E3 ligase ligand with a free amine) (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring for completion by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final PROTAC using HRMS and ¹H NMR.

Biological Evaluation of PROTACs with the 4-(Azetidin-1-ylmethyl)piperidine Linker

A series of in vitro assays are essential to characterize the biological activity of the newly synthesized PROTAC.

Target Protein Degradation

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.

Protocol: Western Blotting

  • Plate cells in a suitable format (e.g., 6-well or 12-well plates) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of protein degradation.

Data Analysis: The half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ) can be determined by fitting the data to a dose-response curve.

Table 1: Representative Data for Target Protein Degradation

PROTACLinker TypeTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Compound X 4-(Azetidin-1-ylmethyl)piperidineBRD422Rv110>95
Compound Y Flexible PEG4 LinkerBRD422Rv15085
Compound Z Rigid Piperazine LinkerBRD422Rv115>90

This table presents hypothetical data to illustrate the potential performance of a PROTAC with the specified linker compared to other common linker types.

Cell Viability and Cytotoxicity

It is important to assess whether the observed cellular effects are due to target degradation or off-target toxicity.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) can be calculated from the dose-response curve.

Target Engagement and Ternary Complex Formation

Biophysical assays can be employed to confirm that the PROTAC is engaging with both the target protein and the E3 ligase, and to assess the stability of the ternary complex.

Techniques:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic and affinity data for binary (PROTAC-protein) and ternary complex formation.

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding.

  • Fluorescence Polarization (FP): Can be used in a competitive binding assay format to determine binding affinities.

Conclusion

The 4-(azetidin-1-ylmethyl)piperidine scaffold represents a promising new tool for the rational design of PROTACs. Its inherent rigidity, coupled with the favorable physicochemical properties of its constituent heterocycles, offers a compelling strategy to overcome common challenges in PROTAC development, such as poor permeability and metabolic instability. The detailed synthetic and biological evaluation protocols provided in this guide are intended to empower researchers to explore the potential of this novel linker in their own drug discovery programs.

References

  • Klein, V. G., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(23), 18082-18101. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1149-1163. [Link]

  • Yokoo, H., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics, 49, 100499. [Link]

  • Klein, V. G., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(3), 440-446. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(34), 22165-22175. [Link]

  • Testa, A., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(4), 341-347. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(34), 22165-22175. [Link]

  • Scott, J. S., et al. (2023). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Digital Discovery, 2(4), 1149-1155. [Link]

  • Demizu, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 14(7), 1323-1331. [Link]

  • Scott, D. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(6), 999-1005. [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry, 64(16), 11756-11788. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(34), 22165-22175. [Link]

  • Demizu, Y., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(21), 1955-1969. [Link]

  • Touchette, K. M. (2011). Reductive Amination Reaction. Boston University. [Link]

  • Le, K. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Cikotiene, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(20), 3698. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(34), 22165-22175. [Link]

  • Gao, C., et al. (2018). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3646-3650. [Link]

  • El-Subbagh, H. I., et al. (2000). A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate. [Link]

  • Matassini, C., et al. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. [Link]

  • Maple, H. J., et al. (2023). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry, 66(23), 15998-16023. [Link]

  • Sridhar, S. K., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1431-1435. [Link]

  • Reddy, M. S., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 9(19), 3781-3783. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Al-Said, M. S. (2002). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online. [Link]

  • Al-Rawi, M. N. A., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(19), 6239. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1149-1163. [Link]

  • Kirschner, T., et al. (2025). Targeting KRASG13C: Exploring Warhead Orientation with Cyclic Linker-Based Inhibitors. ResearchGate. [Link]

  • Hashim, O. S. (2022). Synthesis and Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Bakulina, O., et al. (2022). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 27(19), 6653. [Link]

  • Dalaf, A. H., et al. (2021). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. ResearchGate. [Link]

Sources

Procedure for Boc-deprotection of 4-(Azetidin-1-ylmethyl)piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Optimized Protocol for the Boc-Deprotection of 4-(Azetidin-1-ylmethyl)piperidine Intermediates: Mechanistic Insights and Isolation Strategies

Executive Summary

4-(Azetidin-1-ylmethyl)piperidine is a highly valuable diamine building block in medicinal chemistry, frequently utilized to introduce polar, basic motifs that improve drug solubility and modulate target binding affinity. In synthetic sequences, the piperidine nitrogen is typically protected with a tert-butyloxycarbonyl (Boc) group to allow selective functionalization of the molecule.

While Boc deprotection is a ubiquitous transformation, the specific structural features of 4-(azetidin-1-ylmethyl)piperidine—namely, the presence of a strained four-membered azetidine ring and the highly polar nature of the resulting diamine—necessitate a highly controlled approach. Standard aqueous workups often fail due to the extreme water solubility of the free diamine. This application note details the mechanistic causality behind reagent selection, provides field-proven step-by-step methodologies, and outlines advanced isolation strategies (such as SCX catch-and-release) to ensure high yield and purity.

Mechanistic Causality & Structural Considerations

The removal of the Boc group is an acid-catalyzed process. Understanding the intermediate stages of this cleavage is critical for preventing side reactions and preserving the integrity of the azetidine ring.

The Cleavage Mechanism

The reaction initiates with the protonation of the carbamate carbonyl oxygen by a strong acid (typically Trifluoroacetic Acid [TFA] or HCl). This protonated intermediate becomes unstable, leading to the elimination of a tert-butyl cation and the formation of a carbamic acid. The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the protonated amine salt .

Mechanism A N-Boc Piperidine Derivative B Protonated Carbamate A->B H+ (TFA/HCl) C Carbamic Acid + t-Butyl Cation B->C Cleavage D Piperidine Salt + CO2 + Isobutylene C->D Decarboxylation

Figure 1: Acid-catalyzed mechanism of Boc-deprotection highlighting intermediate formation.

Azetidine Ring Strain and Acid Lability

Azetidine rings possess significant inherent ring strain (~26 kcal/mol). While 1-alkyl azetidines (such as the azetidin-1-ylmethyl moiety) are generally robust under standard acidic deprotection conditions, they are not invincible. Prolonged exposure to strong acids at elevated temperatures can promote unwanted ring-opening pathways via an azafulvenium salt intermediate . Therefore, it is a strict requirement to maintain reaction temperatures between 0 °C and room temperature (20–25 °C) and to strictly monitor reaction times.

The Role of Carbocation Scavengers

The tert-butyl cation generated during cleavage can act as a potent electrophile. While the aliphatic nature of 4-(azetidin-1-ylmethyl)piperidine makes it less susceptible to electrophilic aromatic alkylation, the cation can polymerize into isobutylene oligomers or alkylate nucleophilic solvents/impurities . The addition of a scavenger (e.g., 1–5% v/v water or triisopropylsilane) is recommended to quench the cation safely.

Experimental Workflows & Step-by-Step Methodologies

Because the resulting product is a highly polar diamine, traditional liquid-liquid extraction (e.g., DCM/aqueous NaOH) will result in severe yield losses as the product partitions into the aqueous layer. To circumvent this, three distinct, self-validating workflows are provided below based on the desired final form of the intermediate.

Method A: TFA-Mediated Cleavage (Yielding Bis-TFA Salt)

Best for: Rapid library synthesis and immediate downstream amide couplings.

  • Dissolution: Dissolve tert-butyl 4-(azetidin-1-ylmethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath to control the initial exothermic protonation.

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise to achieve a final 1:4 v/v ratio of TFA to DCM. Optional: Add 1% v/v triisopropylsilane (TIS) as a carbocation scavenger.

  • Cleavage: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. Monitor the disappearance of the starting material via LC-MS. (Do not seal the system; allow evolved CO₂ to escape).

  • Concentration: Concentrate the reaction mixture under reduced pressure.

  • Azeotropic Removal: Co-evaporate the crude residue with toluene (3 × 10 mL) to azeotropically remove residual TFA.

  • Isolation: Dry under high vacuum for 12 hours to afford the bis-TFA salt as a viscous oil or hygroscopic solid.

Method B: HCl-Mediated Cleavage (Yielding Bis-HCl Salt)

Best for: Scale-up operations and isolating a stable, free-flowing crystalline solid.

  • Dissolution: Dissolve the Boc-protected intermediate (1.0 eq) in a minimal volume of methanol or ethyl acetate.

  • Acid Addition: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (10–20 eq of HCl) at room temperature.

  • Cleavage: Stir the mixture at room temperature for 4–16 hours. The bis-HCl salt will typically precipitate directly from the reaction mixture as the deprotection proceeds .

  • Crystallization: If precipitation is incomplete, add cold diethyl ether dropwise until the solution becomes cloudy, then let it stand at 4 °C for 1 hour.

  • Isolation: Filter the resulting precipitate through a sintered glass funnel, wash the filter cake with cold diethyl ether (2 × 10 mL), and dry under vacuum to yield the bis-HCl salt as a white solid.

Method C: SCX Catch-and-Release (Yielding the Free Base)

Best for: Obtaining the pure free diamine when downstream reactions are sensitive to exogenous acid or salts.

SCX Load 1. Load Reaction (Amine Salt in MeOH) Wash 2. Wash Column (MeOH / DCM) Load->Wash Retains basic amine Elute 3. Elute Free Base (2M NH3 in MeOH) Wash->Elute Removes impurities Isolate 4. Concentrate (Pure Free Diamine) Elute->Isolate Yields free base

Figure 2: SCX catch-and-release chromatography workflow for isolating highly polar free diamines.

  • Preparation: Perform the deprotection using Method A. Dissolve the resulting crude bis-TFA salt in a minimum volume of methanol.

  • Conditioning: Condition an SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge with 1 column volume (CV) of methanol.

  • Loading: Load the methanolic solution of the amine salt onto the cartridge. The basic nitrogen atoms will bind ionically to the sulfonic acid groups on the resin.

  • Washing: Wash the cartridge with 3 CVs of methanol, followed by 1 CV of DCM. This critical step removes TFA, scavengers, and non-basic organic impurities.

  • Elution: Elute the free diamine by passing 2–3 CVs of 2M ammonia in methanol through the cartridge.

  • Isolation: Concentrate the basic eluent under reduced pressure to afford pure 4-(azetidin-1-ylmethyl)piperidine as the free base.

Quantitative Method Comparison

To assist in selecting the optimal workflow for your specific drug development pipeline, the quantitative metrics and practical outcomes of the three methodologies are summarized below.

Table 1: Comparison of Boc-Deprotection and Isolation Strategies

MethodReagentsIsolated FormTypical Yield (%)Purity (LC-MS)Key Advantage / Use Case
A TFA / DCMBis-TFA Salt95 – 99>95%Rapid cleavage; ideal for automated small-scale library synthesis.
B 4M HCl / DioxaneBis-HCl Salt90 – 95>98%Yields a stable, crystalline solid; avoids fluorinated waste streams.
C TFA, then SCX-2Free Base85 – 90>95%Provides the un-ionized free diamine directly; bypasses aqueous workup.

References

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." Reagent Guides. URL:[Link]

  • D'Auria, I., et al. "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications." Organic Chemistry Frontiers, 2025. URL:[Link]

  • Kirichok, A. A., et al. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv, 2024. URL:[Link]

Applications of azetidine-piperidine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Implementation of Azetidine-Piperidine Scaffolds in Medicinal Chemistry

Executive Summary

The transition from planar, aromatic-heavy drug candidates to three-dimensional (3D), sp


-rich architectures is a defining trend in modern medicinal chemistry.[1] Azetidine-piperidine scaffolds—specifically the 2,7-diazaspiro[3.5]nonane  system—represent a high-value "escape from flatland." By replacing traditional piperazine or cyclohexyl linkers with these spirocyclic cores, researchers can significantly improve aqueous solubility, lower lipophilicity (LogD), and restrict conformational flexibility without adding excessive molecular weight.

This guide provides a technical roadmap for utilizing azetidine-piperidine scaffolds, detailing structural rationale, synthetic protocols for orthogonal functionalization, and validation workflows for metabolic stability.

Part 1: Structural Rationale & Medicinal Utility[1][2][3][4]

The "Escape from Flatland" (Fsp Hypothesis)

Planar molecules often suffer from poor solubility and non-specific binding (promiscuity). The azetidine-piperidine spirocycle introduces a permanent orthogonal twist, increasing the Fraction of sp


 carbons (Fsp

).
  • Solubility: The disruption of crystal packing energy leads to higher aqueous solubility compared to flat bioisosteres like biphenyls or naphthyls.

  • Vectorial Analysis: Unlike 1,4-disubstituted piperazines (linear vectors), 2,7-diazaspiro[3.5]nonanes offer unique exit vectors (approx. 109.5° tetrahedral geometry at the spiro center), allowing access to novel IP space and binding pockets.

Bioisosterism: The Piperazine Upgrade

The 2,7-diazaspiro[3.5]nonane is a proven bioisostere for piperazine.[2]

  • Basicity Modulation: The azetidine nitrogen (pKa ~8-9) is generally less basic than the piperidine nitrogen (pKa ~10-11), allowing for tunable pKa profiles depending on which nitrogen interacts with the target.

  • Metabolic Stability: The quaternary spiro-carbon blocks oxidative metabolism at what would be the susceptible 4-position of a piperidine ring.

Visual 1: Structural Comparison & Vector Map

ScaffoldComparison cluster_0 Traditional Scaffold cluster_1 Azetidine-Piperidine Scaffold Piperazine Piperazine Core (Planar/Chair) Prop1 High Symmetry Piperazine->Prop1 Prop2 Metabolic Hotspots (Alpha-carbons) Piperazine->Prop2 Spiro 2,7-diazaspiro[3.5]nonane (3D/Orthogonal) Piperazine->Spiro Bioisosteric Replacement Adv1 High Fsp3 (Solubility) Spiro->Adv1 Adv2 Blocked Metabolism (Quaternary C) Spiro->Adv2 Adv3 Novel Exit Vectors Spiro->Adv3

Caption: Comparison of traditional piperazine scaffolds vs. the 3D spirocyclic azetidine-piperidine system, highlighting physicochemical advantages.

Part 2: Synthetic Protocols

The synthesis of spirocyclic systems often intimidates medicinal chemists due to the complexity of quaternary center formation. However, commercially available orthogonally protected intermediates (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) have simplified this.

The critical challenge is Regioselective Functionalization . The protocol below details how to selectively functionalize the piperidine nitrogen (


) versus the azetidine nitrogen (

).
Protocol A: Orthogonal Functionalization of 2,7-Diazaspiro[3.5]nonane

Objective: Synthesize a bi-functionalized scaffold with an aryl group on the piperidine ring and an amide on the azetidine ring. Starting Material: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Boc on Azetidine N, Piperidine N is free).

Step 1:


-Arylation (Buchwald-Hartwig Coupling) 
Rationale: The sterically less hindered and more basic piperidine nitrogen is functionalized first.
  • Reagents:

    • Substrate: 1.0 eq tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

    • Aryl Halide: 1.1 eq Aryl-Bromide (e.g., 4-bromo-pyridine).

    • Catalyst: 5 mol%

      
      .
      
    • Ligand: 10 mol% Xantphos (favors N-arylation).

    • Base: 2.0 eq

      
       (anhydrous).
      
    • Solvent: 1,4-Dioxane (0.1 M).

  • Procedure:

    • Charge an oven-dried vial with substrate, aryl halide, base, catalyst, and ligand.

    • Purge with

      
       for 5 minutes.
      
    • Add degassed dioxane.

    • Heat to 100°C for 12 hours.

    • QC Check: Monitor by LCMS for disappearance of starting amine (

      
      ).
      
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Step 2:


-Deprotection (Boc Removal) 
Rationale: Exposing the azetidine nitrogen for subsequent coupling.
  • Reagents: 4N HCl in Dioxane or TFA/DCM (1:4).

  • Procedure:

    • Dissolve the intermediate from Step 1 in DCM.

    • Add TFA dropwise at 0°C. Stir at RT for 2 hours.

    • Concentrate in vacuo.

    • Critical Step: The azetidine amine is less stable than piperidine. Avoid harsh basic workups if possible; use ion-exchange resin (SCX-2) to neutralize and isolate the free base.

Step 3:


-Acylation (Amide Coupling) 
Rationale: Functionalizing the strained azetidine ring.
  • Reagents: Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure:

    • Pre-activate acid with HATU/DIPEA for 15 mins.

    • Add the spiro-amine (free base or HCl salt) from Step 2.

    • Stir at RT for 4 hours.

  • Validation:

    
     NMR should show distinct diastereotopic splitting of the azetidine protons due to the amide rotamer or ring puckering.
    

Visual 2: Synthetic Workflow

SynthesisProtocol Start Start: 2-Boc-2,7-diazaspiro[3.5]nonane (Free Piperidine NH) Step1 Step 1: Pd-Catalyzed N-Arylation (Selectivity: Piperidine > Azetidine) Start->Step1 Ar-Br, Pd2(dba)3, Xantphos Inter1 Intermediate: 2-Boc-7-Aryl-spiro Step1->Inter1 Step2 Step 2: Acidic Deprotection (TFA/HCl) (Remove Boc) Inter1->Step2 TFA/DCM Inter2 Intermediate: 7-Aryl-spiro-NH (Azetidine free) Step2->Inter2 Step3 Step 3: Amide Coupling (HATU) (Functionalize Azetidine) Inter2->Step3 R-COOH, HATU, DIPEA Final Final Product: 2-Acyl-7-Aryl-2,7-diazaspiro[3.5]nonane Step3->Final

Caption: Step-by-step orthogonal functionalization strategy for 2,7-diazaspiro[3.5]nonane scaffolds.

Part 3: Biological Application & Validation

Case Study: Revumenib (Menin-MLL Inhibitor)

The development of Revumenib (SNDX-5613) highlights the power of this scaffold.

  • Challenge: Early hits containing piperazine linkers suffered from rapid metabolic clearance and suboptimal potency.

  • Solution: Replacement of piperazine with 2,7-diazaspiro[3.5]nonane .

  • Mechanism: The spiro-scaffold positioned the piperidine nitrogen to participate in a critical cation-

    
     interaction with Tyr319/Tyr323 in the Menin pocket, while the azetidine ring provided a rigid vector to project the pyrimidine tail into a specific sub-pocket.[2]
    
  • Outcome: FDA approval (2024) for KMT2A-rearranged acute leukemia.

Protocol B: Microsomal Stability Assay

Because the primary advantage of this scaffold is metabolic stability (blocking


-carbon oxidation), this must be empirically verified early.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase).
    
  • Test Compound (1

    
    M final conc).
    

Procedure:

  • Pre-incubation: Mix 5

    
    L of microsomes (0.5 mg/mL final) with 445 
    
    
    
    L PBS (pH 7.4). Add 0.5
    
    
    L test compound. Equilibrate at 37°C for 5 mins.
  • Initiation: Add 50

    
    L NADPH regenerating system.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate Intrinsic Clearance (
    
    
    ):
    
    
    [3]

Data Interpretation Table:

ParameterPiperazine Analog (Reference)Azetidine-Piperidine (Spiro)Interpretation
LogD (pH 7.4) 2.51.8Spiro lowers lipophilicity, improving LLE.
TPSA (

)
4542Similar polar surface area.

(Human)
> 50

L/min/mg
< 15

L/min/mg
Critical: Spiro blocks metabolic soft spots.
Solubility 50

M
> 200

M
Increased Fsp

disrupts crystal lattice.

Part 4: Troubleshooting Common Pitfalls

  • Regioselectivity Failures:

    • Issue: During

      
      -alkylation of the unprotected diamine, mixtures of 
      
      
      
      and
      
      
      products occur.
    • Fix: Always use orthogonally protected starting materials. If using the free diamine, exploit the pKa difference (

      
       piperidine is more basic) by controlling pH, but this is less reliable than protection groups.
      
  • Instability of Azetidine Free Base:

    • Issue: Free azetidine amines can degrade or polymerize upon prolonged storage.

    • Fix: Store intermediates as HCl or TFA salts. Only liberate the free base immediately prior to the next coupling step.

  • LCMS Detection:

    • Issue: These aliphatic scaffolds lack chromophores.

    • Fix: Rely on ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if UV activity is low, or monitor strictly by MS (TIC).

References

  • Burkhard, J. A., et al. (2010). Oxetanes & Azetidines: A Tale of Two Four-Membered Rings in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[1][4][5][2][6] Journal of Medicinal Chemistry.[7] Link

  • Kalgutkar, A. S., et al. (2011). Metabolism-Guided Drug Design. Wiley Online Library. (General reference for Microsomal Stability protocols).
  • Grembecka, J., et al. (2024). Discovery of Revumenib (SNDX-5613), a Potent and Selective Menin-MLL Inhibitor. Journal of Medicinal Chemistry (Example of 2,7-diazaspiro[3.5]nonane application). Link

  • Smith, A. C., et al. (2016).[8] The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) Ring Systems.[8] Journal of Organic Chemistry.[8] Link

Sources

Introduction: The Significance of the Azetidinyl-Piperidine Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amide Bond Formation with 4-(Azetidin-1-ylmethyl)piperidine

The 4-(azetidin-1-ylmethyl)piperidine scaffold is a privileged structural motif in medicinal chemistry. Its unique combination of a conformationally constrained azetidine ring and a flexible piperidine linker provides an attractive vector for exploring chemical space, optimizing pharmacokinetic properties, and enhancing target engagement. The secondary amine of the piperidine ring serves as a crucial handle for derivatization, most commonly through amide bond formation with a wide array of carboxylic acids. This reaction is fundamental in constructing libraries of potential drug candidates, from enzyme inhibitors to receptor modulators.[1][2]

However, the coupling of this specific amine is not without its challenges. The piperidine nitrogen, while a potent nucleophile, is sterically encumbered by the adjacent methylene-azetidine substituent. Furthermore, the presence of a tertiary amine within the azetidine ring introduces a potential site for unwanted side reactions or catalyst inhibition. Therefore, selecting the appropriate coupling reagent and optimizing reaction conditions are paramount to achieving high yields, purity, and reproducibility.

This guide provides a comprehensive overview of the most effective reagents for coupling 4-(azetidin-1-ylmethyl)piperidine to carboxylic acids. It details the mechanistic rationale behind reagent selection, offers field-proven experimental protocols, and addresses common challenges encountered in the synthesis of these valuable compounds.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The formation of an amide bond requires the activation of the carboxylic acid's carboxyl group to make it susceptible to nucleophilic attack by the amine.[3] A multitude of reagents have been developed for this purpose, each with distinct advantages and disadvantages. The choice of reagent is critical and depends on the substrate's steric hindrance, the acid's propensity for racemization, desired reaction scale, and purification strategy.

Uronium/Aminium Salts: The High-Efficiency Standard

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU are among the most efficient coupling agents available.[4][5] HATU is particularly favored for challenging couplings due to its rapid kinetics and low rates of racemization.[6]

Mechanism of Action: HATU reacts with a carboxylate anion to form a highly reactive OAt-active ester.[6][7] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in HBTU, and the pyridine nitrogen is believed to stabilize the incoming amine via a hydrogen-bonded transition state, accelerating the reaction.[7] This makes HATU exceptionally effective for sterically hindered amines like 4-(azetidin-1-ylmethyl)piperidine.

Carbodiimides: The Versatile Workhorse

Carbodiimides, such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and DCC (N,N'-Dicyclohexylcarbodiimide), are widely used due to their accessibility and versatility.[8] EDC is particularly advantageous in laboratory settings because its urea byproduct is water-soluble, simplifying purification.[9][10]

Mechanism of Action: Carbodiimides activate carboxylic acids by forming an O-acylisourea intermediate. This intermediate is highly reactive but can rearrange to a stable N-acylurea byproduct, terminating the reaction.[9] To prevent this and minimize racemization, an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure is almost always included. The O-acylisourea rapidly reacts with HOBt to form an OBt-active ester, which then cleanly reacts with the amine.[5][9]

Propanephosphonic Acid Anhydride (T3P®): The Green and Scalable Option

T3P® is a cyclic phosphonic anhydride that has gained prominence as a safe, powerful, and environmentally friendly coupling reagent.[11][12] It is particularly well-suited for large-scale synthesis.

Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride. This activated species reacts with the amine to form the amide bond. A significant advantage of T3P® is that its byproducts are water-soluble phosphonic acids, which can be easily removed with a simple aqueous wash, often eliminating the need for chromatography.[13][14] This makes it an excellent choice for process chemistry and scale-up operations.[11]

Data Presentation: Comparison of Key Coupling Reagents

Reagent SystemRelative ReactivityByproduct NaturePurificationRacemization RiskIdeal For...
HATU / DIPEA Very HighWater-soluble (Tetramethylurea)ChromatographyVery LowDifficult couplings, hindered substrates, peptide synthesis.[6]
EDC / HOBt HighWater-soluble (EDU)Aqueous Extraction / ChromatographyLow (with HOBt)General purpose, water-soluble products.[3]
T3P® / Et₃N HighWater-soluble (Propylphosphonic acid)Aqueous ExtractionLowLarge-scale synthesis, simplified workup.[11][13]
DCC / HOBt HighInsoluble (DCU)FiltrationLow (with HOBt)Solution-phase synthesis where byproduct filtration is easy.[5][15]

Visualization of Reaction Mechanisms and Workflows

A clear understanding of the reaction pathway is essential for troubleshooting and optimization.

G cluster_0 General Amide Coupling Workflow Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation + Coupling Reagent + Base Amine 4-(Azetidin-1-ylmethyl)piperidine Coupling Coupling Amine->Coupling Activation->Coupling Activated Intermediate Product Amide Product Coupling->Product + Byproducts Purification Purification Product->Purification Final Amide Final Amide Purification->Final Amide

Caption: High-level workflow for amide bond formation.

G cluster_1 HATU-Mediated Activation Pathway RCOOH R-COOH + Base ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster attacks HATU HATU HATU->ActiveEster Amide R-CO-N-Amide ActiveEster->Amide TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amine Piperidine-Amine Amine->Amide attacks

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

These protocols provide a starting point for the efficient coupling of 4-(azetidin-1-ylmethyl)piperidine. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for small-scale synthesis, library generation, and for coupling sterically demanding or electronically deactivated carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 4-(Azetidin-1-ylmethyl)piperidine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the OAt-active ester.[6]

  • Coupling: Add a solution of 4-(azetidin-1-ylmethyl)piperidine (1.1 eq) in a small amount of anhydrous DMF to the reaction flask.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS. For very hindered substrates, the reaction may require overnight stirring or gentle heating (40-50 °C).

  • Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). The basic washes remove unreacted acid and DMF, while the brine wash removes residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a basic compound. Purify by flash column chromatography on silica gel. A mobile phase of Dichloromethane/Methanol with a small amount of Triethylamine (e.g., 0.5%) or ammonium hydroxide is often required to prevent peak tailing and ensure good separation.[16]

Protocol 2: Scalable & Green Coupling using T3P®

This protocol is ideal for larger-scale reactions where ease of work-up and avoidance of chromatography are priorities.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 4-(Azetidin-1-ylmethyl)piperidine (1.05 eq)

  • T3P® (50% solution in Ethyl Acetate) (1.5 eq)

  • Triethylamine (Et₃N) or DIPEA (3.0-4.0 eq)

  • Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

  • 1 M aqueous Hydrochloric Acid (HCl)

  • 1 M aqueous Sodium Hydroxide (NaOH)

  • Brine

Procedure:

  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and 4-(azetidin-1-ylmethyl)piperidine (1.05 eq) in Ethyl Acetate.

  • Add the base (Et₃N or DIPEA, 3.0-4.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Coupling: Slowly add the T3P® solution (1.5 eq) dropwise to the cooled reaction mixture, maintaining the internal temperature below 10 °C. The addition is often exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C and cautiously quench with water or 1 M NaOH.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2x) to remove phosphonic acid byproducts and any unreacted carboxylic acid.

  • Wash with water (1x) and then brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often of high purity.[13]

  • Purification: If necessary, the product can be further purified by chromatography as described in Protocol 1, or by crystallization.

Troubleshooting Common Challenges

  • Issue: Low or No Product Formation.

    • Cause: Insufficient activation, steric hindrance, or wet conditions. The piperidine nitrogen is nucleophilic, but bulky adjacent groups can slow the reaction.[17]

    • Solution:

      • Ensure all reagents and solvents are anhydrous. Coupling reagents are highly sensitive to moisture.

      • Switch to a more powerful reagent like HATU if using EDC/HOBt.[6]

      • Increase the reaction temperature to 40-50 °C or allow for longer reaction times.

      • Verify the quality of the coupling reagent; older reagents can degrade.

  • Issue: Formation of N-Acylurea Byproduct.

    • Cause: This is specific to carbodiimide couplings (EDC, DCC) where the O-acylisourea intermediate rearranges before reacting with the amine.[9]

    • Solution: Ensure at least one full equivalent of an additive like HOBt or OxymaPure is used. Add the amine promptly after the pre-activation period.

  • Issue: Difficulty in Purification.

    • Cause: The basic nature of the product can cause it to streak on silica gel columns.

    • Solution: Add a basic modifier to the chromatography eluent. 0.5-1% Triethylamine or a gradient containing Methanol with 7N Ammonia are common choices. Alternatively, an initial acid-base extraction can help remove non-basic impurities before chromatography.[16]

Conclusion

The successful coupling of 4-(azetidin-1-ylmethyl)piperidine to carboxylic acids is a critical transformation in the synthesis of novel chemical entities for drug discovery. While the steric environment of the piperidine nitrogen presents a moderate challenge, it is readily overcome with the appropriate choice of modern coupling reagents. For high efficiency and reliability on a discovery scale, HATU remains a superior choice. For process development and large-scale synthesis, the operational simplicity and favorable environmental profile of T3P® make it an outstanding alternative. By understanding the mechanisms at play and employing robust, optimized protocols, researchers can confidently and efficiently synthesize the target amides, paving the way for the development of next-generation therapeutics.

References

  • Vale, G. et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Góngora-Benítez, M. et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

  • Dabhi, R. C. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Hayashi, Y. et al. (2010). Enantio- And Diastereoselective Synthesis of Piperidines by Coupling of Four Components in a "One-Pot" Sequence Involving Diphenylprolinol Silyl Ether Mediated Michael Reaction. PubMed. [Link]

  • Li, B. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link]

  • Lindsley, C. W. et al. (2018). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. PMC. [Link]

  • Organic Chemistry Portal. (2021). Amide synthesis by acylation. Organic-chemistry.org. [Link]

  • Periasamy, M. et al. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com. [Link]

  • Leggio, A. et al. (2017). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. [Link]

  • Mykhailiuk, P. et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Albericio, F. et al. (2018). Green Chemistry - In situ Fmoc removal. Peptides. [Link]

  • Wagh, S. J. et al. (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. [Link]

  • Tourwé, D. et al. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]

  • Gulevskaya, A. et al. (2022). Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. PMC. [Link]

  • Huang, P-Q. et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • Gilon, C. et al. (1991). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Curia. (2024). Understanding T3P® from start to finish. Curia. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistrysteps.com. [Link]

  • Wikipedia. (n.d.). HATU. En.wikipedia.org. [Link]

  • Maulide, N. et al. (2019). Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. [Link]

  • Piras, L. et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • Pedregal, C. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]

Sources

Solvent selection for 4-(Azetidin-1-ylmethyl)piperidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvent Systems for 4-(Azetidin-1-ylmethyl)piperidine Functionalization

Abstract

4-(Azetidin-1-ylmethyl)piperidine is a high-value pharmacophore bridging a secondary amine (piperidine) and a strained tertiary amine (azetidine).[1] While the piperidine moiety offers a versatile handle for diversification (e.g., amide coupling,


), the azetidine ring introduces significant chemical instability risks, specifically ring-opening polymerization or hydrolysis under acidic or Lewis-acidic conditions.[1] This Application Note provides a validated solvent selection guide to maximize yield while preserving the azetidine core, emphasizing the transition from hazardous traditional solvents (DCM, DMF) to sustainable, high-performance alternatives (2-MeTHF, EtOAc).

Part 1: Physicochemical Profile & Solubility[1][3]

Understanding the dual-amine character of the substrate is critical for solvent selection.[1]

  • Piperidine Nitrogen (

    
    ):  Secondary amine (
    
    
    
    ).[1] Highly nucleophilic; the primary site for functionalization.[1]
  • Azetidine Nitrogen (

    
    ):  Tertiary amine (
    
    
    
    , estimated).[1] Part of a strained 4-membered ring (~25.4 kcal/mol strain energy).[1][2]
Solubility Matrix

The following table contrasts the solubility of the free base versus the dihydrochloride salt, a common shipping form.

SolventFree Base Solubility2HCl Salt SolubilityApplication Note
Dichloromethane (DCM) HighLowTraditional standard; avoid due to environmental toxicity.[1]
2-Methyltetrahydrofuran (2-MeTHF) High LowRecommended. Biogenic, separates from water, stabilizes intermediates.[1]
Methanol (MeOH) HighHighGood for salt breaking; avoid in electrophilic reactions (solvolysis risk).[1]
Ethyl Acetate (EtOAc) Moderate-HighInsolubleExcellent antisolvent for salt crystallization.[1]
Water Low-ModerateHigh Use for biphasic workups; avoid acidic aqueous conditions >40°C.
DMF/DMAc HighModerateHard to remove; promotes ring-opening at high T due to polarity.[1]

Part 2: Reaction-Specific Solvent Selection

Amide Coupling (Piperidine Functionalization)
  • Challenge: Traditional protocols use DMF or DCM.[1] DMF is difficult to remove without aqueous washes that may hydrolyze the azetidine if pH is uncontrolled.[1] DCM poses regulatory hazards.[1][3]

  • Recommendation: 2-MeTHF or EtOAc .[1][4][5]

  • Rationale: 2-MeTHF forms an azeotrope with water, facilitating easy drying.[1] It allows for "one-pot" processing where the reaction, quench, and extraction occur in the same vessel.[1]

Nucleophilic Aromatic Substitution ( )
  • Challenge: Requires heat to overcome activation energy.[1]

  • Risk: Heating azetidines >80°C in polar protic solvents or in the presence of strong nucleophiles can trigger ring opening.[1]

  • Recommendation: Acetonitrile (MeCN) or DMSO (if T < 80°C).[1]

  • Critical Control: If high temperatures (>100°C) are required, use a microwave reactor in NMP for short bursts rather than prolonged reflux.

Salt Formation & Isolation
  • Challenge: Isolating the product as a solid without chromatography.

  • Recommendation: EtOH/EtOAc system.

  • Protocol: Dissolve free base in minimal EtOH; add acid (e.g., oxalic or HCl in dioxane); dilute with EtOAc to precipitate the salt.

Part 3: The Azetidine Stability Factor (Visualized)

The azetidine ring is the "weak link."[1] The diagram below illustrates the decision logic to prevent ring opening.

AzetidineStability Start Reaction Planning ReagentCheck Are Lewis Acids Present? (e.g., AlCl3, BF3, Acyl Chlorides) Start->ReagentCheck TempCheck Temperature > 80°C? ReagentCheck->TempCheck No RiskHigh HIGH RISK: Ring Opening Likely ReagentCheck->RiskHigh Yes (Strong LA) Mitigation Mitigation: 1. Use HATU/EDC instead of Acid Chlorides 2. Keep T < 0°C during addition ReagentCheck->Mitigation Yes (Acyl Chloride) SolventChoice Solvent Selection TempCheck->SolventChoice No TempCheck->RiskHigh Yes (in Polar Protic) AltSolvent Switch to Non-Polar/Aprotic (Toluene, 2-MeTHF) TempCheck->AltSolvent Yes (in Aprotic) Safe SAFE ZONE: Proceed SolventChoice->Safe Use 2-MeTHF/EtOAc Mitigation->SolventChoice AltSolvent->Safe

Figure 1: Decision tree for preserving azetidine integrity during reaction planning. Note the specific warning against Lewis Acids and high heat in polar media.

Part 4: Experimental Protocols

Protocol A: Green Amide Coupling (2-MeTHF System)

Replaces DCM/DMF with a sustainable, scalable solvent system.

Materials:

  • 4-(Azetidin-1-ylmethyl)piperidine (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv) or HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (10 V)[1]

Step-by-Step:

  • Dissolution: Charge the carboxylic acid and 4-(Azetidin-1-ylmethyl)piperidine into the reactor. Add 2-MeTHF (8 V).

  • Activation: Cool the mixture to 0–5°C. Add DIPEA dropwise.

    • Why? Exotherms can degrade the azetidine.[1]

  • Coupling: Add T3P solution (or HATU) slowly, maintaining internal temperature <10°C.

  • Reaction: Warm to 20–25°C and stir for 2–4 hours. Monitor by LCMS.[1][6]

    • Checkpoint: Look for M+1 (Product) and M+18 (Ring-opened hydrolysis byproduct).[1]

  • Workup (The 2-MeTHF Advantage):

    • Add water (5 V) and

      
       (5 V) directly to the reaction vessel.[1]
      
    • Stir vigorously for 15 mins. Stop stirring and allow phases to separate.

    • Note: Unlike DMF, 2-MeTHF stays in the organic top layer; product remains solubilized.[1]

    • Drain aqueous layer.[1] Wash organic layer with brine.[1][6]

  • Isolation: Concentrate the 2-MeTHF layer to dryness or swap solvent to EtOAc/Heptane for crystallization.

Protocol B: Azetidine Stability Stress Test

Run this small-scale test before scaling up any new reaction condition.

  • Dissolve substrate (50 mg) in the target solvent (0.5 mL).[1]

  • Add the specific reagents (base, catalyst).[1]

  • Heat to the target reaction temperature.

  • Sampling: Take aliquots at T=0, 1h, and 4h.

  • Analysis: Dilute in MeCN/Water (neutral pH) and inject on LCMS.

    • Pass: >98% Parent peak area retention.[1]

    • Fail: Appearance of peaks at M+18 (Water adduct) or M+Solvent (e.g., M+32 for MeOH).

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
New impurity at M+18 Azetidine hydrolysisCheck aqueous workup pH. Ensure pH > 8. Avoid acidic aqueous washes.[1]
New impurity at M+36/38 Chloride ring openingAvoid using HCl in MeOH.[1] Use

or organic acids if acidification is needed.[1]
"Oiling Out" during workup Product is too polarSwitch solvent from EtOAc to 2-MeTHF or DCM/iPrOH (3:1).[1]
Low Yield (Amide Coupling) Azetidine acting as baseThe tertiary azetidine nitrogen may scavenge protons.[1] Increase DIPEA to 3.5 equiv.

References

  • Pfizer Inc. (2024).[1] Pfizer Solvent Selection Guide. Green Chemistry. (Context: General solvent selection principles).[1]

  • Watson, A. J. B., et al. (2013).[1][7] "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 15(3), 596-600.[1][7] [Link]

  • Couture, A., et al. (2021).[1] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances. [Link]

  • Byrne, F. P., et al. (2016).[1][8] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. [Link]

  • PubChem. (2025).[1][9] "4-(Azetidin-1-yl)piperidine dihydrochloride Compound Summary." [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Azetidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Azetidin-1-ylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a troubleshooting-focused question-and-answer format to help you improve your reaction yields and product purity.

Reaction Overview: The Reductive Amination Pathway

The synthesis of 4-(Azetidin-1-ylmethyl)piperidine is most commonly achieved via a reductive amination reaction. This process involves the condensation of an aldehyde, piperidine-4-carbaldehyde, with a primary or secondary amine, azetidine, to form an intermediate iminium ion. This ion is then reduced in situ by a selective reducing agent to yield the final tertiary amine product.

The key to a successful synthesis lies in managing the equilibrium of the imine/iminium ion formation and selecting a reducing agent that preferentially reduces this intermediate without affecting the starting aldehyde.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Aldehyde Piperidine-4-carbaldehyde Iminium Iminium Ion Aldehyde->Iminium + Azetidine - H₂O Amine Azetidine Product 4-(Azetidin-1-ylmethyl)piperidine Iminium->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism for reductive amination.

Troubleshooting Guide

Q1: My reaction yield is very low or has failed completely. What are the most common causes?

This is the most frequent issue encountered. Low yield can typically be traced back to one of four critical areas: the integrity of your starting materials, suboptimal reaction conditions for iminium ion formation, an inappropriate choice of reducing agent, or, most critically, side reactions involving an unprotected piperidine nitrogen.

Critical Consideration: The Unprotected Piperidine Nitrogen

If you are using piperidine-4-carbaldehyde where the piperidine nitrogen is a secondary amine (N-H), this is the most likely source of failure. This secondary amine is nucleophilic and can compete with azetidine, reacting with the aldehyde to form dimers or oligomers.

Recommendation: For a clean and high-yielding reaction, it is imperative to use an N-protected piperidine-4-carbaldehyde. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is robust under reductive amination conditions and can be easily removed later. The rest of this guide will assume the use of N-Boc-4-formylpiperidine.

Troubleshooting_Workflow Start Low / No Yield Check_Protecting_Group Is the piperidine nitrogen protected (e.g., N-Boc)? Start->Check_Protecting_Group Protect_N Protect the piperidine N (e.g., with (Boc)₂O). This is critical. Check_Protecting_Group->Protect_N No Check_Reagents Are starting materials pure and dry? Check_Protecting_Group->Check_Reagents Yes Success Improved Yield Protect_N->Success Purify_Reagents Purify aldehyde. Use anhydrous solvent. Use fresh azetidine. Check_Reagents->Purify_Reagents No Check_Reducer What reducing agent was used? Check_Reagents->Check_Reducer Yes Purify_Reagents->Success Use_STAB Switch to NaBH(OAc)₃ (STAB). It is selective for the iminium ion. Check_Reducer->Use_STAB NaBH₄ / Other Check_Conditions Were dehydrating conditions used? Check_Reducer->Check_Conditions NaBH(OAc)₃ Use_STAB->Success Add_Sieves Add 3Å or 4Å molecular sieves to remove water and drive equilibrium. Check_Conditions->Add_Sieves No Check_Conditions->Success Yes Add_Sieves->Success

Caption: Troubleshooting decision tree for low yield.

Other Key Factors:

  • Imine Formation Equilibrium: The formation of the iminium ion is a reversible reaction that produces water.[1] If water is present, it can hydrolyze the iminium ion back to the starting materials. Using anhydrous solvents and adding a dehydrating agent like 3Å or 4Å molecular sieves can significantly improve yields by shifting the equilibrium forward.[1]

  • Aldehyde Quality: Aldehydes can oxidize to carboxylic acids upon storage. Ensure your N-Boc-4-formylpiperidine is pure. If in doubt, a quick purification by flash chromatography may be necessary.

  • Reducing Agent Choice: If you are using a less selective reducing agent like sodium borohydride (NaBH₄), it can reduce your starting aldehyde to the corresponding alcohol, (N-Boc)-4-(hydroxymethyl)piperidine, before it has a chance to form the imine.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent as it is milder and selectively reduces the iminium ion.[2][3]

Q2: I'm observing a significant amount of a byproduct with a lower Rf on TLC. What is it likely to be?

A more polar byproduct (lower Retention factor, Rf) is often the alcohol resulting from the premature reduction of the starting aldehyde.

Cause: This side reaction is common when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄).[1][4] NaBH₄ is capable of reducing both aldehydes and the desired iminium ion intermediate.

Solution:

  • Switch to a Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃).[3][5] This reagent's reactivity is attenuated, making it highly selective for the protonated iminium ion over the neutral aldehyde carbonyl.[6]

  • Modify the Procedure (if using NaBH₄): If you must use NaBH₄, a two-step, one-pot procedure can help. First, stir the N-Boc-4-formylpiperidine and azetidine in a suitable solvent (like methanol, which can accelerate imine formation) for 1-2 hours to allow for maximum imine formation.[2][5] Then, add the NaBH₄ to reduce the pre-formed imine.[7]

Q3: My mass spectrometry results show unexpected larger masses, especially when I use unprotected piperidine-4-carbaldehyde. What could be the cause?

Observing masses that are roughly double the expected product mass points towards dimerization. This is a direct consequence of not protecting the piperidine nitrogen.

Cause: The secondary amine of one piperidine-4-carbaldehyde molecule can react with the aldehyde group of a second molecule. This forms a new, larger iminium ion which is then reduced, leading to a dimeric byproduct.

Side_Reactions cluster_reactants Reactants cluster_products Potential Products Aldehyde Unprotected Piperidine-4-carbaldehyde Desired_Product Desired Product Aldehyde->Desired_Product + Azetidine + Reductant Dimer_Product Dimer Byproduct Aldehyde->Dimer_Product + Another Aldehyde + Reductant Alcohol_Product Alcohol Byproduct Aldehyde->Alcohol_Product + Non-selective Reductant Azetidine Azetidine

Caption: Competing reaction pathways.

Solution: The only robust solution is to use N-protected piperidine-4-carbaldehyde (e.g., N-Boc or N-Cbz protected) to prevent the piperidine nitrogen from participating in the reaction.

Q4: How do I choose the optimal reducing agent and solvent system?

The choice of reagent and solvent is critical for success. They must be compatible and tailored to the specific needs of the reductive amination.

ReagentProsConsRecommended Solvent(s)
NaBH(OAc)₃ (STAB) Highly selective for iminium ions[3][5]. Works well in one-pot procedures. Mild.Water-sensitive[4]. More expensive.DCE (1,2-Dichloroethane) [5], DCM, THF.
NaBH₃CN Selective at controlled pH (6-8)[6]. Not water-sensitive.Highly toxic (cyanide risk) [6]. Sluggish with some substrates. Can contaminate the product.Methanol, Ethanol.
NaBH₄ Inexpensive and readily available.Not selective ; reduces aldehydes and ketones[1][4]. Requires a two-step approach for best results.Methanol, Ethanol.
H₂ / Catalyst (Pd/C, PtO₂) Economical for large scale[6]. Clean workup.Can reduce other functional groups. Requires specialized hydrogenation equipment. Potential for azetidine ring opening.Methanol, Ethanol, Ethyl Acetate.

Top Recommendation: For lab-scale synthesis, Sodium triacetoxyborohydride (NaBH(OAc)₃) in an anhydrous solvent like DCE is the most reliable and convenient system, offering the best balance of reactivity, selectivity, and safety.[2][3][5]

Q5: My purification by column chromatography is difficult. Any tips?

Purifying basic amines on standard silica gel can be challenging due to strong interactions between the amine's lone pair and the acidic silanol groups on the silica surface. This can lead to significant peak tailing and poor separation.

Solutions:

  • Acid-Base Workup: Before chromatography, perform a liquid-liquid extraction to remove non-basic impurities. Dissolve the crude mixture in a solvent like DCM, extract with dilute acid (e.g., 1M HCl) to protonate the amine into the aqueous layer. Wash the organic layer to remove impurities. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your product back into an organic solvent.[8]

  • Deactivate the Silica Gel: Pre-treat your silica gel by slurrying it in an eluent containing a small amount of a volatile base, such as 1-2% triethylamine (TEA) or ammonium hydroxide. This "caps" the acidic sites and improves chromatography.

  • Use an Appropriate Eluent System: A common mobile phase for basic amines is a gradient of Dichloromethane (DCM) and Methanol (MeOH). Adding a small percentage of ammonium hydroxide (e.g., 0.5-1%) to the methanol portion of the mobile phase is highly effective at reducing peak tailing. A typical gradient might be 0% to 10% (9:1 MeOH:NH₄OH) in DCM.

Frequently Asked Questions (FAQs)

Q: Should I use Azetidine as a free base or a salt (e.g., hydrochloride)? A: Use azetidine as the free base. If you only have the hydrochloride salt, you will need to neutralize it first by adding one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to the reaction mixture before adding the aldehyde and reducing agent.

Q: Can this reaction be performed as a one-pot synthesis? A: Yes, this reaction is ideally suited for a one-pot procedure, especially when using NaBH(OAc)₃.[3] All reactants (N-Boc-4-formylpiperidine, azetidine, and NaBH(OAc)₃) can be mixed together in an appropriate solvent at the start of the reaction.[2]

Q: How can I effectively monitor the reaction's progress? A: Thin-layer chromatography (TLC) is the best method.[1] Use a mobile phase like 10% Methanol in DCM. You can visualize the spots using a potassium permanganate stain or a ninhydrin stain (if one of the starting materials is a primary/secondary amine and the product is not a tertiary amine). You should see the consumption of the starting aldehyde (the limiting reagent) and the appearance of a new, typically lower Rf, product spot.

Q: What is the best N-protecting group for the piperidine-4-carbaldehyde? A: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is stable to the reductive amination conditions and can be cleanly removed at the end of the synthesis under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) without affecting the rest of the molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(azetidin-1-ylmethyl)piperidine-1-carboxylate

This protocol is the recommended procedure for a reliable and high-yielding synthesis.

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-4-formylpiperidine (1.0 equiv, e.g., 2.13 g, 10 mmol) and anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M solution, e.g., 50 mL).

  • Amine Addition: Add azetidine (1.2 equiv, e.g., 0.68 g, 12 mmol) to the stirred solution.

  • Dehydration (Optional but Recommended): Add activated 3Å molecular sieves (a spatula tip) to the flask.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, e.g., 3.18 g, 15 mmol) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Filter off the molecular sieves if used. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. This crude material can be purified by flash column chromatography as described below.

Protocol 2: Deprotection to Yield 4-(Azetidin-1-ylmethyl)piperidine
  • Dissolution: Dissolve the purified tert-butyl 4-(azetidin-1-ylmethyl)piperidine-1-carboxylate from Protocol 1 in DCM (approx. 0.1 M).

  • Acid Addition: Cool the solution in an ice bath and slowly add trifluoroacetic acid (TFA) (5-10 equiv).

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize excess acid. Extract the final product from the basified aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final product.

Protocol 3: Purification via Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM with 1% triethylamine).

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient mobile phase. A typical system is a gradient from 0% to 10% Methanol in DCM. To prevent peak tailing, add 1% triethylamine or 0.5-1% ammonium hydroxide to the eluent mixture throughout the gradient.

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure to obtain the purified amine.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Welsch, S., Lejkowski, M., & Bell, M. (2022). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. ResearchGate. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(23), 13861-13881. [Link]

Sources

Technical Support Center: 4-(Azetidin-1-ylmethyl)piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Handling, and Stability Troubleshooting

Introduction: The "Sticky Salt" Paradox

You are likely accessing this guide because you are experiencing one of two frustrating scenarios with 4-(Azetidin-1-ylmethyl)piperidine (CAS: 864246-02-6) :

  • The salt has turned into an intractable oil or gum during synthesis.

  • The solid 2HCl salt has deliquesced into a sticky mess upon exposure to air.

This diamine building block presents a classic "high-charge density" challenge. With two basic nitrogen centers (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


) separated by a short methylene linker, the resulting dihydrochloride (2HCl) salt possesses extremely high lattice energy yet is avidly hygroscopic.[1] This guide deconstructs these physical chemistry issues into actionable protocols.

Module 1: The "Oiling Out" Phenomenon

Issue: During salt formation (e.g., adding HCl in dioxane/ether), the product separates as a viscous oil instead of a crystalline solid.

Root Cause: "Oiling out" occurs when the amorphous liquid phase is energetically more stable than the crystalline phase under current solvent conditions. This is common with diamines where the high charge density holds onto solvent molecules (solvates), preventing the tight packing required for crystallization.

Troubleshooting Protocol: The Trituration Loop

Do not attempt to evaporate the solvent to dryness immediately; this will likely result in a glass/foam that is difficult to handle. Follow this recovery workflow:

Step-by-Step Recovery:

  • Decant: Carefully pour off the supernatant solvent from the oil.

  • Solvent Switch: Add a solvent in which the salt is completely insoluble but which is miscible with your previous solvent. Diethyl ether or MTBE (Methyl tert-butyl ether) are the gold standards here.[1][2]

  • Sonication: Sonicate the oil under the new solvent. The mechanical energy disrupts the solvate shell, forcing the salt to eject trapped solvent and organize into a lattice.

  • Scratching: Use a glass rod to scratch the side of the flask at the oil/solvent interface.

  • The "Cloud Point": If the oil persists, dissolve it in a minimum amount of Methanol (MeOH) , then add Diethyl ether dropwise until the solution turns slightly cloudy. Cap it and leave it at -20°C overnight.

OilingOutRecovery Start Problem: Product Oiled Out Decant 1. Decant Supernatant Start->Decant AddAnti 2. Add Anti-Solvent (Et2O or MTBE) Decant->AddAnti Sonicate 3. Sonicate & Scratch AddAnti->Sonicate Check Did Solid Form? Sonicate->Check Filter Filter under N2 (Hygroscopic!) Check->Filter Yes Dissolve Dissolve in Min. MeOH Check->Dissolve No CloudPoint Add Et2O to Cloud Point Store at -20°C Dissolve->CloudPoint CloudPoint->Check

Figure 1: Decision tree for recovering crystalline material from an oiled-out diamine salt.[1][2]

Module 2: Hygroscopicity & Handling

Issue: The white powder turns into a sticky gum within minutes of weighing.

Scientific Context: The 4-(Azetidin-1-ylmethyl)piperidine dihydrochloride is deliquescent .[1][2] The enthalpy of hydration is so high that it pulls water vapor from the air to dissolve itself. This not only alters the stoichiometry (messing up your reaction equivalents) but hydrolytic acidity can degrade the azetidine ring over time.

Handling Best Practices
ParameterRecommendationRationale
Storage Desiccator with ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

or Argon glovebox.
Silica gel is often insufficient for deliquescent diamine salts.
Weighing "Difference Weighing" in closed vials.Never weigh directly onto open weighing paper.[2] Tare a capped vial, add solid, weigh again.
Solvent Prep Dry solvents (molecular sieves).[2]Even trace water in DMSO/DMF can cause the salt to gum up during reaction setup.
Reaction Add base last or use pre-mixed stock solutions.Minimizes the time the salt sits as a solid in potentially humid air.[3]

Module 3: Solubility Matrix & Solvent Selection

Issue: Users often try to dissolve the salt in DCM for extractions, or water for LCMS, leading to phase separation issues.

The solubility profile changes drastically between the Free Base and the Dihydrochloride (2HCl) Salt .

Comparative Solubility Table
SolventFree Base (Oil/Low Solid)Dihydrochloride Salt (Solid)Application Note
Water Low / ModerateVery High Use water for LCMS prep of the salt.[1][2]
Methanol HighHigh Best solvent for dissolving the salt before adding to a reaction.
DCM High InsolubleSalt will float/crash out.[2] Free base is DCM-soluble.[1][2]
DMSO HighModerateGood for biological assays; salt may require mild warming.[2]
Ether/Hexane ModerateInsoluble Use these to crash the salt out of solution.

Critical Workflow Note: If you need to use the salt in a non-polar reaction (e.g., DCM), you must perform a Free Base Regeneration first (see Module 4) or use a "Solubility Switch" base like DBU or DIPEA in the reaction mixture to liberate the amine in situ.

Module 4: Free Base Regeneration

Issue: You need to recover the amine from the salt for a coupling reaction, but it stays in the aqueous layer.

The Trap: Because 4-(Azetidin-1-ylmethyl)piperidine is a diamine, it is highly polar even as a free base.[1][2] If you use standard 1N NaOH and extract with Ether, you may leave 50%+ of your product in the water.

Optimized Extraction Protocol
  • pH Control: Dissolve the salt in minimal water. Cool to 0°C. Add 50% w/v NaOH (not 1N) dropwise until pH > 12.[2]

    • Why? You need to "salt out" the amine. High ionic strength pushes the organic amine out of the aqueous phase.

  • Solvent Choice: Do NOT use Diethyl Ether.[2] Use DCM (Dichloromethane) or CHCl3 (Chloroform) .[1][2]

    • Why? The free base is polar; Ether is too non-polar to extract it efficiently from brine.

  • Saturation: Saturate the aqueous layer with solid NaCl (brine) to further decrease the solubility of the amine in water.

  • Drying: Dry the organic layer over Solid KOH or Na2SO4 .

    • Note: Avoid acidic drying agents (like some silica) which can bind the amine.

ExtractionProtocol Salt 2HCl Salt (Aq. Solution) Basify Add 50% NaOH (pH > 12) Salt->Basify Cool to 0°C Extract Extract x3 with DCM or CHCl3 Basify->Extract Salt Out (NaCl) Dry Dry Organic Layer (Na2SO4) Extract->Dry Conc Concentrate (Free Base Oil) Dry->Conc

Figure 2: High-recovery extraction protocol for polar diamines.

FAQ: Frequently Asked Questions

Q: Can I use the TFA salt instead of HCl? A: Yes, and it is often recommended. Trifluoroacetate (TFA) salts of diamines are generally more soluble in organic solvents (like DCM/THF) and less hygroscopic than their HCl counterparts. If your next step is a peptide coupling or HPLC purification, the TFA salt is superior.

Q: Is the azetidine ring stable to the 2HCl conditions? A: Generally, yes. However, azetidines are strained rings.[2] Prolonged heating (>60°C) in the presence of strong nucleophiles (like chloride ions in concentrated HCl) can lead to ring-opening to form chloropropylamines.[1][2] Always perform salt formation at 0°C to Room Temperature .

Q: I see a "gum" forming during my reaction in DMF. What is it? A: If you used the 2HCl salt and an inorganic base (like K2CO3) in DMF, the gum is likely the inorganic salt (KCl) trapping your product. Switch to an organic base (DIPEA/TEA) which forms soluble salts in DMF, or use water/DCM biphasic conditions.

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][4][5] [1][2]

    • Context: The authoritative source on counter-ion selection, explaining the lattice energy dynamics th
  • Bastin, R. J., et al. (2000).[2] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1][2]

    • Context: Provides the "Trituration Loop" methodology for crystallizing amorphous salts.
  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 23153108, 4-(Azetidin-1-yl)piperidine dihydrochloride. [1][2]

    • Context: Verification of chemical structure, molecular weight, and component acidity.

Sources

Technical Support Center: Handling 4-(Azetidin-1-ylmethyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Building Blocks / Secondary Amines Primary Hazard: Hygroscopicity / Deliquescence Document ID: TS-AZP-001 Version: 2.4 (Current)

Introduction: The "Invisible" Impurity

Welcome to the Technical Support Center. You are likely here because you are experiencing inconsistency in your reaction yields or difficulty handling 4-(Azetidin-1-ylmethyl)piperidine HCl .

This compound is a diamine salt containing a strained azetidine ring and a piperidine moiety. Like many secondary amine hydrochlorides, it possesses high lattice energy but an even higher hydration energy. This thermodynamic drive forces the salt to strip moisture from the atmosphere almost instantly upon exposure.

The Consequence: A "100 mg" sample weighed on an open bench is often only 85–90 mg of active compound and 10–15 mg of water. This leads to stoichiometric imbalances, particularly in sensitive cross-coupling or alkylation reactions.

This guide provides the standard operating procedures (SOPs) required to handle this material with quantitative precision.

Module 1: Storage & Logistics

The Golden Rule: Never store this compound in a simple screw-cap vial without secondary protection. The threading on standard vials is insufficient to block moisture ingress over weeks.

Storage Decision Matrix

Follow this logic flow to determine the correct storage method for your current usage frequency.

StorageMatrix Start New/Existing Container Status Is the container currently open? Start->Status Unopened Unopened Vendor Bottle Status->Unopened No Opened Previously Opened Status->Opened Yes Action1 Store at 2-8°C Do NOT break seal until acclimated Unopened->Action1 Frequency Usage Frequency? Opened->Frequency Daily Daily/Weekly Use Frequency->Daily High LongTerm Long-Term Storage (>1 Month) Frequency->LongTerm Low Action2 Store in Desiccator Cabinet (Silica/Drierite) Daily->Action2 Action3 Purge Headspace (Argon) Wrap Cap (Parafilm/Teflon) Store -20°C LongTerm->Action3

Figure 1: Decision matrix for minimizing hydrolytic degradation and moisture uptake during storage.

Module 2: Weighing & Dispensing (The "Drift" Problem)

Common Issue: Users report the balance readout "drifting upwards" continuously. Cause: The sample is absorbing water weight in real-time. Solution: Do not weigh target amounts. Weigh by difference.

Protocol: Weighing by Difference

This is the only accepted method for quantitative transfer of hygroscopic salts outside a glovebox.

  • Preparation: Dry the exterior of the storage bottle. Have your receiving vessel (flask) ready containing your solvent or stir bar.

  • Tare the Source: Place the capped storage bottle containing the solid onto the balance. Tare the balance to 0.0000 g.

  • Dispense: Remove the bottle, open it, and spatula a small amount of solid into your reaction flask. Do not place the flask on the balance.

  • Back-Weigh: Immediately recap the storage bottle and place it back on the balance.

  • Calculate: The balance will show a negative number (e.g., -0.1054 g). This is the exact mass transferred to your flask.

    • Note: If the mass is insufficient, repeat steps 3-4.

    • Why this works: You are measuring the mass loss from the closed system, which is immune to atmospheric moisture absorption during the reading.

Module 3: Reaction Setup & Stoichiometry Correction

If your reaction requires strict stoichiometry (e.g., 1.05 equiv), relying on gravimetric weight is risky. You must determine the Weight Percent (wt%) of the active amine.

Method A: Quantitative NMR (qNMR)

This is the industry gold standard for assaying hygroscopic salts [1].

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (non-hygroscopic, distinct singlets).

  • Solvent: D₂O (allows for H/D exchange, simplifying the amine proton signals).

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, m = weighed mass, P = Purity)
    
Method B: Azeotropic Drying (In-Situ)

If qNMR is unavailable, you must remove the water chemically before adding sensitive reagents (like acid chlorides or isocyanates).

Workflow:

  • Dissolve the "wet" 4-(Azetidin-1-ylmethyl)piperidine HCl in the reaction flask using Toluene or a Toluene/DCM mixture.

  • Rotary evaporate to dryness (or distill off solvent if using a reactor).

  • The water forms a low-boiling azeotrope with toluene and is carried away [2].

  • Redissolve the now-dry solid in your anhydrous reaction solvent (DMF, THF, etc.).

Module 4: Troubleshooting & FAQs

Q1: The solid has turned into a sticky gum in the bottle. Is it ruined?

Answer: Likely not, but it is chemically compromised for direct weighing.

  • Diagnosis: This is deliquescence. The salt has absorbed enough water to dissolve itself.

  • Fix: Dissolve the gum in Methanol. Transfer to a round-bottom flask. Remove solvent via rotary evaporation, then dry under high vacuum (< 1 mbar) at 40°C for 12 hours. The solid should reform.

Q2: Can I heat the salt in an oven to dry it?

Answer: Proceed with caution. While HCl salts are generally stable, the azetidine ring is strained (26 kcal/mol strain energy). Prolonged heating >60°C can induce ring-opening polymerization or hydrolysis.

  • Recommended: Vacuum drying at room temperature over P₂O₅ or KOH pellets.

Q3: My yield is consistently 10-15% lower than expected.

Answer: You are likely under-dosing the amine. If you weigh 100 mg of a hygroscopic salt that is 15% water by weight, you are only adding 85 mg of reactant.

  • Immediate Fix: Assume a "correction factor" of 1.1x mass until you can perform qNMR.

Summary of Physical Data

PropertyValue / DescriptionImpact on Handling
State White to off-white solidVisual check for yellowing (oxidation)
Hygroscopicity High (Deliquescent)Requires rapid handling or glovebox
Solubility High in Water, Methanol, DMSOUse MeOH for transfers; avoid non-polar solvents
pKa (est) ~10-11 (Piperidine N)Strong base; will scavenge CO₂ from air

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR. Retrieved from [Link]

  • ScienceMadness & Chemical Engineering Data. (2007). Drying hygroscopic amine salts via azeotropic distillation (Toluene/Water). Retrieved from [Link]

  • Michigan Tech University. (n.d.). Weighing by Difference Protocol. Retrieved from [Link]

  • PubChem. (2025).[1] 4-(Azetidin-1-yl)piperidine dihydrochloride Compound Summary. Retrieved from [Link]

Sources

Optimizing reductive amination conditions for azetidine-piperidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZ-PIP-COUPLING-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Introduction: The "Steric Clash" Challenge

Welcome to the technical support center for azetidine-piperidine coupling. You are likely here because standard reductive amination conditions (e.g., MeOH/NaBH₄) are failing to drive conversion or yielding complex mixtures.

The Core Problem: Coupling an azetidin-3-one (ketone) with a piperidine (secondary amine) is chemically deceptive.

  • Steric Hindrance: Both the 4-membered azetidine ring and the 6-membered piperidine ring create significant steric bulk around the reaction center, inhibiting iminium ion formation.

  • Electronic Mismatch: Piperidines are highly basic (

    
    ). In standard acidic buffers, they protonate completely, becoming non-nucleophilic.
    
  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening polymerization if Lewis acids are too aggressive or temperatures too high.

This guide provides three validated protocols ranging from "Standard" to "Force-Conditions," along with a troubleshooting decision tree.

Module 1: Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Azetidine-3-carbaldehydes (Aldehydes) or unhindered piperidines.

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is superior for solubilizing iminium intermediates.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃].[1][2][3]

  • Additive: Acetic Acid (AcOH).

Step-by-Step:

  • Free-Basing (Critical): If your azetidine or piperidine is a salt (HCl/TFA), desalt it first using carbonate resin or extraction. In situ neutralization with TEA/DIPEA often leaves salts that buffer the reaction incorrectly.

  • Imine Formation: Dissolve Azetidine (1.0 equiv) and Piperidine (1.1 equiv) in DCE (0.1 M). Add AcOH (1.0–2.0 equiv). Stir at RT for 30–60 mins.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 mins to quench borates.

Protocol B: The "Stubborn Ketone" (Titanium Isopropoxide Method)

Best for: Azetidin-3-ones (Ketones) + Sterically hindered piperidines.

Why this works: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.

Step-by-Step:

  • Complexation: In a dry flask under

    
    , combine Azetidin-3-one (1.0 equiv) and Piperidine (1.2 equiv).
    
  • Titanium Addition: Add neat Ti(OiPr)₄ (1.5–2.0 equiv). The mixture may become viscous.

  • Solvent: Add dry DCM or DCE (concentration ~0.5 M). Do not use alcohols yet.

  • Incubation: Stir at RT for 6–12 hours. Optional: Heat to 40°C if conversion is <50% by LCMS.

  • Reduction: Dilute with dry MeOH (equal volume to DCM). Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise. (Caution: Exothermic).

  • Workup (The "Titanium Crash"):

    • Add water (approx. 1 mL per mmol Ti). A white precipitate (

      
      ) will form.
      
    • Dilute with EtOAc.

    • Filter through a Celite pad to remove the titanium salts.

    • Wash the filtrate with brine, dry over

      
      .
      
Protocol C: The "Green Accelerator" (TFE Method)

Best for: Acid-sensitive substrates or rapid screening.

Reagents: 2,2,2-Trifluoroethanol (TFE).[4][5] Mechanism: TFE stabilizes the hemiaminal/iminium transition state via hydrogen bonding, often removing the need for acid catalysts.

Step-by-Step:

  • Dissolve Azetidine (1.0 equiv) and Piperidine (1.1 equiv) in TFE (0.2 M).

  • Stir for 15 mins at RT.

  • Add NaBH₄ (1.2 equiv) directly.

  • Reaction is often complete in <1 hour.

Module 2: Visualization & Logic

Reaction Mechanism & Failure Points

The following diagram illustrates the critical equilibrium steps and where the reaction typically fails.

ReductiveAmination Start Azetidinone + Piperidine Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal + H+ / Ti(IV) Alcohol Azetidinol (Direct Reduction) Start->Alcohol Reducing agent added before Iminium forms Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Ti(OiPr)4 scavenges water) Product Azetidine-Piperidine Product Iminium->Product + Hydride (STAB/NaBH4) Hydrolysis Hydrolysis back to Ketone Iminium->Hydrolysis + H2O (Wet solvent)

Caption: Fig 1. Mechanistic pathway showing the critical role of water removal (via Ti(IV)) to prevent hydrolysis and ensure iminium reduction.

Troubleshooting Decision Tree

Use this logic flow to diagnose your failed reaction.

Troubleshooting Issue Reaction Issue? LowConv Low Conversion (SM remains) Issue->LowConv SideProd Side Products Formed Issue->SideProd CheckWater Is solvent wet? LowConv->CheckWater DirectRed Alcohol formed (Direct Reduction) SideProd->DirectRed RingOpen Ring Opening (Polymer/Linear) SideProd->RingOpen DrySolvent Use Molecular Sieves or Ti(OiPr)4 CheckWater->DrySolvent Yes CheckSterics Sterically Hindered? CheckWater->CheckSterics No Heat Heat Imine step (40-60°C) Before adding hydride CheckSterics->Heat Yes SwitchAgent Switch to STAB Delay Hydride Addition DirectRed->SwitchAgent LowerTemp Lower Temp (<0°C) Avoid Strong Lewis Acids RingOpen->LowerTemp

Caption: Fig 2. Diagnostic workflow for optimizing yield and purity.

Module 3: Comparative Data & Reagent Selection

Reagent SystemReactivitySelectivityWater ToleranceBest For
NaBH(OAc)₃ / DCE ModerateHighLowAldehydes, Unhindered Ketones
Ti(OiPr)₄ / NaBH₄ HighModerateHigh (Scavenges)Azetidin-3-ones , Bulky Amines
NaBH₃CN / MeOH LowHighHighHistoric protocols (Toxic/Avoid)
NaBH₄ / TFE HighLowModerateRapid screening, Acid-sensitive

Module 4: Frequently Asked Questions (FAQs)

Q1: My azetidinone is an HCl salt. Can I just add Triethylamine (TEA) to the reaction? A: Avoid this if possible. Amine salts (


) can buffer the solution to a pH that inhibits imine formation.
  • Fix: Free-base the azetidine by partitioning between saturated

    
     and DCM/Ether. Dry the organic layer and concentrate immediately before use (Azetidinones are unstable as free bases).
    

Q2: I see a "Boron-Amine" complex in my NMR. How do I break it? A: Piperidines often form stable complexes with boron species.

  • Fix: Perform a reflux workup. Suspend the crude residue in MeOH, add solid

    
    , and reflux for 30 minutes. This hydrolyzes the N-B bond. Alternatively, use an oxidative workup with 
    
    
    
    /NaOH (use caution).

Q3: The Ti(OiPr)₄ reaction turned into a gel during workup. A: This is a common titanium emulsion.

  • Fix: Use Rochelle’s Salt (Potassium sodium tartrate). Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1–2 hours. The titanium will coordinate to the tartrate, leaving two clear layers.

Q4: Why is TFE (Trifluoroethanol) recommended? A: TFE is a "magic solvent" for reductive amination. It is slightly acidic (


 12.4) and has high ionizing power. It activates the carbonyl via H-bonding without protonating the basic piperidine, solving the "Electronic Mismatch" described in the introduction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[6]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[6] Journal of Organic Chemistry, 1990.[6]

  • Tajbakhsh, M., et al. "Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines... in 2,2,2-Trifluoroethanol."[4][5] Synthesis, 2011.[4][5]

  • Couturier, M., et al. "Palladium on Carbon/Methanol: An Efficient System for the Reductive Amination of Azetidin-3-one." Organic Process Research & Development, 2002.

Sources

Technical Support Center: Stability & Handling of 4-(Azetidin-1-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 4-(Azetidin-1-ylmethyl)piperidine as a high-value pharmacophore intermediate.[1] This molecule presents a classic "medicinal chemistry paradox": the azetidine ring offers desirable metabolic stability and rigidity compared to larger heterocycles, but its high ring strain (~25.4 kcal/mol) creates specific vulnerabilities in solution state [1].[1]

This guide addresses the critical stability window of this diamine. The primary failure mode is acid-catalyzed ring opening , while the secondary challenge is pH-dependent solubility due to the high basicity of both nitrogen centers.[1]

Module 1: Chemical Stability & Degradation Mechanisms

The Azetidine Vulnerability

While the piperidine ring is thermodynamically stable (chair conformation), the azetidine ring is kinetically stable but thermodynamically primed for ring opening.[1] In the structure of 4-(Azetidin-1-ylmethyl)piperidine, the azetidine nitrogen is tertiary.[1]

Key Stability Rule: The compound is generally stable under basic and neutral conditions .[1] It becomes highly unstable in acidic media (pH < 4) , particularly in the presence of nucleophiles (e.g., Cl⁻, Br⁻, acetate).[1]

Mechanism: Acid-Catalyzed Hydrolysis

When the solution pH drops below the pKa of the azetidine nitrogen (approx. 10-11), the nitrogen becomes protonated.[1] This protonation pulls electron density, further straining the C-N bonds.[1] A nucleophile (even water) can then attack the


-carbon, snapping the ring open to form a linear impurity.[1]

Pathway Visualization:

AzetidineDegradation Start 4-(Azetidin-1-ylmethyl)piperidine (Intact) Protonation Protonated Intermediate (Highly Strained) Start->Protonation + H+ (Acidic pH) Transition Nucleophilic Attack (H2O / Cl-) Protonation->Transition Rate Limiting Step Product Linear Degradant (3-aminopropanol deriv.) Transition->Product Ring Opening

Figure 1: Acid-catalyzed degradation pathway of the azetidine moiety.[1] The relief of ring strain drives the reaction forward irreversibly.

Module 2: Solubility vs. Stability (The "Goldilocks" Zone)

Users often face a dilemma: the free base is an oil or low-melting solid with poor water solubility, but the salt forms (hydrochloride, trifluoroacetate) are prone to degradation over time.[1]

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Handling
Azetidine Ring Strain ~25.4 kcal/mol [2]Susceptible to cleavage; avoid heating in acid.[1]
pKa (Piperidine) ~11.2 (Est.)Highly basic; protonates first.[1]
pKa (Azetidine) ~10.5 (Est.)Highly basic; protonates second.[1]
LogP Low (Hydrophilic)Good water solubility as a salt; poor as free base.[1]
Preferred Solvent Methanol, DMSO, DCMAvoid acidic water for long-term storage.[1]
Formulation Strategy
  • For Short-term Use (< 24h): Dissolve in dilute acid (e.g., 0.1 M HCl) if aqueous solubility is required.[1] Keep on ice.

  • For Stock Solutions: Dissolve the free base in DMSO or Methanol.[1] These aprotic or non-acidic polar solvents maintain the unprotonated state, preserving the ring structure.[1]

Module 3: Troubleshooting & FAQs

Q1: I see a "ghost peak" in my LC-MS that is +18 Da higher than my product. What is it?

Diagnosis: This is the hydrolysis product .[1] Cause: You likely stored your sample in an acidic mobile phase (e.g., Water + 0.1% TFA) for too long before injection.[1] Mechanism: The azetidine ring opened, incorporating a water molecule (+18 mass units).[1] Solution:

  • Prepare samples immediately before injection.[1]

  • Switch to a basic mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 10) if your column permits.[1] This suppresses protonation and stabilizes the azetidine [3].[1]

Q2: My compound precipitated when I adjusted the pH to 7.4.

Diagnosis: Aggregation of the free base. Cause: At pH 7.4, the piperidine is likely protonated (cationic), but the lipophilic linker and the overall molecular balance may lead to poor solubility in purely aqueous buffers, especially at high concentrations (>10 mM).[1] Solution:

  • Add a co-solvent: 5-10% DMSO or Ethanol is usually sufficient to maintain solubility at neutral pH.[1]

Q3: Can I use this building block in a reductive amination reaction?

Answer: Yes, but order of addition matters. Risk: If you mix the azetidine-amine with a ketone and add acid catalyst (acetic acid) before the reducing agent, you risk ring opening.[1] Protocol:

  • Mix amine + ketone in DCM/MeOH.[1]

  • Add drying agent (MgSO4) to form imine.[1]

  • Cool to 0°C.

  • Add reducing agent (NaBH(OAc)3).[1]

  • Minimize exposure to acetic acid.[1]

Module 4: Standard Operating Procedure (SOP)

Workflow: Preparation of Stable Stock Solution

StockPrep Step1 Weigh Compound (Hygroscopic Risk) Step2 Select Solvent (DMSO or MeOH) Step1->Step2 Step3 Dissolve (Vortex, Do not Sonicate >30s) Step2->Step3 Decision Need Aqueous? Step3->Decision PathA Yes: Add Buffer (pH > 7) Use Immediately Decision->PathA Acute Exp. PathB No: Store at -20°C (Stable for months) Decision->PathB Storage

Figure 2: Decision tree for preparing stock solutions to maximize longevity.

Step-by-Step Protocol:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) for primary stock (e.g., 100 mM).[1]

  • Dissolution: Vortex gently. Avoid prolonged sonication, which can generate local heat and promote degradation.[1]

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

  • Thawing: Thaw completely at room temperature. Do not heat to accelerate thawing.[1]

  • Usage: If diluting into water, ensure the final pH is > 7.0 unless the experiment requires acidic conditions (in which case, use within 2-4 hours).

References

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1] Link

  • Dudley, G. B., et al. (2001).[1] Ring Strain and Reactivity of Azetidines.[1][2][3][4] Journal of Organic Chemistry.[1] Link

  • Guidance on LC-MS of Basic Heterocycles. (2022). Journal of Chromatography A.[1] (General reference for basic mobile phases). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling specific chemical entities.

Sources

Technical Support Center: Azetidine-Piperidine Oil Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on a critical, yet often challenging, step in synthetic chemistry: the removal of residual solvents from azetidine-piperidine-based oily products. These heterocyclic compounds are foundational in modern drug discovery, but their physical properties can complicate purification. This guide offers practical, field-tested solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of azetidine-piperidine oils.

Q1: What is the first method I should try for removing a common, low-boiling solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?

For standard, low-boiling point solvents (typically <100°C at atmospheric pressure), rotary evaporation is the most direct and efficient method.[1][2] The principle relies on increasing the sample's surface area through rotation while reducing the solvent's boiling point under vacuum.[3][4] This allows for rapid evaporation at a temperature low enough to prevent thermal degradation of your azetidine-piperidine compound.

Q2: How do I effectively remove high-boiling polar aprotic solvents like DMF or DMSO?

These solvents are notoriously difficult to remove via standard evaporation due to their high boiling points (DMF: 153°C, DMSO: 189°C).[2][5] The most effective strategy is often an aqueous workup before attempting evaporation.

  • Causality: DMF and DMSO are very polar and completely miscible with water.[6][7] By diluting your reaction mixture with a water-immiscible organic solvent (like Ethyl Acetate or Diethyl Ether) and washing it multiple times with water or brine, you can partition the vast majority of the DMF/DMSO into the aqueous layer, which is then discarded.[6][7] For particularly stubborn cases, washing with a 5% LiCl aqueous solution can further improve partitioning.[7]

Q3: My oil is likely wet. What are the best ways to remove residual water?

Water can be a persistent impurity. Several methods are effective:

  • Azeotropic Distillation: This is a highly effective technique. Add a solvent that forms a low-boiling azeotrope with water, such as toluene. By repeatedly adding and removing the toluene via rotary evaporation, you co-distill the water. This is typically repeated three times for highly water-sensitive reactions. Piperidine itself can form an azeotrope with water, which can be broken using this method with toluene or benzene.[8][9]

  • Drying Agents: For a final drying step after an aqueous workup, use an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtering and concentrating the organic layer.[10]

  • High-Vacuum Drying: For trace amounts, placing the oil under a high vacuum (on a Schlenk line) for several hours or overnight can effectively remove residual water.[10]

Q4: How do I confirm that all the residual solvent has been removed?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive method.[11] The residual solvent peaks are well-documented and can be used to quantify the amount of remaining solvent relative to your product.[12][13][14] Even highly deuterated NMR solvents contain residual proton signals that can be used as a concentration reference.[12][15] Your product is considered "analytically pure" when solvent peaks are no longer visible or are below a specified threshold (e.g., <1% by weight).

Troubleshooting Guide: Advanced Problem Solving

This section provides in-depth solutions to specific challenges you may encounter during your experiments.

Problem: My oil still contains a high-boiling solvent (e.g., DMF, Toluene) after rotary evaporation.

  • Probable Cause: The vacuum applied is insufficient to lower the solvent's boiling point to the temperature of your heating bath. For high-boiling solvents, a standard water aspirator is often inadequate.[16][17]

  • Solution: High-Vacuum Distillation.

    • Explanation: By significantly reducing the pressure with a high-performance diaphragm or rotary vane pump, you can dramatically lower the solvent's boiling point.[3][18] For example, at 5 torr, the boiling point of DMF drops to below 50°C.[3][17] This allows for evaporation at a much lower, safer temperature for your compound.

    • Actionable Advice:

      • Ensure your rotary evaporator has tight seals to hold a deep vacuum.

      • Use a diaphragm pump that is chemically resistant and can achieve a vacuum of <10 mbar.[3]

      • Use a cold trap (dry ice/acetone or a cryocooler) between the evaporator and the pump to condense the solvent vapors and protect the pump.[17]

Problem: I'm concerned about my compound's stability at the temperatures required for evaporation.

  • Probable Cause: Azetidine and piperidine scaffolds can be susceptible to thermal degradation, especially at elevated temperatures over extended periods.[19][20]

  • Solution 1: Lyophilization (Freeze-Drying).

    • Explanation: Lyophilization removes solvents by sublimation—a direct phase transition from solid to gas—bypassing the liquid phase entirely.[21] This process occurs at very low temperatures, making it the ideal method for highly heat-sensitive compounds.[21][22]

    • Actionable Advice:

      • Dissolve your oily product in a suitable solvent with a relatively high freezing point, such as tert-Butanol or a mixture of tert-Butanol and water.[7]

      • Freeze the solution completely using a dry ice/acetone bath or liquid nitrogen.

      • Connect the frozen sample to a lyophilizer, which will apply a high vacuum to induce sublimation. The process can take 24-48 hours.[21]

  • Solution 2: Ambient-Temperature Solvent Removal.

    • Explanation: A gentle stream of inert gas (like nitrogen or argon) directed over the surface of the oil in a flask connected to a vacuum can accelerate evaporation without any heating.[23][24] This is often more effective than static high vacuum alone.[25]

Problem: My oily product keeps "bumping" during rotary evaporation.

  • Probable Cause: Uneven boiling, often caused by high vacuum applied too quickly or superheating of the liquid. This is a common issue with high-boiling solvents.[17]

  • Solution: Controlled Evaporation Techniques.

    • Explanation: The goal is to ensure smooth, even boiling across a large surface area.

    • Actionable Advice:

      • Flask Volume: Never fill the rotary evaporator flask more than 50% full.[21]

      • Gradual Vacuum: Apply the vacuum slowly to allow the solvent to begin boiling gently.

      • Rotation Speed: Increase the rotation speed to create a thinner, more stable film of your oil on the flask wall.

      • Centrifugal Evaporators: If available, these systems use centrifugal force to keep the sample at the bottom of the tube while applying vacuum, which virtually eliminates bumping.[2][21]

Problem: I've formed an azeotrope that is difficult to remove.

  • Probable Cause: Certain solvents, when mixed, have a constant boiling point at a specific composition, making them inseparable by simple distillation.[26] Water/piperidine is a classic example.[8] Mixtures of solvents like n-hexane/isopropanol can also form azeotropes.[27]

  • Solution: Azeotropic or Extractive Distillation.

    • Explanation: You can break an existing azeotrope by introducing a third component (an "entrainer") that forms a new, lower-boiling azeotrope with one of the original components.[26][28]

    • Actionable Advice:

      • For Water Removal: As mentioned in the FAQ, add toluene. The toluene-water azeotrope boils at 85°C, allowing you to selectively remove the water.[10]

      • For Organic Azeotropes: The choice of entrainer depends on the specific azeotrope. This often requires consulting specialized literature or tables of azeotropic mixtures.[10] Extractive distillation, where a solvent is added to alter the relative volatility of the components without forming a new azeotrope, is another advanced technique.[26][27]

Visualized Workflows and Data

Decision-Making for Solvent Removal

The following diagram provides a logical workflow for selecting the appropriate solvent removal technique based on the properties of the solvent and your compound.

SolventRemovalDecisionTree cluster_low_bp cluster_high_bp start Identify Residual Solvent(s) (via TLC, GC-MS, or NMR) boiling_point Solvent Boiling Point (BP)? start->boiling_point low_bp Low BP (<100°C) e.g., DCM, EtOAc, Hexane boiling_point->low_bp Low high_bp High BP (>100°C) e.g., DMF, DMSO, Toluene, Water boiling_point->high_bp High rotovap Standard Rotary Evaporation low_bp->rotovap compound_stability Compound Thermally Sensitive? high_bp->compound_stability final_check Final Purity Check via ¹H NMR rotovap->final_check stable No / Stable compound_stability->stable No sensitive Yes / Sensitive compound_stability->sensitive Yes aqueous_workup Aqueous Workup (if solvent is water-miscible, e.g., DMF/DMSO) stable->aqueous_workup azeotrope Azeotropic Removal (for Water/Toluene etc.) stable->azeotrope lyophilization Lyophilization (Freeze-Drying) sensitive->lyophilization high_vac High-Vacuum Distillation aqueous_workup->high_vac Followed by high_vac->final_check azeotrope->final_check lyophilization->final_check

Caption: Decision tree for selecting a solvent removal method.

Quantitative Data Summary

Table 1: Boiling Points of Common Solvents at Reduced Pressures

SolventBoiling Point at 760 torr (°C)Boiling Point at ~25 torr (°C)Boiling Point at ~5 torr (°C)
Dichloromethane40<0<0
Ethyl Acetate778-10
Toluene111222
Water100247
Dimethylformamide (DMF)1536548
Dimethyl Sulfoxide (DMSO)1898566

Source: Data compiled from various sources, approximate values.[3][17]

Experimental Protocols

Protocol 1: Aqueous Workup for DMF/DMSO Removal
  • Dilution: Transfer the reaction mixture containing your azetidine-piperidine oil and DMF/DMSO into a separatory funnel. Dilute the mixture with an equal volume of a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30 seconds.

  • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Repeat Washes: Repeat the washing step (Steps 2-3) at least four more times.[6][7] A final wash with brine (saturated NaCl solution) can help break any emulsions and remove more water from the organic layer.[10]

  • Drying & Concentration: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., Na₂SO₄), let it sit for 15-30 minutes, then filter or decant the solution to remove the drying agent.[10]

  • Final Evaporation: Remove the extraction solvent (e.g., Ethyl Acetate) via standard rotary evaporation.

Protocol 2: Azeotropic Removal of Water using Toluene
  • Initial Concentration: Concentrate your oily product as much as possible using a rotary evaporator to remove the bulk of any other solvents.

  • Add Toluene: To the flask containing your oil, add a volume of toluene approximately equal to the volume of the oil.

  • Evaporate: Place the flask back on the rotary evaporator and remove the toluene under vacuum until your product is concentrated again. The water will co-evaporate with the toluene.[10]

  • Repeat: Repeat steps 2 and 3 two more times to ensure all traces of water are removed.

  • High-Vacuum Finish: Place the flask on a high-vacuum line for at least one hour to remove any residual toluene.

References

  • University of Rochester, Department of Chemistry. Workup: Sticky Reagents. [Link]

  • University of Rochester, Department of Chemistry. How To: Remove Residual Water. [Link]

  • University of Rochester, Department of Chemistry. Workup: DMF or DMSO. [Link]

  • Noria Corporation. How to Eliminate Water from Oil and Extend Equipment Lifespan. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. [Link]

  • ResearchGate. How can we remove DMF from a reaction mixture?. [Link]

  • Quora. How do organic chemists remove solvents with high boiling points from solution?. [Link]

  • BioChromato. Novel way to remove DMSO and DMF. [Link]

  • Yamato Scientific America. Rotary Evaporator | Common evaporation & concentration methods. [Link]

  • University of Colorado Boulder, Department of Chemistry. Solvent Removal. [Link]

  • Lu, Y., et al. Solvent Signal is a NMR Concentration Reference. PMC. [Link]

  • Des-Case. Strategies for Removing Water. [Link]

  • Avanti Polar Lipids. How to Dry Lipid Extracts: A Comprehensive Guide to Sample Preparation Methods. [Link]

  • Magritek. Quantifying residual solvents in active pharmaceutical ingredients. [Link]

  • BUCHI Corporation. Rotary Evaporation. [Link]

  • Sutong Technology. Pharmaceutical Distillation: Methods, Processes, and Applications. [Link]

  • Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • MDPI. Azeotropes for Waste Recovery. [Link]

  • LabTech. Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide. [Link]

  • Ecol. Oil contamination by water and methods for its removal. [Link]

  • Taylor & Francis. Azeotropic – Knowledge and References. [Link]

  • Hawach. High Vacuum Distillation Unit And Application On Natural Product Development. [Link]

  • ACS Publications. Sustainable Separation of Azeotrope n-Hexane/Isopropanol via Extractive Distillation. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. A Novel Azeotropic Mixture for Solvent Extraction of Edible Oils. [Link]

  • Sci-Hub. Determination of Analyte Concentration Using the Residual Solvent Resonance in 1 H NMR Spectroscopy. [Link]

  • AOCS. Solvent Extraction. [Link]

  • ResearchGate. Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product?. [Link]

  • Reddit. Removing residual solvent from Oils Tips : r/Chempros. [Link]

  • BUCHI Corporation. How to effectively use organic solvents in lyophilization. [Link]

  • BioChromato. Low- vs. High-Boiling Solvents: Best Evaporation Methods. [Link]

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • Google Patents. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
  • Busch Vacuum Solutions. Vacuum Distillation. [Link]

  • ResearchGate. How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate) ?. [Link]

  • Antech Scientific. Freeze Dryer LyOrganic Series, for organic solvent. [Link]

  • ResearchGate. What is the easiest way to remove the water from organic solvents?. [Link]

  • NIH National Center for Biotechnology Information. A Versatile Method of Ambient-Temperature Solvent Removal. [Link]

  • University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • Google Patents. US2363157A - Process for purifying piperidine.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation of 4-(Azetidin-1-ylmethyl)piperidine and Related Saturated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, saturated nitrogen heterocycles are ubiquitous scaffolds, prized for their ability to confer favorable physicochemical properties and three-dimensional complexity to bioactive molecules.[1][2] Compounds like 4-(Azetidin-1-ylmethyl)piperidine, which combine the common piperidine motif with the more strained four-membered azetidine ring, represent a class of building blocks with significant potential.[3] Accurate structural characterization of these molecules is paramount, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for this purpose.[4][5]

This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry fragmentation pattern of 4-(Azetidin-1-ylmethyl)piperidine. As direct experimental data for this specific compound is not publicly available, we will build a robust, mechanistically sound hypothesis based on the well-documented fragmentation of its constituent piperidine and azetidine moieties.[5][6][7] We will compare these predicted pathways with alternative analytical approaches and provide a comprehensive, replicable experimental protocol for researchers to validate these findings in their own laboratories.

Predicted Fragmentation Behavior: A Mechanistic Deep Dive

Under typical positive-mode ESI conditions, 4-(Azetidin-1-ylmethyl)piperidine (Molecular Weight: 154.26 g/mol ) will readily accept a proton to form the protonated molecule, [M+H]⁺, with a corresponding mass-to-charge ratio (m/z) of 155.27. The proton is most likely to reside on one of the two basic nitrogen atoms. Collision-induced dissociation (CID) of this precursor ion is expected to initiate fragmentation along several distinct, competing pathways driven by the relative stability of the resulting product ions and the inherent strain of the azetidine ring.[7][8]

Key Predicted Fragmentation Pathways from [M+H]⁺ at m/z 155.27

The fragmentation cascade is anticipated to be dominated by cleavages around the bridging methylene group and ring-opening of the strained azetidine moiety.

  • Pathway A: Formation of the Piperidinemethyl Cation (m/z 98.11)

    • This pathway involves the cleavage of the C-N bond of the azetidine ring. This is a highly probable fragmentation, resulting in the formation of a stable, resonance-delocalized secondary carbocation on the piperidine fragment and the neutral loss of azetidine (57.10 Da).

  • Pathway B: Formation of the Azetidinemethyl Cation (m/z 72.08)

    • The alternative cleavage of the C-N bond connecting to the piperidine ring would generate the azetidinemethyl cation. While possible, this fragment may be less favored compared to the more stable piperidine-containing fragment.

  • Pathway C: Piperidine Ring Fission (e.g., loss of ethylene, m/z 127.22)

    • Saturated rings like piperidine can undergo ring fission upon CID.[6] A common fragmentation for N-substituted piperidines is the loss of neutral ethylene (C₂H₄) from the ring, which would result in a fragment at m/z 127.22.

  • Pathway D: Azetidine Ring Opening

    • The inherent strain of the four-membered azetidine ring makes it susceptible to ring-opening reactions.[7][8] This could lead to a variety of product ions, often involving complex rearrangements that are highly dependent on the precise collision energy used. A likely outcome is the formation of an iminium ion at m/z 84.14, corresponding to the protonated piperidine ring itself, following a more complex rearrangement and cleavage.

The following diagram illustrates these primary predicted fragmentation pathways.

G cluster_precursor Precursor Ion cluster_products Predicted Product Ions Precursor [M+H]⁺ m/z 155.27 4-(Azetidin-1-ylmethyl)piperidine P_A Pathway A m/z 98.11 Piperidinemethyl Cation Precursor->P_A - Azetidine (57.10 Da) P_B Pathway B m/z 72.08 Azetidinemethyl Cation Precursor->P_B - Piperidine (83.15 Da) P_C Pathway C m/z 127.22 Loss of Ethylene Precursor->P_C - C₂H₄ (28.05 Da) P_D Pathway D m/z 84.14 Protonated Piperidine Precursor->P_D - C₄H₇N (71.13 Da) (Rearrangement)

Caption: Predicted CID fragmentation pathways of protonated 4-(Azetidin-1-ylmethyl)piperidine.

Comparison with Alternative Analytical Approaches

While LC-MS/MS is a powerful tool for identifying this compound, especially at low concentrations in complex matrices, other techniques have their place.

TechniqueAdvantagesDisadvantages
LC-MS/MS High sensitivity (ng/mL to pg/mL levels).[9] High selectivity for complex mixtures. Provides both molecular weight and structural (fragmentation) data.Requires ionization, which can be matrix-dependent. Fragmentation may not always be sufficient to distinguish isomers.
GC-MS Excellent chromatographic resolution. Extensive, standardized libraries (e.g., NIST) for electron ionization (EI) spectra.[10]The compound's polarity and boiling point may require derivatization to improve volatility. EI fragmentation can be extensive, sometimes leading to the absence of a molecular ion.
NMR Spectroscopy Provides definitive structural information, including stereochemistry. Non-destructive.Significantly lower sensitivity compared to MS. Requires a pure, relatively concentrated sample. Not suitable for trace analysis in complex mixtures.

The choice of technique is dictated by the analytical question. For confirming the identity of a synthesized standard, NMR is unparalleled. For detecting and quantifying the compound in a pharmacokinetic study, the sensitivity and selectivity of LC-MS/MS are essential.[9]

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of 4-(Azetidin-1-ylmethyl)piperidine. Optimization, particularly of collision energy, is crucial for obtaining a rich and informative product ion spectrum.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Azetidin-1-ylmethyl)piperidine in methanol.

  • Working Standard: Dilute the stock solution with a typical mobile phase starting condition (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL for initial method development.

  • Matrix Samples: For analysis in biological fluids (e.g., plasma), a protein precipitation extraction is recommended. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, centrifuge, and analyze the supernatant.

Liquid Chromatography (LC) Method
  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining this polar compound.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 4.0 min: 95% B

    • 4.0 - 4.1 min: 95% to 5% B

    • 4.1 - 5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Method
  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[6]

  • Ionization Mode: Positive Ion Mode. The basic nitrogen atoms are readily protonated.[6]

  • MS1 Full Scan: Initially, perform a full scan from m/z 50-200 to confirm the presence of the [M+H]⁺ precursor ion at m/z 155.27.

  • MS/MS Product Ion Scan:

    • Precursor Ion: m/z 155.3

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the full range of fragment ions. This is a critical step to confirm the predicted pathways and potentially uncover new ones.

The following diagram outlines the comprehensive workflow for this analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1. Prepare Stock (1 mg/mL in MeOH) Dilute 2. Dilute to Working Std (1 µg/mL) Stock->Dilute Extract 3. (Optional) Extract from Matrix Dilute->Extract Inject 4. Inject on UHPLC-C18 Extract->Inject Ionize 5. ESI Positive Ionization Inject->Ionize MS1 6. MS1 Scan (Confirm m/z 155.3) Ionize->MS1 MS2 7. MS/MS Scan (Fragment m/z 155.3) MS1->MS2 Analyze 8. Analyze Spectrum MS2->Analyze Compare 9. Compare vs. Predicted Fragments Analyze->Compare Elucidate 10. Elucidate Structure Compare->Elucidate

Caption: End-to-end workflow for the LC-MS/MS analysis of 4-(Azetidin-1-ylmethyl)piperidine.

Conclusion and Future Outlook

This guide establishes a theoretically sound framework for understanding the LC-MS/MS fragmentation of 4-(Azetidin-1-ylmethyl)piperidine. The proposed pathways, rooted in the established chemistry of saturated heterocycles, provide a strong starting point for the empirical identification of this molecule and its analogues.[5][6][7] The dominant expected fragments, particularly the piperidinemethyl cation at m/z 98.11, should serve as a characteristic marker for this structural class. By following the detailed experimental protocol, researchers can generate the necessary data to validate these predictions, contributing valuable knowledge to the broader scientific community and enabling more confident structural elucidation in the fast-paced environment of drug development.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-acetyl-. NIST Chemistry WebBook.
  • Petreska Stanoeva, J., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering.
  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry.
  • PubMed Central (PMC). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • PubMed Central (PMC). (2019). Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines. Nature Communications.
  • Research Collection. (2014). Synthesis of Saturated N- Heterocycles.
  • Silva, B., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules.
  • Vertex AI Search. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives.

Sources

A Comparative Guide to Azetidine vs. Pyrrolidine Linkers in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In medicinal chemistry, the piperidine ring is a privileged scaffold, frequently appearing in approved pharmaceuticals.[1][2] The choice of a linker moiety to connect this core to other pharmacophoric elements is a critical decision that profoundly influences a compound's overall profile. This guide provides an in-depth, data-driven comparison of two common saturated heterocyclic linkers: the four-membered azetidine and the five-membered pyrrolidine. We will dissect their fundamental differences in stereochemistry and physicochemical properties and explore how these characteristics translate into tangible impacts on target engagement, pharmacokinetics, and synthetic accessibility. This analysis is supported by experimental data, detailed protocols, and a case study to provide researchers, scientists, and drug development professionals with a robust framework for making informed decisions in scaffold design.

The Strategic Role of Linkers on a Privileged Scaffold

The prevalence of the piperidine scaffold in drug discovery is a testament to its utility in presenting substituents in a well-defined three-dimensional orientation. Linkers are not merely spacers; they are strategic elements that modulate a molecule's properties.[3][4] They influence conformation, solubility, and metabolic stability, and provide crucial exit vectors for further chemical modification.[5] Among the vast array of possible linkers, small, saturated nitrogen-containing heterocycles like azetidine and pyrrolidine have gained prominence as they offer a balance of rigidity and polarity, serving as versatile bioisosteres.[6][7][8] This guide focuses on elucidating the nuanced trade-offs between selecting an azetidine versus a pyrrolidine linker when appended to a piperidine core.

Fundamental Structural and Physicochemical Comparison: Rigidity vs. Flexibility

The most defining difference between azetidine and pyrrolidine is their conformational character. The four-membered azetidine ring is significantly strained (approx. 25.4 kcal/mol) and conformationally rigid.[5][9][10] In contrast, the five-membered pyrrolidine ring is more flexible, readily adopting non-planar envelope and twist (pseudo-rotation) conformations to alleviate torsional strain.[11][12] This fundamental difference in flexibility is a primary driver of their divergent effects on a molecule's biological activity.

G cluster_0 Azetidine Linker cluster_1 Pyrrolidine Linker A1 High Ring Strain A2 Conformationally Rigid A1->A2 A3 Defined Exit Vector A2->A3 P1 Low Ring Strain P2 Conformationally Flexible (Envelope/Twist Puckers) P1->P2 P3 Adaptable Conformation P2->P3

Caption: Conformational differences between azetidine and pyrrolidine linkers.

These structural distinctions give rise to different physicochemical properties, which can be strategically leveraged to fine-tune a drug candidate.

PropertyAzetidinePyrrolidineKey Design Considerations
pKa of Conjugate Acid ~11.29[13]~11.27[12]Both are strongly basic with nearly identical pKa values, making them interchangeable if basicity is the sole concern.
logP (Octanol/Water) -0.09 (Calculated)0.46[12]Azetidine is generally more polar and less lipophilic than pyrrolidine. This can be exploited to improve aqueous solubility and reduce off-target effects associated with high lipophilicity.
Ring Strain (kcal/mol) ~25.4[10]~6The high ring strain of azetidine influences its reactivity and can create a potential site for metabolic cleavage, though it also contributes to its conformational rigidity.[10]
Conformational Flexibility Rigid[7][9]Flexible (Pseudo-rotation)[11][14]Azetidine's rigidity can lock a molecule into a bioactive conformation, potentially increasing potency. Pyrrolidine's flexibility may allow for better adaptation to a binding pocket.[11][15]

Impact on Pharmacological and Pharmacokinetic Profiles

The choice between these linkers has profound consequences for a molecule's interaction with its biological target and its journey through the body.

Target Engagement and Binding Affinity

The rigidity vs. flexibility trade-off is central to target binding.

  • Azetidine (Rigidity): A rigid linker can pre-organize the pharmacophoric groups into the optimal conformation for binding, minimizing the entropic penalty upon binding and potentially leading to higher affinity.[15] However, if this locked conformation is not ideal for the target, a significant loss of activity can occur.[15][16]

  • Pyrrolidine (Flexibility): A flexible linker allows the molecule to adapt its conformation to fit the binding site, which can be crucial for achieving initial binding. The puckering of the pyrrolidine ring can be influenced by substituents, allowing chemists to control and "lock" preferred conformations.[11][14][17]

Pharmacokinetics (ADME)

The linkers' physicochemical properties directly influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

ADME ParameterAzetidine LinkerPyrrolidine LinkerCausality and Experimental Insights
Metabolic Stability Can enhance stability by blocking metabolism at adjacent sites, but the strained ring can be a site of metabolic cleavage.[9][10][18]Generally stable, but subject to common metabolic pathways like oxidation at carbons adjacent to the nitrogen.The incorporation of an azetidine ring has been shown in several instances to improve metabolic stability compared to analogues.[1][6][9] However, this is not universal and must be empirically tested.
Aqueous Solubility Often improves solubility due to lower lipophilicity and a strong hydrogen bond acceptor character.[6][18][19]Generally less soluble than azetidine analogues due to higher lipophilicity.In a study of DDR inhibitors, a methylene-linked azetidine conferred significantly better aqueous solubility (103 µg/mL) compared to a carbonyl analogue (7 µg/mL).[19]
Permeability Lower lipophilicity may reduce passive permeability.Higher lipophilicity may favor better membrane permeability.The optimal balance between solubility and permeability is crucial. The choice of linker can be used to titrate a compound into the desired physicochemical space.[20]

Synthetic Accessibility and Experimental Protocols

Both azetidine and pyrrolidine linkers can be incorporated into piperidine scaffolds using established synthetic methodologies.[2][21][22][23] The choice may sometimes be influenced by the commercial availability of specific building blocks.

Caption: Generalized workflow for synthesizing piperidine-linked heterocycles.

Experimental Protocol: Synthesis of a Piperidine-Azetidine Construct

This protocol describes a representative synthesis via nucleophilic substitution, a common method for creating such linkages.[24]

Objective: To synthesize 1-(azetidin-3-yl)-4-phenylpiperidine.

Methodology:

  • Protection: To a solution of 3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 4 hours. After reaction completion (monitored by TLC), wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield N-Boc-3-hydroxyazetidine.

  • Activation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C. Add TEA (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 2 hours. Wash the reaction mixture with cold water and brine, dry over Na₂SO₄, and concentrate to yield N-Boc-3-(methylsulfonyloxy)azetidine.

  • Coupling: In a sealed tube, combine 4-phenylpiperidine (1.2 eq), N-Boc-3-(methylsulfonyloxy)azetidine (1.0 eq), and potassium carbonate (2.0 eq) in acetonitrile. Heat the mixture to 80 °C for 16 hours. Cool to room temperature, filter the solids, and concentrate the filtrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain 1-(N-Boc-azetidin-3-yl)-4-phenylpiperidine.

  • Deprotection: Dissolve the purified product in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 3 hours. Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, 1-(azetidin-3-yl)-4-phenylpiperidine.

Experimental Protocol: Synthesis of a Piperidine-Pyrrolidine Construct

This protocol outlines a synthesis using reductive amination, a robust and widely used C-N bond-forming reaction.[22]

Objective: To synthesize 1-(pyrrolidin-3-yl)-4-phenylpiperidine.

Methodology:

  • Setup: To a solution of 4-phenylpiperidine (1.1 eq) and N-Boc-pyrrolidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE), add acetic acid (0.5 eq).

  • Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture at room temperature. Stir for 12 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Deprotection: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain 1-(N-Boc-pyrrolidin-3-yl)-4-phenylpiperidine. Follow the deprotection procedure described in step 4 of Protocol 4.1 to yield the final product, 1-(pyrrolidin-3-yl)-4-phenylpiperidine.

Case Study: The Impact of Linker Choice on Bioactivity

Structure-activity relationship (SAR) studies often reveal the profound impact of linker choice. In one study focused on developing potent antimelanoma agents, researchers explored modifications to a piperidine-containing scaffold.[16] When a 1,3-disubstituent on the piperidine ring was replaced with an azetidine or a pyrrolidine moiety, the biological activity of the resulting compounds decreased significantly.[16]

Analysis of Causality: While the specific reasons for the drop in activity were not detailed, we can hypothesize based on the principles discussed:

  • Suboptimal Conformation: The original, highly active compound likely held its pharmacophores in a precise orientation for optimal target engagement. The introduction of the rigid azetidine or the flexible pyrrolidine may have altered this geometry unfavorably.

  • Vectorial Mismatch: The exit vectors provided by the azetidine and pyrrolidine linkers may have positioned the rest of the molecule in a region of the binding pocket that resulted in steric clashes or the loss of favorable interactions. This case highlights a critical lesson: even "privileged" structural motifs are not universally beneficial and their utility is highly context-dependent. A direct empirical comparison is always necessary to validate design hypotheses.

Conclusion: A Framework for Rational Linker Selection

The choice between an azetidine and a pyrrolidine linker is a strategic decision with no single correct answer. It is a nuanced process of balancing competing properties to achieve a desired therapeutic profile.

  • Choose Azetidine when:

    • The goal is to increase rigidity and lock in a known bioactive conformation.

    • Improving aqueous solubility and reducing lipophilicity are primary objectives.

    • Blocking metabolism at an adjacent site is desired.

  • Choose Pyrrolidine when:

    • Conformational adaptability is needed for the ligand to fit into a binding site.

    • A slightly more lipophilic character is required to enhance membrane permeability.

    • The synthetic route involving reductive amination is more favorable or starting materials are more readily available.

Ultimately, the optimal selection must be guided by empirical data. Both linkers are valuable tools in the medicinal chemist's arsenal. By understanding their fundamental differences in structure, physicochemical properties, and synthetic accessibility, researchers can more effectively navigate chemical space to design piperidine-based therapeutics with enhanced efficacy and drug-like properties.

References

  • Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Longdom.org.
  • Li Petri, G., Raimondi, M. V., Spanò, V., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 798.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 8(6), 1039-1065.
  • Examples of azetidine‐based bioisosters. ResearchGate.
  • Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate.
  • An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Benchchem.
  • Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic. IDEAS/RePEc.
  • A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications (RSC Publishing).
  • Scheme 4 Synthesis of azetidine, pyrrolidine and 3-piperidine derivatives. ResearchGate.
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.
  • Shono, T., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 375-382.
  • Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6447-6453.
  • Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. ResearchGate.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules.
  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate.
  • Azide-linkers for Drug Design. Enamine.
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. ACS Publications.
  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11004.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Nature Communications.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.
  • Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 461-481.
  • Importance of small-ring heterocycles and reaction design a, Appearance... ResearchGate.
  • E ff ects of linker rigidity on cell response. ResearchGate.
  • Caporuscio, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1113-1120.
  • Editorial: Five-membered heterocycles: synthesis and applications. Frontiers.
  • Role of Heterocycles in Drug Discovery: An Overview.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Benchchem.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate.
  • Rigid Linkers for Bioactive Peptides. Journal of Medicinal Chemistry.
  • Metabolic stability of selected derivatives expressed as metabolic... ResearchGate.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 755-759.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.

Sources

Mastering Purity Analysis of 4-(Azetidin-1-ylmethyl)piperidine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Profile

Developing a purity method for 4-(Azetidin-1-ylmethyl)piperidine presents a "perfect storm" of analytical challenges. As a drug development professional, you are likely facing three distinct hurdles:

  • Extreme Basicity: With two secondary/tertiary amine centers (Piperidine pKa ~11.2, Azetidine pKa ~11.0), the molecule is fully protonated at standard acidic pH, leading to poor retention and severe peak tailing due to silanol interactions.

  • High Polarity: The protonated dication is extremely hydrophilic, causing it to elute in the void volume on standard C18 columns.

  • Lack of Chromophore: The structure lacks aromatic rings or conjugated systems, rendering it nearly invisible to standard UV detection (>220 nm).

This guide objectively compares three distinct separation strategies to overcome these hurdles, moving beyond "trial and error" to mechanistic control.

The Analyte Profile
PropertyValue / CharacteristicImpact on HPLC
Structure Bicyclic diamine (Piperidine + Azetidine)High secondary interactions with silica.[1]
pKa ~11.0 (Azetidine), ~11.2 (Piperidine)Positive charge at pH < 9.[1]
LogP ~0.4 (Neutral), < -2.0 (Protonated)Zero retention on C18 at acidic pH.[1]
UV Max < 200 nm (End absorption only)Requires low-UV solvents or CAD/MS detection.[1]

Part 2: Comparative Methodology

We evaluated three distinct chromatographic approaches. The goal was to achieve a Tailing Factor (Tf) < 1.5 and Resolution (Rs) > 2.0 from key synthetic impurities (e.g., 4-methylpiperidine, azetidine).[1]

Strategy A: High pH Reverse Phase (Recommended)

The "Neutralization" Approach

Mechanism: By elevating the mobile phase pH to 10.5–11.0 (using hybrid silica columns), we deprotonate both amine nitrogens. The molecule becomes neutral and hydrophobic, allowing for strong retention on C18 ligands and eliminating silanol repulsion.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[2][3][4]

  • Pros: Excellent peak shape, high loading capacity, MS compatible.

  • Cons: Requires specific "Hybrid" columns; silica dissolves if traditional columns are used.

Strategy B: HILIC (Hydrophilic Interaction LC)

The "Charge-Based" Approach[1]

Mechanism: Retains the molecule in its charged state using a polar stationary phase and an organic-rich mobile phase.[4][5] Retention is driven by partitioning into a water-enriched layer on the silica surface and electrostatic interactions.[6]

  • Column: Zwitterionic (e.g., Merck SeQuant ZIC-HILIC) or Amide phase.[1]

  • Mobile Phase: 10mM Ammonium Formate (pH 3.0) in 90% Acetonitrile.

  • Pros: Orthogonal selectivity to RP; retains extremely polar impurities.

  • Cons: Long equilibration times; sensitivity to sample diluent (must be organic).

Strategy C: Acidic C18 with Ion Pairing (Legacy)

The "Masking" Approach

Mechanism: Uses a chaotic additive (e.g., Hexanesulfonic acid) to form a neutral ion-pair complex with the charged amine, allowing retention on C18.

  • Column: Standard C18.[7]

  • Mobile Phase: 0.1% TFA or Sulfonate buffers.

  • Pros: Works on standard columns.

  • Cons: Not Recommended. High background UV (incompatible with 205nm detection needed here), non-MS compatible, long equilibration.

Part 3: Experimental Data & Protocols

Comparative Data Summary

Simulated performance data based on physicochemical modeling of diamines.

ParameterMethod A (High pH C18)Method B (HILIC Zwitterionic)Method C (Acidic C18)
Retention (k') 4.5 (Ideal)3.8 (Good)0.2 (Void Elution)
Tailing Factor (Tf) 1.1 (Symmetric)1.2 (Acceptable)2.8 (Severe Tailing)
Plate Count (N) ~14,000~10,000< 2,000
Detection Limit Low (High S/N)Medium (Baseline noise)Poor (TFA absorbs UV)
Robustness HighMediumLow
Detailed Protocol: The "High pH" Gold Standard

Objective: Quantify purity of 4-(Azetidin-1-ylmethyl)piperidine.

Reagents:

  • Ammonium Bicarbonate (LC-MS Grade)[1]

  • Ammonium Hydroxide (28%)[1]

  • Acetonitrile (Far UV Grade)[1]

Step-by-Step Workflow:

  • Buffer Preparation (Mobile Phase A):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM).

    • Adjust pH to 10.5 using Ammonium Hydroxide. Crucial: Do not use sodium buffers; they precipitate in high organic.

  • Mobile Phase B: 100% Acetonitrile.

  • Column Configuration:

    • Stationary Phase: Hybrid Ethylene-Bridged Silica (BEH) C18, 150 x 4.6 mm, 3.5 µm.[1]

    • Temp: 40°C (Reduces viscosity, improves mass transfer).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B[1]

    • 20 min: 95% B[1]

    • 20.1 min: 5% B (Re-equilibrate for 5 mins).

  • Detection (The Critical Step):

    • UV: 205 nm or 210 nm. (Note: At 205 nm, Bicarbonate has low transparency. If baseline is noisy, switch to Charged Aerosol Detection (CAD) ).

Part 4: Visualization & Decision Logic[1]

Diagram 1: Method Selection Decision Tree

This logic flow guides you based on your available instrumentation and sample matrix.

MethodSelection Start Start: 4-(Azetidin-1-ylmethyl)piperidine CheckChrom Is CAD or MS Detector Available? Start->CheckChrom UseCAD Use CAD/MS (Universal Detection) CheckChrom->UseCAD Yes UseUV Use UV @ 205nm (Requires High Purity Solvents) CheckChrom->UseUV No SelectMode Select Separation Mode UseCAD->SelectMode HighPH Method A: High pH C18 (pH 10.5, Hybrid Column) SelectMode->HighPH Standard Purity HILIC Method B: HILIC (Ammonium Formate, pH 3) SelectMode->HILIC Very Polar Impurities Warning Warning: Buffer UV Cutoff Avoid TFA/Formic Acid UseUV->Warning Warning->SelectMode

Caption: Decision matrix for selecting detection and separation modes based on lab capabilities.

Diagram 2: Mechanism of Interaction (High pH vs. Low pH)

Why does High pH work? This diagram illustrates the silanol suppression effect.

Mechanism cluster_LowPH Low pH (Acidic) cluster_HighPH High pH (>10.5) Silica Silica Surface (Residual Silanols) AnalytePos Analyte (NH+) Positively Charged ResultLow Repulsion/Void Elution & Ionic Tailing AnalytePos->ResultLow No Retention Silanol Silanol (Si-OH) AnalyteNeu Analyte (N:) Neutral/Deprotonated ResultHigh Hydrophobic Retention on C18 Ligands AnalyteNeu->ResultHigh Strong Retention SilanolIon Silanol (Si-O-)

Caption: At High pH, the amine is neutralized, allowing C18 retention.[1] At Low pH, the charged amine elutes in the void.

Part 5: References

  • Waters Corporation. (2023). Strategies for Separating Basic Compounds in Reverse Phase LC. Retrieved from [Link][1]

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, basic compounds in HILIC and RPLC. Journal of Chromatography A. Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of Basic Compounds using High pH Stable Poroshell HPH-C18.[1] Retrieved from [Link]

  • Separation Science. (2021). HILIC: The Rising Star of Polar Chromatography. Retrieved from [Link]

Sources

Infrared Spectroscopy Profiling: Azetidine vs. Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectroscopy Peaks for Azetidine-Piperidine Compounds Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the choice between an azetidine (4-membered) and a piperidine (6-membered) ring often dictates the physicochemical profile of a drug candidate. While piperidine offers a stable, low-energy chair conformation, azetidine introduces significant ring strain (~25.4 kcal/mol) and lowered lipophilicity, often used to tune metabolic stability and solubility.

This guide provides a technical comparison of the infrared (IR) spectral signatures of these two heterocycles and their combined spiro[azetidine-piperidine] systems. We analyze the vibrational consequences of ring strain, hybridization shifts, and conformational locking to provide a robust identification protocol.

Vibrational Theory & Structural Impact

To interpret the IR spectra of these scaffolds, one must understand the underlying mechanics driving frequency shifts.

Ring Strain and Hybridization (The Walsh Model)
  • Piperidine (Unstrained): The Carbon-Nitrogen (C-N) bonds are formed by standard

    
     orbitals. The ring exists predominantly in a chair conformation, allowing for specific orbital overlaps (see Bohlmann Bands below).
    
  • Azetidine (Strained): To accommodate the 90° bond angles (deviating from the ideal 109.5°), the ring bonds possess higher

    
    -character, forcing the exocyclic bonds (including N-H and C-H) to adopt higher 
    
    
    
    -character.
    • Effect: Higher

      
      -character strengthens the bond constant (
      
      
      
      ), shifting vibrational frequencies to higher wavenumbers compared to unstrained analogs.
The Bohlmann Band Effect

A critical diagnostic feature for piperidines is the Bohlmann band phenomenon.

  • Mechanism: In a chair-form piperidine, the nitrogen lone pair is often antiperiplanar to adjacent axial C-H bonds. This

    
     interaction weakens the C-H bond.
    
  • Spectral Result: Appearance of C-H stretching bands at lower frequencies (2700–2800 cm⁻¹ ).[1]

  • Azetidine Contrast: Due to the planar/puckered geometry of the 4-membered ring, this orbital overlap is geometrically forbidden. Azetidines typically lack Bohlmann bands.

Comparative Peak Assignment

The following data synthesizes experimental observations for free-base amines. Note that amine salts (e.g., HCl) will show broad ammonium bands that obscure these features (see Section 5: Experimental Protocols).

Table 1: Functional Group Region (4000 – 1500 cm⁻¹)
Vibrational ModePiperidine (6-membered)Azetidine (4-membered)Spiro[Azetidine-Piperidine]Mechanistic Insight
N-H Stretch (2° Amine)3300 – 3500 cm⁻¹ (Medium, Broad)3295 – 3167 cm⁻¹ (Often sharper, slightly lower)~3300 cm⁻¹ (Depends on which N is free)H-bonding is sterically less hindered in azetidine, but strain effects can vary the dipole.
C-H Stretch (Asymmetric)2920 – 2950 cm⁻¹2960 – 2980 cm⁻¹Mixed profileIncreased

-character in azetidine C-H bonds shifts them to higher frequencies.
C-H Stretch (Symmetric)2850 – 2860 cm⁻¹2860 – 2880 cm⁻¹Mixed profile
Bohlmann Bands (Lone Pair Interaction)2700 – 2800 cm⁻¹ (Diagnostic)Absent Present (if piperidine ring is intact)Diagnostic for the 6-membered ring chair conformation.
C=O Stretch (if Amide/Lactam)~1640 – 1680 cm⁻¹1745 – 1760 cm⁻¹ (β-lactam)N/A (unless functionalized)Extreme ring strain in azetidin-2-one systems dramatically raises carbonyl frequency.
Table 2: Fingerprint Region (1500 – 600 cm⁻¹)
Vibrational ModePiperidineAzetidineMechanistic Insight
CH₂ Scissoring 1440 – 1470 cm⁻¹1450 – 1480 cm⁻¹Standard alkane deformations.
C-N Stretch 1250 – 1020 cm⁻¹ (Medium)1240 – 1270 cm⁻¹ (Often stronger/shifted)Ring strain increases the force constant of the C-N bond.
Ring Breathing / Deformation Complex, often obscured900 – 1000 cm⁻¹ Characteristic "pulsing" of the strained 4-membered ring.

Visualizing the Identification Logic

The following decision tree illustrates the logical flow for distinguishing these scaffolds using IR data.

IdentificationLogic Start Unknown Cyclic Amine Sample CheckBohlmann Check 2700-2800 cm⁻¹ Region (Bohlmann Bands) Start->CheckBohlmann PiperidineBranch Bands Present CheckBohlmann->PiperidineBranch Distinct Peaks Visible AzetidineBranch Bands Absent CheckBohlmann->AzetidineBranch Clear Region PiperidineResult Likely Piperidine Core (Chair Conformation) PiperidineBranch->PiperidineResult CheckCarbonyl Check Carbonyl Region (1740-1760 cm⁻¹) AzetidineBranch->CheckCarbonyl LactamResult Azetidin-2-one (β-Lactam) High Strain C=O CheckCarbonyl->LactamResult Strong Band >1740 CheckCN Check C-N / Ring Breathing (~1250 & 900-1000 cm⁻¹) CheckCarbonyl->CheckCN No C=O AzetidineResult Azetidine Core (Strained, Planar/Puckered) CheckCN->AzetidineResult

Figure 1: Decision tree for differentiating azetidine and piperidine scaffolds based on characteristic IR spectral features.

Experimental Protocols

Reliable IR data depends heavily on sample state. Amine salts (e.g., hydrochlorides) produce broad N-H⁺ bands (2500–3200 cm⁻¹) that mask the diagnostic C-H and N-H stretches described above.

Protocol A: "Free-Basing" for IR Analysis

Objective: Convert amine salt to free base in situ to reveal Bohlmann bands and sharp N-H stretches.

  • Dissolution: Dissolve ~5 mg of the compound (salt form) in 0.5 mL of Dichloromethane (DCM).

  • Neutralization: Add 0.5 mL of saturated aqueous Sodium Bicarbonate (

    
    ) or 1 drop of Triethylamine (
    
    
    
    ).
  • Extraction: Shake vigorously for 30 seconds. Allow layers to separate.

  • Sampling: Pipette the organic (bottom) layer onto the ATR crystal or KBr window.

  • Evaporation: Allow the DCM to evaporate completely (monitor the disappearance of the DCM solvent peak at ~700 cm⁻¹).

  • Acquisition: Collect spectrum (32 scans, 4 cm⁻¹ resolution).

Protocol B: ATR vs. Transmission (KBr)
  • ATR (Attenuated Total Reflectance): Preferred for azetidines. These compounds can be volatile or hygroscopic. ATR requires minimal sample prep and reduces water interference.

  • KBr Pellet: Avoid for strained rings if high pressure is required, as mechanical stress can sometimes induce ring opening or polymorphic changes in sensitive crystalline lattices.

Structural Synthesis: The Spiro System

When analyzing a spiro[azetidine-piperidine] system, the spectrum is a superposition but with specific constraints:

  • Rigidity: The spiro-carbon locks the piperidine ring, potentially enhancing the Bohlmann bands if the conformation is fixed in the chair form.

  • Fingerprint Complexity: You will observe the "sum" of the skeletal vibrations.

    • Look for the Piperidine doublet at ~2930/2850 cm⁻¹.

    • Look for the Azetidine ring breathing mode at ~900–1000 cm⁻¹.

    • Validation: If the spectrum shows both Bohlmann bands (2700-2800) AND a high-frequency C-H shoulder (>2950), it strongly suggests the presence of both ring systems.

Workflow Sample Sample (Salt Form) Neutralize Neutralize (NaHCO₃/DCM) Sample->Neutralize Evaporate Evaporate Solvent (ATR Crystal) Neutralize->Evaporate Acquire Acquire Spectrum Evaporate->Acquire Analyze Analyze Regions: 1. 2700-2800 (Bohlmann) 2. 1740+ (Strain C=O) 3. 900-1000 (Ring) Acquire->Analyze

Figure 2: Recommended workflow for preparing and analyzing amine salts to ensure detection of diagnostic free-base features.

References

  • Spectroscopy of Amines. Organic Chemistry: A Tenth Edition (OpenStax Adaptation). NC State University Libraries. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Preparation and Characterization of New Azetidine Rings. Advanced Journal of Chemistry, Section A. [Link]

  • Factors Affecting IR Vibrational Frequencies. SlideShare. [Link]

Sources

pKa values of 4-(Azetidin-1-ylmethyl)piperidine nitrogen centers

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Comparison Guide: pKa Profiling of 4-(Azetidin-1-ylmethyl)piperidine and Alternative Scaffolds

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of tuning physicochemical properties to balance solubility, permeability, and target engagement. The selection of saturated heterocyclic scaffolds is a critical decision that profoundly influences a compound's basicity (pKa), lipophilicity, and metabolic stability[1].

4-(Azetidin-1-ylmethyl)piperidine is a highly versatile, dual-basic scaffold that combines the robust, low-strain chair conformation of piperidine with the highly strained, compact architecture of azetidine. This guide provides an objective, data-driven analysis of the pKa values of its two nitrogen centers, comparing its performance against alternative scaffolds to aid drug development professionals in rational design.

Mechanistic Analysis of Nitrogen Centers

To accurately profile 4-(Azetidin-1-ylmethyl)piperidine, we must deconstruct the molecule into its constituent basic centers and understand the structural causality driving their protonation states.

Center 1: The Piperidine Nitrogen (Secondary Amine) Unsubstituted piperidine exhibits a pKa of approximately 11.22[1]. In our target molecule, this secondary amine remains highly basic. However, at physiological pH (7.4), the adjacent azetidine center is also protonated. The resulting electrostatic repulsion (inductive effect) across the 5-bond separation slightly depresses the piperidine pKa to an estimated 10.5–11.0 .

Center 2: The Azetidine Nitrogen (Tertiary Amine) Unsubstituted azetidine has a pKa of 11.29[1]. When N-alkylated (as it is in our target molecule via the piperidin-4-ylmethyl group), the basicity drops. Experimental data for the closely related N-methylazetidine establishes a pKa of 10.40 [2][3].

Causality of Basicity Trends: Interestingly, the N-alkylazetidine center (pKa ~10.40) is significantly more basic than an N-alkylpiperidine (e.g., N-methylpiperidine, pKa 10.08)[2][4]. Why does this occur? The answer lies in the thermodynamics of solvation. While tertiary amines generally suffer from steric hindrance that prevents water molecules from efficiently solvating the protonated conjugate acid, the compact, 4-membered azetidine ring minimizes this steric bulk. This lack of steric hindrance allows for highly favorable aqueous solvation of the NH+ state, maintaining a higher pKa compared to the bulkier 6-membered rings[3].

G A N-Alkylation of Azetidine B Low Steric Hindrance (4-Membered Ring) A->B C Favorable Solvation of NH+ State B->C D High pKa (~10.40) Maintained C->D

Caption: Mechanistic logic dictating the high basicity of the N-alkylazetidine center.

Objective Comparison with Alternative Scaffolds

When optimizing a lead compound, scaffold hopping is frequently employed to modulate the pKa and reduce liabilities such as hERG channel binding or poor membrane permeability. Below is a comparative analysis of 4-(Azetidin-1-ylmethyl)piperidine against common alternative bioisosteres.

ScaffoldCenter 1 (Secondary N) pKaCenter 2 (Tertiary N) pKaDominant State (pH 7.4)LogD (pH 7.4) Impact
4-(Azetidin-1-ylmethyl)piperidine ~10.5 - 11.0~10.40Dicationic (>99%)Highly Hydrophilic
4-(Pyrrolidin-1-ylmethyl)piperidine ~10.5 - 11.0~10.46Dicationic (>99%)Hydrophilic
4-(Morpholinomethyl)piperidine ~10.5 - 11.0~7.50Mixed (Mono/Dicationic)Moderate

Data Insights: Replacing the azetidine ring with a morpholine ring drastically lowers the pKa of the tertiary center to ~7.50. This shift ensures that a significant fraction of the morpholine analog remains monocationic at physiological pH, drastically improving passive membrane permeability compared to the strictly dicationic azetidine analog.

Experimental Protocol: Self-Validating Potentiometric Titration

In my experience, relying solely on computational pKa predictions for polybasic heterocycles often leads to costly late-stage pharmacokinetic failures. The protocol described below represents a self-validating system that couples potentiometric titration with NMR spectroscopy to accurately assign both macroscopic and microscopic pKa values.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mmol of 4-(Azetidin-1-ylmethyl)piperidine in 50 mL of a 0.15 M KCl background solution. The KCl matrix is critical to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the assay.

  • System Calibration: Calibrate a high-precision glass electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Acidification: Add standardized 0.1 M HCl until the solution reaches pH < 3.0, ensuring both the piperidine and azetidine nitrogen centers are fully protonated.

  • Base Titration: Perform a reverse titration using standardized 0.1 M KOH. This step must be conducted under a continuous nitrogen (

    
    ) purge to prevent the absorption of atmospheric 
    
    
    
    , which would form carbonic acid and skew the titration curve.
  • Data Analysis: Generate a Bjerrum plot (formation curve) to calculate

    
     (the average number of bound protons per molecule). Apply non-linear least-squares regression to extract the overlapping macroscopic pKa values.
    
  • NMR Validation (The Self-Validating Step): Because the two pKa values are close (~10.40 and ~10.80), macroscopic titration cannot definitively assign which pKa belongs to which nitrogen. Perform a parallel

    
    H NMR pH-titration. By tracking the chemical shifts of the protons adjacent to the piperidine nitrogen vs. the azetidine nitrogen as a function of pH, you can unambiguously assign the microscopic pKa values.
    

G A 1. Sample Preparation (0.15 M KCl Matrix) B 2. Acidification (0.1 M HCl to pH < 3) A->B C 3. Base Titration (0.1 M KOH under N2) B->C D 4. Bjerrum Plot Analysis (Calculate bound protons) C->D E 5. Non-linear Regression (Extract pKa1 & pKa2) D->E F 6. NMR Validation (Microscopic pKa Assignment) E->F

Caption: Workflow for potentiometric determination of dual pKa values.

References

  • Benchchem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." Available at: ]">https://www.benchchem.com[1]

  • Wikidata. "N-methylpiperidine." Available at: [Link]4]

  • U.S. Department of Energy Office of Scientific and Technical Information (OSTI). "Encapsulation and Characterization of Proton-Bound Amine Homodimers in a Water Soluble, Self-Assembled Supramolecular Host." Available at: ]">https://www.osti.gov[2]

  • Proceedings of the National Academy of Sciences (PNAS). "Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host." Available at: ]">https://www.pnas.org[3]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Azetidin-1-ylmethyl)piperidine and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, we operate at the frontier of chemical synthesis, frequently handling novel or specialty compounds like 4-(Azetidin-1-ylmethyl)piperidine. For such molecules, a comprehensive, publicly available Safety Data Sheet (SDS) may not always exist. This guide provides a robust, procedural framework for establishing a safe and compliant disposal plan in such situations. It is built on the foundational principle of modern laboratory safety: in the absence of definitive data, one must "assume hazard" and proceed with the highest level of caution. Attempting to extrapolate a definitive hazard profile from structurally similar compounds is a speculative practice that compromises safety; instead, a systematic approach to waste characterization and management is required.

Part 1: The Foundational Protocol: Hazard Characterization

Before any disposal procedure can be initiated, a rigorous hazard characterization must be performed. This protocol is your primary directive and ensures that all subsequent actions are grounded in a defensible safety assessment.

Step 1.1: Mandate the Safety Data Sheet (SDS)

The primary and non-negotiable first step is to obtain the SDS directly from the manufacturer or supplier. The Occupational Safety and Health Administration (OSHA) mandates that manufacturers and importers provide this documentation.[1] If you have a chemical in your laboratory, you must also have its corresponding SDS. If it is missing, contact the supplier immediately and halt all work with the substance until the SDS is obtained and reviewed.

Step 1.2: Preliminary Assessment via Structural Analogs (for Precautionary Measures Only)

In the rare event that an SDS is delayed, a preliminary, non-definitive assessment can be made by reviewing data for structurally related compounds. This is not for classification but to inform the minimum level of precaution required for interim handling.

4-(Azetidin-1-ylmethyl)piperidine contains a piperidine ring, a common motif in many reagents. An analysis of the SDS for piperidine and its derivatives reveals a pattern of significant hazards:

  • Flammability: Piperidine itself is a Category 2 flammable liquid, indicating a high risk of ignition.[2][3][4]

  • Corrosivity: As an amine, piperidine is a Sub-category 1B corrosive, causing severe skin burns and eye damage.[2][3][4]

  • Toxicity: It is often classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[2][4][5][6]

Therefore, it is logical to assume, for initial handling and segregation purposes, that 4-(Azetidin-1-ylmethyl)piperidine is likely a flammable, corrosive, and toxic liquid. This assumption dictates the stringent engineering controls, Personal Protective Equipment (PPE), and waste segregation practices detailed below.

Step 1.3: Consult Your Environmental Health & Safety (EH&S) Office

Your institution's EH&S department is a critical resource. They are the definitive authority on waste management procedures and are responsible for ensuring compliance with federal and state regulations.[3] Present them with all available information, including the chemical structure and any data from analogs, to jointly develop a compliant disposal plan.

Part 2: The Disposal Workflow: From Bench to Manifest

This workflow ensures that from the moment the chemical is designated as waste, it is handled safely and in accordance with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste "cradle-to-grave."[7][8][9]

Hazardous Waste Determination Decision Workflow

cluster_precaution Precautionary Assessment start Novel Compound Generated or Received sds Is a complete SDS available? start->sds contact_supplier Action: Contact Supplier Immediately Do not handle until SDS is received. sds->contact_supplier No review_sds Review SDS Section 13 (Disposal Considerations) sds->review_sds Yes ehs_consult Consult with EH&S Office for final disposal plan contact_supplier->ehs_consult While waiting... analog Analyze Structural Analogs (e.g., Piperidine) contact_supplier->analog review_sds->ehs_consult dispose Proceed with Disposal Workflow (Part 2 of this Guide) ehs_consult->dispose assume_hazard Assume Compound is Hazardous (Flammable, Corrosive, Toxic) assume_hazard->ehs_consult analog->assume_hazard Infer Potential Hazards

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azetidin-1-ylmethyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(Azetidin-1-ylmethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.